Tert-butyl 3-methoxypiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-methoxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-6-9(8-12)14-4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMAKHCSDTXLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434907 | |
| Record name | Tert-butyl 3-methoxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146337-23-7 | |
| Record name | Tert-butyl 3-methoxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 3-methoxypiperidine-1-carboxylate
This guide provides a comprehensive overview of the physical properties, synthesis, and handling of tert-butyl 3-methoxypiperidine-1-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
Introduction
This compound (CAS No. 146337-23-7) is a heterocyclic compound featuring a piperidine ring substituted with a methoxy group at the 3-position and protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen atom. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of the methoxy group introduces a key functional handle and can influence the molecule's conformation and metabolic stability. The Boc protecting group is instrumental in synthetic strategies, allowing for the controlled manipulation of the piperidine nitrogen's reactivity. This guide will delve into the essential physical and chemical characteristics of this versatile intermediate.
Physicochemical Properties
A thorough understanding of a compound's physical properties is fundamental to its application in synthesis and formulation. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₁NO₃ | |
| Molecular Weight | 215.29 g/mol | |
| CAS Number | 146337-23-7 | |
| Appearance | Not specified (likely a colorless to pale yellow oil or low-melting solid) | Inferred from related compounds |
| Boiling Point | 78 °C at 0.4 Torr; 274.1 ± 33.0 °C at 760 Torr (predicted) | , [1] |
| Density | 1.0 ± 0.1 g/cm³ | |
| Refractive Index | Not available | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Inferred from structure |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)OC | [1] |
| InChI | InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-6-9(8-12)14-4/h9H,5-8H2,1-4H3 | [1] |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.4 ppm. The methoxy group protons would appear as a singlet around δ 3.3 ppm. The protons on the piperidine ring would exhibit complex multiplets in the region of δ 1.5-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would display a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm. The methoxy carbon would be expected around 56 ppm. The carbons of the piperidine ring would appear in the range of 20-70 ppm.
-
Mass Spectrometry (MS): The ESI-MS would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 216.
Synthesis Protocol: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor. This protocol is designed to be robust and scalable.
Step 1: Synthesis of 3-Methoxypiperidine
The initial step involves the synthesis of the piperidine core. A common method is the reduction of 3-methoxypyridine, followed by purification.
Sources
An In-Depth Technical Guide to the Synthesis of (S)-tert-butyl 3-methoxypiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-tert-butyl 3-methoxypiperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently incorporated into the synthesis of complex pharmaceutical agents. Its stereodefined 3-methoxy-piperidine core is a key pharmacophore in a variety of biologically active molecules. This guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on delivering practical, field-proven insights into the key chemical transformations. We will explore the asymmetric synthesis of the pivotal precursor, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate, through both chemical and enzymatic resolution strategies. Subsequently, a detailed protocol for the crucial O-methylation step via the Williamson ether synthesis will be presented. This guide is intended to be a self-validating resource, grounding all methodologies in established chemical principles and providing detailed experimental procedures to ensure reproducibility and success in the laboratory.
Introduction: The Significance of the 3-Substituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals. The introduction of a stereocenter at the 3-position significantly expands the chemical space and allows for precise modulation of a molecule's interaction with its biological target. The (S)-enantiomer of 3-substituted piperidines is often the biologically active isomer, making enantioselective synthesis a critical aspect of their preparation. (S)-tert-butyl 3-methoxypiperidine-1-carboxylate, with its protected amine and methoxy-substituted chiral center, serves as a versatile intermediate for the elaboration into more complex drug candidates.
Synthetic Strategy Overview
The synthesis of (S)-tert-butyl 3-methoxypiperidine-1-carboxylate is conceptually divided into two main stages:
-
Stage 1: Asymmetric Synthesis of the Chiral Precursor, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate. This is the key stereochemistry-defining stage. We will discuss two primary approaches:
-
Chemical Resolution: Involving the separation of a racemic mixture of 3-hydroxypiperidine followed by N-protection.
-
Enzymatic Desymmetrization: Utilizing stereoselective enzymes to reduce a prochiral ketone.
-
-
Stage 2: O-Methylation of the Hydroxyl Group. This final step involves the conversion of the secondary alcohol to a methyl ether, typically via a Williamson ether synthesis.
Caption: Overall synthetic workflow for (S)-tert-butyl 3-methoxypiperidine-1-carboxylate.
Stage 1: Asymmetric Synthesis of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate
The stereoselective synthesis of the hydroxylated precursor is the cornerstone of this entire process. The choice between chemical resolution and enzymatic methods often depends on factors such as scale, cost, and available expertise.
Method A: Chemical Resolution of (±)-3-Hydroxypiperidine
This classical approach relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]
Causality Behind Experimental Choices:
-
Choice of Resolving Agent: D-pyroglutamic acid is an effective and relatively inexpensive chiral resolving agent for 3-hydroxypiperidine. Other options include tartaric acid derivatives or camphorsulfonic acid.[1] The selection of the resolving agent is crucial and often requires empirical screening to achieve efficient crystallization and high diastereomeric excess.
-
Solvent System: The choice of solvent for crystallization is critical. It must provide a significant solubility difference between the two diastereomeric salts. Ethanol is a commonly used solvent in this resolution.
Experimental Protocol: Resolution and N-Boc Protection
-
Hydrogenation of 3-Hydroxypyridine: 3-Hydroxypyridine is hydrogenated to afford racemic 3-hydroxypiperidine. A typical procedure involves the use of a rhodium on carbon catalyst under hydrogen pressure.[1]
-
Diastereomeric Salt Formation: Racemic 3-hydroxypiperidine and a slight sub-stoichiometric amount of D-pyroglutamic acid (e.g., 0.55-0.6 equivalents) are refluxed in ethanol.[1]
-
Fractional Crystallization: The solution is cooled, allowing the less soluble (S)-3-hydroxypiperidine D-pyroglutamate salt to crystallize. The solid is collected by filtration.
-
Liberation of the Free Amine: The resolved salt is treated with a base (e.g., ammonia) to liberate the free (S)-3-hydroxypiperidine.
-
N-Boc Protection: The enantiomerically enriched (S)-3-hydroxypiperidine is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane (DCM) or a dioxane/water mixture to yield (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate.[1]
Caption: Workflow for the chemical resolution and protection of 3-hydroxypiperidine.
Method B: Enzymatic Asymmetric Reduction of N-Boc-3-piperidone
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity.[2][3]
Causality Behind Experimental Choices:
-
Enzyme Selection: The choice of ketoreductase is paramount for achieving high conversion and enantiomeric excess. A screening of commercially available or in-house KRED libraries is often necessary to identify the optimal enzyme for the reduction of N-Boc-3-piperidone.
-
Cofactor Recycling: KREDs require a hydride source, typically from nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH). As these cofactors are expensive, an in-situ recycling system is essential for process viability. A common approach is to use a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap sacrificial substrate like glucose to regenerate the active cofactor.[2]
-
Reaction Conditions: The pH, temperature, and solvent system must be optimized for the specific enzyme used to ensure optimal activity and stability.
Experimental Protocol: Enzymatic Reduction
-
Substrate Preparation: N-Boc-3-piperidone is prepared from 3-hydroxypiperidine via oxidation (e.g., with TEMPO/NaOCl) followed by N-Boc protection, or from commercially available sources.[4]
-
Enzymatic Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer at pH 7.0), N-Boc-3-piperidone is suspended. The ketoreductase, cofactor (NAD⁺ or NADP⁺), and the cofactor recycling system components (glucose and glucose dehydrogenase) are added.[5]
-
Reaction Execution: The reaction mixture is stirred at a controlled temperature (typically 25-35 °C) for a specified period (e.g., 6-24 hours).[5] The pH may need to be controlled throughout the reaction.
-
Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate with high enantiomeric purity.[5]
| Parameter | Chemical Resolution | Enzymatic Reduction |
| Starting Material | Racemic 3-hydroxypiperidine | N-Boc-3-piperidone |
| Key Reagent | Chiral Resolving Agent | Ketoreductase, Cofactor |
| Stereoselectivity | Dependent on crystallization | Typically >99% e.e. |
| Yield | Theoretically max 50% per cycle | Can approach quantitative |
| Process Conditions | Often requires reflux and cooling cycles | Mild (ambient temp, aqueous media) |
| Scalability | Can be challenging | Generally scalable |
Table 1: Comparison of Chemical Resolution and Enzymatic Reduction Methods.
Stage 2: O-Methylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers. It proceeds via an Sₙ2 reaction between an alkoxide and a primary alkyl halide or sulfonate.[6]
Causality Behind Experimental Choices:
-
Base Selection: A strong base is required to deprotonate the secondary alcohol to form the corresponding alkoxide. Sodium hydride (NaH) is a common and effective choice for this transformation as it is a non-nucleophilic strong base.[7]
-
Methylating Agent: Methyl iodide (MeI) is a highly reactive and effective methylating agent in Sₙ2 reactions.[8] Other methylating agents like dimethyl sulfate can also be used, but MeI is often preferred for its reactivity.
-
Solvent: An aprotic solvent is necessary to avoid protonation of the alkoxide intermediate. Tetrahydrofuran (THF) is a suitable solvent for this reaction as it is aprotic and can dissolve both the starting material and the intermediate alkoxide.[7]
Experimental Protocol: O-Methylation
-
Reaction Setup: To a solution of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (60% dispersion in mineral oil, ~1.2 equivalents) is added portion-wise at 0 °C. The mixture is stirred at this temperature for a period to allow for the formation of the alkoxide (e.g., 30 minutes).
-
Addition of Methylating Agent: Methyl iodide (~1.5 equivalents) is then added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). This may take several hours to overnight.
-
Work-up: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C. The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure (S)-tert-butyl 3-methoxypiperidine-1-carboxylate.
Caption: Williamson ether synthesis for the O-methylation of the piperidine precursor.
Characterization Data
While specific characterization data for the final product can vary slightly based on the purity and the instrumentation used, representative data for similar compounds can be found in the literature. For instance, the ¹H NMR spectrum of a related tert-butyl piperidine-1-carboxylate would typically show a characteristic singlet for the tert-butyl group around 1.4 ppm.[9] The successful methylation would be confirmed by the appearance of a new singlet corresponding to the methoxy group protons around 3.3-3.4 ppm and a downfield shift of the proton on the carbon bearing the ether functionality.
Conclusion
The synthesis of (S)-tert-butyl 3-methoxypiperidine-1-carboxylate is a multi-step process that hinges on the successful stereoselective formation of its hydroxyl precursor. Both chemical resolution and enzymatic reduction offer viable pathways to this key intermediate, with the choice being dictated by practical considerations. The final O-methylation step, a classic Williamson ether synthesis, is a reliable transformation that furnishes the desired product. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to confidently synthesize this valuable building block for applications in drug discovery and development.
References
- Zhu, W., Wang, B., Wu, H., & Li, B. (2015). A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. Chinese Journal of Pharmaceuticals, 46(4), 349-350.
- Shen, W., Shen, Z., Hu, Z., et al. (2013). Synthesis of (S)-1-tert-butoxycarbonyl-3-hydroxypiperidine. Chinese Journal of Pharmaceutical Industry, 44(5), 436-438.
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Supplementary Information. Radical Cascade Cyclization. Retrieved from [Link] (Please note: This is a general reference for spectroscopic data of similar structures).
-
Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]
-
Khan Academy. Williamson ether synthesis. Retrieved from [Link]
-
Wang, M., Wang, W., Tang, Q., & Xu, S. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]
-
Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]
-
Pearson. Show how you would use the Williamson ether synthesis to prepare... Retrieved from [Link]
-
He, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. Retrieved from [Link]
- Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. Retrieved from [Link]
-
ResearchGate. (2016). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]
-
Chemsrc. (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]
- Google Patents. (2016). CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
-
MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
PubChemLite. Tert-butyl (3r,5s)-3-amino-5-methoxypiperidine-1-carboxylate. Retrieved from [Link]
-
CP Lab Safety. (S)-Tert-Butyl 3-(2-Methoxy-2-Oxoethyl)Piperidine-1-Carboxylate, 95% Purity, C13H23NO4, 1 gram. Retrieved from [Link]
Sources
- 1. tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate,2101218-75-9-Amadis Chemical [amadischem.com]
- 2. Solved The compound commonly known as methyl tert-butyl | Chegg.com [chegg.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate [cjph.com.cn]
- 5. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
An In-Depth Technical Guide to the ¹H NMR Spectroscopy of N-Boc-3-methoxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-methoxypiperidine, a key chiral building block in contemporary pharmaceutical synthesis, owes its significance to the versatile piperidine scaffold protected by a tert-butyloxycarbonyl (Boc) group. This strategic protection facilitates selective chemical modifications, making it an invaluable intermediate in the development of novel therapeutics. A thorough understanding of its structural characteristics is paramount for its effective utilization, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H NMR data of N-Boc-3-methoxypiperidine, delving into the principles behind the observed spectral features, a detailed experimental protocol for data acquisition, and an in-depth interpretation of the spectrum.
Fundamental Principles of ¹H NMR Spectroscopy in the Context of N-Boc-3-methoxypiperidine
The ¹H NMR spectrum of N-Boc-3-methoxypiperidine is dictated by the interplay of several key factors, including the chemical environment of each proton, their spatial relationships, and the conformational dynamics of the piperidine ring.
Chemical Shift: The resonance frequency of a proton is influenced by the electron density in its vicinity. Electron-withdrawing groups, such as the oxygen of the methoxy group and the nitrogen of the piperidine ring, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, shifting their signals to lower chemical shifts (upfield). The bulky N-Boc group also exerts a significant influence on the chemical shifts of the adjacent ring protons.
Spin-Spin Coupling: Non-equivalent protons on adjacent carbons interact through the bonding electrons, leading to the splitting of their NMR signals. The magnitude of this splitting, known as the coupling constant (J), is dependent on the dihedral angle between the coupled protons. In the chair conformation of the piperidine ring, axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial and equatorial-equatorial couplings (2-5 Hz).
Conformational Dynamics: The N-Boc-piperidine ring predominantly exists in a chair conformation to minimize steric strain. The presence of the bulky Boc group and the methoxy substituent at the 3-position influences the conformational equilibrium. Due to the steric bulk of the Boc group, there is a significant barrier to ring inversion, which can lead to the observation of distinct signals for axial and equatorial protons at room temperature. The methoxy group at the 3-position can exist in either an axial or equatorial orientation, and the preferred conformation will impact the chemical shifts and coupling constants of the ring protons.
Predicted ¹H NMR Data for N-Boc-3-methoxypiperidine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |
| H3 (CH-OCH₃) | ~ 3.3 - 3.5 | m | 1H | |
| OCH₃ | ~ 3.35 | s | 3H | |
| H2eq, H6eq | ~ 3.6 - 3.8 | m | 2H | |
| H2ax, H6ax | ~ 2.9 - 3.1 | m | 2H | |
| H4eq, H5eq | ~ 1.8 - 2.0 | m | 2H | |
| H4ax, H5ax | ~ 1.4 - 1.6 | m | 2H | |
| Boc (-C(CH₃)₃) | ~ 1.45 | s | 9H |
In-depth Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of N-Boc-3-methoxypiperidine reveals a complex pattern of signals arising from the protons of the piperidine ring, the methoxy group, and the Boc protecting group.
-
Boc Group (-C(CH₃)₃): A sharp singlet integrating to nine protons is expected around 1.45 ppm . This characteristic signal is due to the nine equivalent methyl protons of the tert-butyl group, which are shielded and do not exhibit coupling to other protons.
-
Methoxy Group (OCH₃): A singlet integrating to three protons is predicted to appear at approximately 3.35 ppm . The protons of the methoxy group are deshielded by the adjacent oxygen atom.
-
Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex multiplets due to both geminal and vicinal coupling.
-
H3 (CH-OCH₃): The proton at the 3-position, directly attached to the carbon bearing the methoxy group, is expected to be a multiplet in the range of 3.3 - 3.5 ppm . Its chemical shift is influenced by the deshielding effect of the adjacent oxygen atom.
-
H2 and H6 Protons (Methylene groups adjacent to Nitrogen): Due to the influence of the N-Boc group, the axial and equatorial protons at the 2 and 6 positions are expected to be non-equivalent. The equatorial protons (H2eq, H6eq) are generally more deshielded and are predicted to appear as a multiplet between 3.6 - 3.8 ppm . The axial protons (H2ax, H6ax) are expected to be more shielded, with a multiplet around 2.9 - 3.1 ppm .
-
H4 and H5 Protons (Methylene groups): The remaining methylene protons at the 4 and 5 positions will also show distinct signals for their axial and equatorial orientations. The equatorial protons (H4eq, H5eq) are predicted to be in the region of 1.8 - 2.0 ppm , while the more shielded axial protons (H4ax, H5ax) are expected around 1.4 - 1.6 ppm . The signals for these protons will likely be complex and overlapping multiplets.
-
The Influence of the N-Boc and 3-Methoxy Groups on Conformation and ¹H NMR Spectrum
The N-Boc group plays a crucial role in restricting the conformational flexibility of the piperidine ring. Its steric bulk raises the energy barrier for ring inversion, leading to a more rigid chair conformation at room temperature. This rigidity is a key reason for the observation of distinct and well-resolved signals for the axial and equatorial protons of the piperidine ring.
The 3-methoxy group can adopt either an axial or equatorial position. The preferred conformation is a result of a balance between steric and electronic effects. In the equatorial position, steric interactions with the rest of the ring are minimized. The conformation of the 3-methoxy group will have a direct impact on the coupling constants observed for the H3 proton with the adjacent H2 and H4 protons, providing valuable information about the stereochemistry of the molecule.
Experimental Protocol for ¹H NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR data.[1]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of N-Boc-3-methoxypiperidine into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[2]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution to a 5 mm NMR tube.[2]
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp lines and good resolution.
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a pulse angle of 30-45° and a relaxation delay of 1-2 seconds.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to the spectrum.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Visualizations
Caption: Molecular structure of N-Boc-3-methoxypiperidine with key protons labeled.
Caption: Experimental workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of N-Boc-3-methoxypiperidine provides a wealth of information about its molecular structure and conformation. A detailed analysis of the chemical shifts, coupling constants, and multiplicities of the signals allows for the unambiguous assignment of all protons in the molecule. The insights gained from ¹H NMR spectroscopy are indispensable for quality control, reaction monitoring, and the rational design of synthetic routes involving this important pharmaceutical intermediate. This guide provides a solid foundation for researchers and scientists to confidently acquire, interpret, and utilize the ¹H NMR data of N-Boc-3-methoxypiperidine in their drug discovery and development endeavors.
References
-
Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy of Saliva. PubMed Central. [Link]
-
Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
Sources
A Comprehensive Technical Guide to Tert-butyl 3-methoxypiperidine-1-carboxylate (CAS: 146337-23-7): Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth analysis of Tert-butyl 3-methoxypiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and functionalized derivatives such as this are critical for developing novel therapeutic agents. This document details the compound's physicochemical properties, outlines a robust and logical synthetic pathway via O-methylation of its hydroxyl precursor, and discusses its strategic application in drug discovery. Furthermore, it provides comprehensive protocols for its characterization using standard analytical techniques and establishes guidelines for safe handling and storage. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Introduction: The Strategic Value of Functionalized Piperidines
The piperidine ring is a cornerstone of pharmaceutical design, forming the core structure of countless approved drugs. Its conformational flexibility and ability to engage in key binding interactions with biological targets make it an ideal scaffold. The strategic introduction of functional groups onto the piperidine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.
This compound (Figure 1) is a valuable intermediate that offers two key strategic advantages for drug discovery. Firstly, the tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, rendering the ring stable to a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. Secondly, the 3-methoxy group serves as a critical modulator of physicochemical properties. Compared to its hydroxyl analog, the methoxy group eliminates a hydrogen bond donor site and increases lipophilicity, which can significantly impact a drug candidate's cell permeability and metabolic profile. Its use as an intermediate in pharmaceutical patents underscores its relevance in the field.[1]
Physicochemical and Structural Properties
A clear understanding of the compound's properties is essential for its effective use in synthesis. The key identifiers and computed properties are summarized in Table 1.
Table 1: Key Properties of this compound
| Identifier | Value | Source |
| CAS Number | 146337-23-7 | [Sigma-Aldrich][2] |
| Molecular Formula | C₁₁H₂₁NO₃ | [Sigma-Aldrich][2] |
| Molecular Weight | 215.29 g/mol | [Sigma-Aldrich][2] |
| IUPAC Name | This compound | N/A |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred |
Synthesis and Mechanistic Insights
The most logical and field-proven approach to synthesizing this compound is a two-stage process starting from 3-hydroxypiperidine. This strategy involves:
-
N-Boc Protection: Protection of the secondary amine to prevent side reactions in the subsequent methylation step.
-
O-Methylation: Conversion of the hydroxyl group to a methyl ether via the Williamson ether synthesis.
This sequence ensures high yields and chemoselectivity, making it suitable for both lab-scale and industrial production.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Stage 1: Synthesis of tert-Butyl 3-hydroxypiperidine-1-carboxylate (Precursor)
-
Rationale: The protection of the piperidine nitrogen with a Boc group is a standard procedure in organic synthesis. It prevents the basic nitrogen from interfering with the subsequent base-mediated methylation step. The synthesis of this precursor is well-documented and serves as the foundation for the target molecule.[3]
-
Methodology:
-
Dissolve 3-hydroxypiperidine (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water.
-
Add a mild base such as sodium bicarbonate (NaHCO₃, 1.5 equiv.).
-
Cool the mixture in an ice bath to 0 °C.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC until the starting material is consumed.
-
Perform an aqueous workup by extracting the product into a water-immiscible organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel to obtain pure tert-butyl 3-hydroxypiperidine-1-carboxylate.[3]
-
Stage 2: O-Methylation to Yield this compound
-
Rationale: The Williamson ether synthesis is a classic, reliable method for forming ethers.[4] It proceeds via an Sₙ2 mechanism. A strong base is required to deprotonate the alcohol, forming a nucleophilic alkoxide. This alkoxide then displaces a halide from the methylating agent. Anhydrous conditions are critical to prevent quenching the strong base and alkoxide intermediate.
-
Methodology:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, 1.5 equiv.), dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material by silica gel column chromatography to yield the final product, this compound.
-
Analytical and Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for Product Validation
| Technique | Expected Features |
| ¹H NMR | ~1.45 ppm (s, 9H): Characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector. ~3.35 ppm (s, 3H): Singlet for the three protons of the methoxy (-OCH₃) group. ~1.5-2.0 ppm & 2.8-3.8 ppm (m, 9H): A series of complex multiplets corresponding to the nine protons on the piperidine ring. The proton on C3 will be shifted downfield due to the adjacent oxygen. |
| ¹³C NMR | ~28.4 ppm: Carbon signal for the three methyl groups of the tert-butyl group. ~56.0 ppm: Signal for the methoxy carbon. ~79.5 ppm: Quaternary carbon of the tert-butyl group. ~154.8 ppm: Carbonyl carbon of the Boc group. ~20-75 ppm: A set of signals corresponding to the five carbons of the piperidine ring. |
| FT-IR (cm⁻¹) | ~2850-2980: C-H stretching (alkane). ~1680-1700: Strong C=O stretching from the Boc carbamate group. ~1100-1170: C-O stretching from the ether and carbamate moieties. |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 216.16, [M+Na]⁺ at m/z = 238.14. |
Applications in Drug Discovery and Organic Synthesis
This compound is a quintessential building block for constructing more complex molecular architectures, particularly active pharmaceutical ingredients (APIs). Its utility stems from its predictable reactivity.
Role as a Versatile Scaffold
The primary application is in multi-step syntheses where the piperidine core is elaborated. The Boc-protected nitrogen allows for chemistry to be performed on other parts of a molecule without interference. Upon completion of other synthetic steps, the Boc group can be cleanly removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The resulting free secondary amine is a potent nucleophile, ready for a variety of subsequent reactions:
-
Reductive amination
-
Amide bond formation
-
N-arylation or N-alkylation reactions
The 3-methoxy group provides a fixed structural and electronic feature, influencing the overall conformation and properties of the final molecule. This is in contrast to the 3-hydroxy analog, which offers a reactive handle for further functionalization but can also lead to unwanted side reactions or metabolic liabilities. The choice between a 3-hydroxy and a 3-methoxy piperidine is a critical design decision in medicinal chemistry to optimize drug-like properties. For example, the precursor (S)-1-Boc-3-hydroxypiperidine is a key intermediate in the synthesis of Ibrutinib, a potent tyrosine kinase inhibitor.[6][7][8] The 3-methoxy analog serves a similar role in scaffold-based drug discovery programs.
Logical Flow in a Drug Discovery Program
Caption: Role of the title compound as a precursor in API synthesis.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely published, a robust safety protocol can be established based on the hazards associated with its close structural analogs, such as tert-butyl 3-hydroxypiperidine-1-carboxylate.[9][10] The primary hazards are expected to be skin and eye irritation.[9][10]
Mandatory Safety Protocol
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.
-
Body Protection: Wear a standard laboratory coat. Ensure an eyewash station and safety shower are readily accessible.[11]
-
-
Handling and Ventilation:
-
Storage:
-
Keep the container tightly closed.
-
Store in a cool, dry place away from incompatible substances such as strong oxidizing agents.
-
-
Spill Response:
-
Absorb small spills with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for disposal.[12]
-
For large spills, evacuate the area and ensure adequate ventilation before cleanup.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[11]
-
Skin Contact: Flush skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from the combination of a stable N-Boc protecting group and a property-modulating 3-methoxy substituent. Its logical synthesis from readily available precursors via well-established chemical transformations makes it an accessible and reliable building block. For research teams engaged in the synthesis of novel therapeutics, this compound offers a strategic entry point for creating diverse libraries of piperidine-containing molecules, enabling the systematic exploration of structure-activity relationships and the optimization of drug candidates. Adherence to the rigorous analytical and safety protocols outlined in this guide will ensure its effective and safe implementation in any drug discovery program.
References
-
ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
Chinese Journal of Pharmaceuticals. (2015). A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemsrc. (n.d.). tert-butyl (3R,4R)-4-amino-3-methoxypiperidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
PubChem. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylene Blue. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). Tert-Butyl (S)-3-Hydroxypiperidine-1-Carboxylate. Retrieved from [Link]
-
Moleqube. (n.d.). Cas no 1160247-05-1 (tert-Butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate). Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. tert-Butyl 3-((3-methoxypropyl)amino)piperidine-1-carboxylate - 楚肽生物科技 [apeptides.com]
- 3. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Tert-butyl 4-[3-(methoxycarbonyl)phenoxy]piperidine-1-carboxylate [synhet.com]
- 6. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 7. A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate [cjph.com.cn]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 1514399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 [chemicalbook.com]
- 11. CAS#:1171125-92-0 | (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE | Chemsrc [chemsrc.com]
- 12. 143900-43-0|(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
A Researcher's Guide to Sourcing Tert-butyl 3-methoxypiperidine-1-carboxylate for Drug Discovery
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape, quality assessment, and procurement of Tert-butyl 3-methoxypiperidine-1-carboxylate. As a key building block in modern medicinal chemistry, the quality and reliability of this reagent are paramount to the success of synthetic campaigns and the integrity of biological data. This document moves beyond a simple supplier list to offer a framework for making informed purchasing decisions.
Chemical Profile and Significance
This compound is a valuable heterocyclic building block. The piperidine core is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The methoxy group at the 3-position provides a specific vector for molecular interactions, while the tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the nitrogen atom, readily cleaved under acidic conditions. This combination makes it an ideal starting material for constructing more complex molecules and exploring structure-activity relationships (SAR).
Key Specifications:
-
Chemical Name: this compound
-
CAS Number: 146337-23-7
-
Molecular Formula: C₁₁H₂₁NO₃
-
Molecular Weight: 215.29 g/mol
-
Structure: (Note: Image is a representation)
The Commercial Supplier Landscape
The supply chain for specialized chemical reagents like this one is multi-tiered, ranging from large global distributors to smaller, specialized synthesis labs. Understanding a supplier's position in this chain is crucial for managing risk related to quality, lead time, and batch consistency.
Tier 1: Global Distributors
These are large, well-known companies that offer a vast catalog of chemicals. They provide excellent logistics, customer support, and readily accessible safety documentation.
-
Sigma-Aldrich (Merck): A primary source for many researchers, Sigma-Aldrich lists the compound under their "AldrichCPR" (Chemicals for Pharmaceutical Research) brand. However, a critical disclaimer on their product page states they do not collect analytical data for this specific product, and the buyer assumes all responsibility for confirming identity and purity. This places the burden of quality control entirely on the end-user.
Tier 2: Niche and Manufacturing-Focused Suppliers
These companies often specialize in particular classes of compounds, such as heterocyclic building blocks, and may perform the synthesis in-house or through closely managed contract manufacturing organizations (CMOs).
-
BLDpharm: Lists various substituted piperidine carboxylates and provides access to analytical documentation like NMR and HPLC upon request for their products.[1][2]
-
Pipzine Chemicals: Positions itself as a manufacturer of piperidine derivatives, offering competitive pricing and technical expertise, particularly for bulk orders.[3]
-
Echemi: An online marketplace that connects buyers with traders and manufacturers, primarily in China. It lists suppliers like Chongqing Chemdad for related compounds.[4]
Comparative Analysis of Supplier Tiers
| Feature | Tier 1: Global Distributors (e.g., Sigma-Aldrich) | Tier 2: Niche/Manufacturing Suppliers (e.g., BLDpharm, Pipzine) |
| Catalog Size | Extremely large and diverse. | Focused on specific chemical classes (e.g., heterocycles). |
| Logistics | Fast, reliable shipping from regional warehouses. | Lead times can be longer, potentially shipping from overseas. |
| Quality Data | May be limited; sometimes sold "as-is" without analytical data. | Often provide batch-specific CoA, NMR, HPLC data upon request. |
| Technical Support | General support available; may lack deep expertise on niche products. | Direct access to chemists and technical experts is often possible. |
| Scalability | Excellent for research quantities (mg to g). | Often better positioned for scale-up and bulk quantities (kg). |
| Cost | Generally higher price per gram for research quantities. | More competitive pricing, especially for larger quantities. |
Quality Assessment: A Self-Validating System
Given the variability in supplier data, particularly the "buyer beware" approach from some major distributors, establishing an in-house quality control (QC) workflow is not just recommended—it is essential for scientific integrity.
The Central Role of the Certificate of Analysis (CoA)
A CoA is the primary document attesting to a product's quality. Always request a batch-specific CoA before purchase. Key data points to scrutinize include:
-
Identity Confirmation (¹H NMR & MS):
-
Proton NMR (¹H NMR): The spectrum should be consistent with the expected structure. Pay close attention to the integration of key peaks, such as the tert-butyl protons (~1.4 ppm, 9H) and the methoxy protons (~3.3 ppm, 3H). The absence of significant unassigned peaks is critical.
-
Mass Spectrometry (MS): The observed mass should match the calculated molecular weight (e.g., M+H⁺ at 216.16).
-
-
Purity Assessment (HPLC/GC):
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity. The CoA should state the purity level (e.g., >97%) and the detection method (e.g., UV at 210 nm). The chromatogram should show a single major peak.
-
Gas Chromatography (GC): An alternative for volatile compounds, GC can also provide a purity assessment and detect residual solvents.
-
Experimental Protocol: In-House QC Verification
Upon receiving a new batch, a simplified internal verification is crucial.
Objective: To confirm the identity and approximate purity of this compound.
Methodology:
-
Sample Preparation: Dissolve ~5 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum.
-
Data Analysis:
-
Confirm the presence of the characteristic Boc group singlet around 1.4 ppm.
-
Confirm the methoxy group singlet around 3.3 ppm.
-
Verify the complex multiplets corresponding to the piperidine ring protons.
-
Integrate the peaks to ensure the proton ratios are correct (e.g., 9:3 for Boc:OMe).
-
Check for impurities, such as residual solvents (e.g., ethyl acetate, hexanes) or starting materials.
-
Supplier Selection Workflow
The process of selecting a supplier should be systematic. The following workflow provides a logical path from initial identification to final procurement.
Caption: A logical workflow for vetting and selecting a chemical supplier.
Overview of Synthetic Routes and Potential Impurities
Understanding the synthesis of the target compound provides insight into potential impurities. While specific proprietary methods vary, a common approach involves the Boc-protection of 3-methoxypiperidine.
Caption: A generalized pathway for the synthesis of the target compound.
Potential Impurities to Consider:
-
Unreacted Starting Material: Residual 3-methoxypiperidine.
-
Byproducts: Impurities arising from the base or solvent.
-
Over-alkylation/Side-reactions: Depending on the synthesis of the starting material itself.
Safe Handling and Storage
Proper handling ensures both user safety and compound integrity.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong acids.[5][6] For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).
-
Stability: Boc-protected amines are generally stable but can be sensitive to strong acids, which will cleave the protecting group. Ensure storage away from acidic compounds.
Conclusion
Sourcing high-quality this compound requires a proactive and critical approach. While large distributors offer convenience, the burden of quality verification often falls to the researcher. Niche suppliers may provide better data and support, but require careful vetting. By implementing a systematic evaluation workflow, demanding batch-specific analytical data, and performing in-house QC, scientists can mitigate risks, ensure the reliability of their starting materials, and build a foundation for reproducible, high-impact research.
References
-
National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
-
ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available at: [Link]
-
Pi Chemicals. Material Safety Data Sheet. Available at: [Link]
-
ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]
-
HDH Chemicals. tert-butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate, min 97%, 100 mg. Available at: [Link]
-
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]
-
PubChem. Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate. Available at: [Link]
-
PubChem. Tert-butyl 3-oxopiperidine-1-carboxylate. Available at: [Link]
-
AmericanBio. PIPERIDINE Safety Data Sheet. Available at: [Link]
-
PubChem. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Available at: [Link]
Sources
- 1. 143900-43-0|(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. N/A|trans-4-Hydroxy-3-methoxy-piperidine-1-carboxylic acid tert-butyl ester|BLD Pharm [bldpharm.com]
- 3. Tert-Butyl (S)-3-Hydroxypiperidine-1-Carboxylate: Properties, Synthesis, Applications & Safety Data | Reliable Chinese Supplier [pipzine-chem.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pipharm.com [pipharm.com]
An In-Depth Technical Guide to the Safe Handling and Application of N-Boc Protected Piperidines
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile anchor for introducing diverse pharmacophoric elements. However, the inherent reactivity of the secondary amine within the piperidine ring presents a significant challenge in multi-step syntheses, often leading to undesired side reactions.[3]
To navigate this, chemists employ protecting group strategies, and the tert-butoxycarbonyl (Boc) group is a cornerstone of this approach.[4][5] N-Boc protected piperidines mask the nucleophilicity of the nitrogen, allowing for selective transformations at other positions on the molecule.[3] The Boc group is valued for its stability in basic and nucleophilic conditions while being readily removable under acidic protocols, making it an ideal orthogonal protecting group in complex synthetic routes.[4][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical safety protocols, handling procedures, and key synthetic considerations for working with N-Boc protected piperidines, ensuring both laboratory safety and experimental success.
Section 1: Hazard Identification and Risk Assessment
While the Boc group tempers the reactivity of the piperidine nitrogen, N-Boc protected piperidines are not benign. They are chemical reagents that demand careful handling. The specific hazards can vary depending on the other substituents on the piperidine ring, but a common hazard profile has been established through aggregated safety data sheets.
Most N-Boc protected piperidine derivatives are classified as irritants.[7] The primary routes of occupational exposure are inhalation of dust or aerosols, direct skin contact, and eye contact. Ingestion is less common but remains a potential route of exposure.
Table 1: Common GHS Hazard Classifications for N-Boc Protected Piperidines
| Hazard Statement | Code | Description | Common Citations |
| Causes skin irritation | H315 | The substance can cause redness, itching, and inflammation upon contact with the skin. | [8][9][10][11][12][13] |
| Causes serious eye irritation/damage | H319/H318 | Direct contact with the eyes can result in significant irritation, pain, and potential damage. | [8][9][10][11][12][13] |
| May cause respiratory irritation | H335 | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. | [8][9][10][11][12][13] |
| Toxic if swallowed | H301 | Certain derivatives can be toxic if ingested. | [12][14] |
| Toxic to aquatic life with long lasting effects | H411 | Release into the environment can cause long-term harm to aquatic ecosystems. | [8] |
A thorough risk assessment must be conducted before any new procedure involving these compounds is initiated. This involves consulting the specific Safety Data Sheet (SDS) for the exact reagent being used and understanding the potential risks associated with the planned experimental conditions.
Section 2: Core Safety and Handling Protocols
Adherence to a multi-layered safety approach is critical for minimizing exposure and ensuring safe laboratory operations. This involves a combination of engineering controls, appropriate personal protective equipment (PPE), and stringent hygiene practices.
Engineering Controls
The primary engineering control for handling N-Boc protected piperidines, especially when they are fine powders or when volatile substances are used in reactions, is a properly functioning chemical fume hood .[15][16] The fume hood contains dust and vapors, preventing them from entering the laboratory atmosphere and being inhaled by personnel.
Personal Protective Equipment (PPE)
The last line of defense is PPE. The minimum required PPE when handling these compounds includes:
-
Eye Protection : Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory to prevent eye contact.[8][17][18]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[10] Gloves should be removed using the proper technique to avoid skin contact, and hands should be washed thoroughly after removal.[10]
-
Protective Clothing : A lab coat must be worn to protect skin and clothing.[8][9] For larger-scale operations, additional protective clothing may be necessary.
General Handling and Hygiene Workflow
Good laboratory hygiene is fundamental. Eating, drinking, and smoking are strictly prohibited in areas where chemicals are handled.[8] Always wash hands thoroughly with soap and water after handling chemicals and before leaving the laboratory.
Caption: General workflow for safely handling N-Boc piperidines.
Storage and Incompatibility
Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.
-
Conditions : Store containers in a cool, dry, and well-ventilated area.[13][15]
-
Containers : Keep containers tightly closed to prevent moisture ingress and contamination.[8][9]
-
Incompatibilities : Segregate N-Boc protected piperidines from incompatible materials, primarily strong oxidizing agents and strong acids .[18][19] Contact with strong acids can prematurely cleave the Boc group, while contact with strong oxidizers can lead to vigorous, potentially hazardous reactions.
Section 3: Emergency Procedures
Spill Response
Accidental releases must be managed promptly and safely. The response protocol depends on the scale of the spill.
Caption: Decision tree for responding to a chemical spill.
For a minor solid spill, carefully sweep up the material to avoid generating dust and place it into a sealed container for disposal. For a minor liquid spill, absorb it with an inert material (e.g., vermiculite or sand) and transfer it to a sealed container.
For a major spill, evacuate the area immediately and alert laboratory personnel and the institutional Environmental Health & Safety (EH&S) office.[9]
First Aid Measures
In the event of an exposure, immediate action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[7][10]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][10]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][10]
Section 4: Safety in Synthetic Transformations
The utility of N-Boc protected piperidines lies in their application in synthesis. Understanding the safety implications of the most common transformations—deprotection, N-alkylation, and amide coupling—is paramount.
N-Boc Deprotection
The removal of the Boc group is arguably the most frequent reaction these compounds undergo. The causality behind this reaction is the lability of the tert-butyl carbamate to acid, which proceeds via cleavage to form a stable tert-butyl cation and carbamic acid, the latter of which decarboxylates to liberate the free amine.[20]
Hazards & Mitigation:
-
Corrosive Reagents : Standard protocols often use strong, corrosive acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in solvents like dichloromethane (DCM) or dioxane.[4][21] These reagents must be handled in a fume hood with appropriate PPE.
-
Electrophilic Byproducts : The reaction generates a highly reactive tert-butyl cation. This electrophile can cause unwanted side reactions by alkylating other nucleophilic sites on the substrate or solvent.[20] To prevent this, a scavenger such as triethylsilane (TES) or thioanisole is often added to the reaction mixture to trap the cation.
Caption: Experimental workflow for a standard N-Boc deprotection.
Experimental Protocol: TFA-Mediated N-Boc Deprotection
-
In a chemical fume hood, dissolve the N-Boc protected piperidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a scavenger, such as triethylsilane (1.1 eq), to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until analysis (e.g., TLC or LC-MS) indicates complete consumption of the starting material.
-
Remove the solvent and excess TFA under reduced pressure. The resulting product is typically the piperidinium trifluoroacetate salt, which can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous workup to yield the free amine.[4][21]
Post-Deprotection N-Alkylation
Once deprotected, the now-free secondary amine is a potent nucleophile, ready for functionalization via N-alkylation. This typically involves a nucleophilic substitution reaction with an alkyl halide.[22]
Hazards & Mitigation:
-
Alkylating Agents : Many alkyl halides are toxic, volatile, and/or lachrymatory. They must be handled with extreme care in a fume hood.
-
Over-Alkylation : The secondary amine can be alkylated once to form a tertiary amine. However, this tertiary amine can be further alkylated to form a quaternary ammonium salt. To prevent this, the alkylating agent should be added slowly to a solution where the piperidine is in excess, or a stoichiometric amount should be used.
-
Base Selection : The reaction generates one equivalent of acid (e.g., HBr or HI). A base is required to neutralize this and drive the reaction to completion. A hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is ideal as it will not compete with the piperidine as a nucleophile.
Experimental Protocol: N-Alkylation with an Alkyl Halide
-
Dissolve the deprotected piperidine (1.0 eq) and a base (e.g., K₂CO₃, 1.5 eq) in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).
-
Slowly add the alkyl halide (1.0-1.1 eq) to the stirred mixture at room temperature under an inert atmosphere (e.g., nitrogen).
-
Stir the reaction at room temperature or with gentle heating until completion is confirmed by TLC or LC-MS.
-
Filter off the inorganic salts and concentrate the filtrate. The crude product is then purified, typically by silica gel chromatography.
Amide Coupling
Reacting the deprotected piperidine with a carboxylic acid to form an amide bond is a cornerstone of library synthesis in drug discovery.[23][24] This reaction requires a coupling agent to activate the carboxylic acid.
CRITICAL HAZARD: Sensitization from Coupling Agents This is one of the most significant and often overlooked hazards in this area of synthesis. Many common uronium-based coupling agents, such as HATU, HBTU, and HCTU , are potent sensitizers .[25][26]
-
Causality : These molecules are highly reactive and can modify proteins in the body, triggering an immune response.
-
Risk : Initial exposures may cause no symptoms, but with repeated handling (even at low levels), an individual can become sensitized. Subsequent exposure, even to trace amounts, can trigger severe allergic reactions, including contact dermatitis, respiratory distress, and life-threatening anaphylaxis.[25][26]
-
Mitigation : It is imperative to treat these reagents with extreme caution. Always handle them in a fume hood, weigh them carefully to avoid generating dust, and use double gloves. Any researcher with a known chemical sensitivity should avoid handling these reagents entirely.
Experimental Protocol: HATU-Mediated Amide Coupling
-
Warning : HATU is a strong sensitizer. Handle with extreme caution in a fume hood, wearing all appropriate PPE.
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the deprotected piperidine (1.1 eq).[23]
-
Add HATU (1.1-1.2 eq) and a non-nucleophilic base such as DIPEA (2.5 eq) to the reaction mixture.[23]
-
Stir the reaction at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ and brine to remove DMF and unreacted reagents.[23]
-
Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.
Section 5: Waste Management and Disposal
All waste generated from the handling and use of N-Boc protected piperidines, including contaminated PPE, reaction mixtures, and solvents, must be treated as hazardous chemical waste.
-
Segregation : Keep organic and aqueous waste streams separate. Halogenated and non-halogenated solvent wastes should also be segregated according to institutional guidelines.
-
Labeling : All waste containers must be clearly and accurately labeled with their contents.
-
Disposal : Never dispose of chemical waste down the drain.[8] All waste must be disposed of through the institution's official EH&S program, following all local, state, and federal regulations.[7][8] Acidic and basic aqueous layers from workups should be neutralized before being collected for disposal.
Conclusion
N-Boc protected piperidines are invaluable tools in modern organic synthesis and drug discovery. Their effective use, however, is predicated on a deep respect for their potential hazards and a disciplined approach to safety. By integrating robust engineering controls, consistent use of personal protective equipment, and a thorough understanding of the specific risks associated with their synthetic transformations—particularly the insidious sensitization hazard of amide coupling agents—researchers can harness the full potential of these building blocks while maintaining a safe and secure laboratory environment.
References
-
Capot Chemical. (2010, September 29). MSDS of N-Boc-3-Hydroxy piperidine. Retrieved from [Link]
-
Pi Chemicals. (n.d.). Material Safety Data Sheet: 2-(Aminoethyl)-1-N-Boc-piperidine. Retrieved from [Link]
-
PubChem. (n.d.). N-(tert-butoxycarbonyl)piperidine. National Institutes of Health. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]
-
Synple Chem. (n.d.). Application Note - N-Boc Deprotection. Scribd. Retrieved from [Link]
-
El Kazzouli, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. Retrieved from [Link]
-
Appiah-padi, W. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection Reagent Guide. Retrieved from [Link]
-
O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Retrieved from [Link]
-
Miller, J. F., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
-
Carl ROTH. (2023, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
American Peptide Society. (2020). Coupling Agent Hazards. Retrieved from [Link]
-
McFadden, K., et al. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. Retrieved from [Link]
-
McFadden, K., et al. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Kocienski, P. J. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Retrieved from [Link]
-
O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Retrieved from [Link]
-
Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]
Sources
- 1. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pipharm.com [pipharm.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. capotchem.com [capotchem.com]
- 11. echemi.com [echemi.com]
- 12. N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. carlroth.com [carlroth.com]
- 17. fishersci.se [fishersci.se]
- 18. peptide.com [peptide.com]
- 19. fishersci.com [fishersci.com]
- 20. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 21. scribd.com [scribd.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. hepatochem.com [hepatochem.com]
- 25. americanpeptidesociety.org [americanpeptidesociety.org]
- 26. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
An In-depth Technical Guide to the Solubility of Tert-butyl 3-methoxypiperidine-1-carboxylate in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of tert-butyl 3-methoxypiperidine-1-carboxylate, a key building block in modern drug discovery. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, presents a framework for empirical solubility determination, and offers detailed experimental protocols.
Introduction: The Significance of Solubility in Pharmaceutical Development
This compound is a heterocyclic compound frequently utilized in the synthesis of complex molecular architectures for pharmaceutical applications. Its solubility in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization and chromatography), and formulation development.[1] A thorough understanding of its solubility profile is therefore not merely academic but a fundamental necessity for efficient and scalable chemical synthesis.
The molecular structure of this compound, featuring a bulky, nonpolar tert-butyl protecting group and a polar methoxy ether and carbamate functionality, suggests a nuanced solubility behavior that will be explored herein. The interplay between these structural motifs dictates its interaction with solvents of varying polarities.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent.[1] This principle is governed by the polarity of both the solute and the solvent molecules and their ability to engage in intermolecular interactions.
Molecular Structure Analysis:
-
Piperidine Ring: A saturated heterocycle that contributes to the overall nonpolar character.
-
Tert-butyl Carbamate (Boc Group): The bulky tert-butyl group is strongly lipophilic, enhancing solubility in nonpolar solvents. The carbamate group itself introduces some polarity.
-
Methoxy Group (-OCH₃): An ether linkage that introduces a polar region and the potential for hydrogen bond acceptance.
Based on this structure, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents, particularly those with moderate polarity that can effectively solvate both the nonpolar and polar regions of the molecule.
Quantitative Solubility Data
While specific, publicly available quantitative solubility data for this compound is limited, the following table provides a template for how such data should be presented once determined experimentally. The qualitative solubility predictions are based on the structural analysis discussed previously.
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Qualitative Solubility |
| Hexane | 1.88 | Low |
| Toluene | 2.38 | Moderate to High |
| Diethyl Ether | 4.34 | High |
| Dichloromethane (DCM) | 9.08 | High |
| Ethyl Acetate (EtOAc) | 6.02 | High |
| Acetone | 20.7 | High |
| Isopropanol (IPA) | 18.3 | Moderate |
| Ethanol | 24.5 | Moderate |
| Methanol | 32.7 | Moderate to Low |
| Water | 80.1 | Very Low |
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for the gravimetric determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
4.1. Materials and Equipment:
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 µm PTFE)
-
Syringes
-
Pipettes
-
Evaporation apparatus (e.g., rotary evaporator or nitrogen blow-down system)
-
Drying oven
4.2. Step-by-Step Experimental Workflow:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the initial mass of the solute.
-
Pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a minimum of 24 hours to ensure that saturation is reached. The presence of undissolved solid is crucial.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.
-
Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Dispense the filtered solution into a pre-weighed, clean, and dry collection vial. Record the exact volume transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Remove the solvent from the collection vial using a rotary evaporator or a gentle stream of nitrogen.
-
Place the vial containing the non-volatile solute in a drying oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Accurately weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the mass of the empty collection vial from the final mass.
-
Determine the solubility in mg/mL by dividing the mass of the dissolved solute by the volume of the filtered aliquot.
-
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Experimental workflow for gravimetric solubility determination.
Safety and Handling Considerations
While specific hazard data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Structurally related compounds may cause skin and eye irritation.[2][3]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the compound and solvents.[2]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or solvent vapors.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Refer to the specific Safety Data Sheet (SDS) for the solvents being used, as they may present additional hazards such as flammability or toxicity.
Conclusion
The solubility of this compound is a critical factor in its application in pharmaceutical synthesis. This guide has provided a theoretical basis for understanding its solubility, a practical and robust protocol for its experimental determination, and essential safety guidelines. By applying the principles and methods outlined herein, researchers can effectively characterize and utilize this important synthetic intermediate.
References
-
University of California, Davis. (n.d.). Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Faculty of Science, Ain Shams University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
-
Chemsrc. (2025, September 12). tert-butyl (3R,4R)-4-amino-3-methoxypiperidine-1-carboxylate. Retrieved from [Link]
-
Chemsrc. (2025, September 12). (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]
-
Angene. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(methylamino)piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate. Retrieved from [Link]
Sources
A Senior Application Scientist's In-Depth Technical Guide to the Synthesis of Substituted Piperidines
Abstract
The piperidine nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged scaffold in drug design. This in-depth technical guide provides a comprehensive review of the principal synthetic routes to substituted piperidines, designed for researchers, scientists, and drug development professionals. We will delve into the core methodologies, moving beyond a mere recitation of steps to explain the causality behind experimental choices and provide field-proven insights. This guide will cover the catalytic hydrogenation of pyridines, reductive amination, the Pictet-Spengler reaction, aza-Diels-Alder cycloadditions, ring-closing metathesis, and modern C-H functionalization strategies. Each section will feature detailed mechanistic discussions, step-by-step experimental protocols, and comparative data to equip the reader with a robust understanding of these critical synthetic transformations.
Introduction: The Enduring Importance of the Piperidine Scaffold
The piperidine motif is one of the most frequently encountered N-heterocycles in FDA-approved drugs. Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile template for orienting functional groups to interact with biological targets. From the antipsychotic risperidone to the analgesic fentanyl, the piperidine core is a testament to nature's and chemists' ingenuity in creating potent bioactive molecules. The development of efficient, stereoselective, and scalable methods for the synthesis of substituted piperidines is therefore a critical endeavor in organic and medicinal chemistry. This guide aims to provide a critical and practical overview of the most powerful tools available for this purpose.
Catalytic Hydrogenation of Pyridine Derivatives: The Direct Approach
The catalytic hydrogenation of readily available pyridine precursors is the most direct and atom-economical method for accessing the piperidine core. This approach involves the reduction of the aromatic pyridine ring to the saturated piperidine ring. While conceptually simple, the aromaticity of the pyridine ring necessitates the use of potent catalyst systems, often under high pressure and temperature. Furthermore, the Lewis basic nitrogen atom in both the starting material and the product can act as a catalyst poison.
Mechanism and Stereoselectivity
The hydrogenation of pyridines on the surface of heterogeneous catalysts is believed to proceed through a series of stepwise hydrogen additions. The stereochemical outcome is often a cis-addition of hydrogen, leading to the formation of cis-substituted piperidines from di- or polysubstituted pyridines. The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity.
Common Catalytic Systems
A variety of heterogeneous and homogeneous catalysts have been employed for pyridine hydrogenation.
-
Heterogeneous Catalysts: These are widely used in industrial settings due to their ease of separation and recyclability.
-
Platinum(IV) oxide (PtO₂): Often referred to as Adams' catalyst, PtO₂ is a highly effective catalyst for pyridine hydrogenation, typically used in acidic solvents like acetic acid. The acid protonates the pyridine nitrogen, facilitating the reduction.
-
Rhodium-based catalysts: Rhodium on carbon (Rh/C) and rhodium(III) oxide (Rh₂O₃) are powerful catalysts that can operate under milder conditions than platinum or palladium. Rh₂O₃ has shown broad substrate scope for the hydrogenation of various unprotected pyridines.
-
Palladium on Carbon (Pd/C): While widely used in many hydrogenations, Pd/C is generally less effective for pyridine reduction unless an acidic additive is used to activate the pyridine ring.
-
Ruthenium and Nickel catalysts: These are also employed, often requiring higher temperatures and pressures.
-
-
Homogeneous Catalysts: These systems can offer higher selectivity and activity under milder conditions but present challenges in product separation. Iridium and rhodium complexes with specific ligands have been developed for the asymmetric hydrogenation of pyridinium salts, providing access to chiral piperidines.
Quantitative Data for Catalytic Hydrogenation
| Catalyst | Substrate | Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity (cis:trans) | Reference |
| PtO₂ (5 mol%) | 2-phenylpyridine | 50-70 | RT | 16 | >95 | - | |
| Rh₂O₃ (0.5 mol%) | 2-methylpyridine | 5 | 40 | 16 | >99 | 92:8 | |
| Rh₂O₃ (0.5 mol%) | 3-methylpyridine | 5 | 40 | 4 | >99 | 80:20 | |
| Rh₂O₃ (0.5 mol%) | 4-methylpyridine | 5 | 40 | 4 | >99 | - | |
| Iridium(III) complex | Methyl picolinate | H₂ (gas) | 80 | 16 | 98 | - |
Experimental Protocol: Hydrogenation of 2-Substituted Pyridine using PtO₂
Materials:
-
2-Substituted pyridine (1.0 g)
-
Platinum(IV) oxide (PtO₂) (5 mol%)
-
Glacial acetic acid (10 mL)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Celite®
Procedure:
-
To a high-pressure reactor vessel, add the 2-substituted pyridine and glacial acetic acid.
-
Carefully add the PtO₂ catalyst to the solution under a stream of inert gas (e.g., argon or nitrogen).
-
Seal the reactor vessel securely and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with nitrogen to remove any air.
-
Pressurize the reactor with hydrogen gas to 50-70 bar.
-
Begin vigorous stirring and maintain the reaction at room temperature for 16 hours. Monitor the reaction progress by observing the pressure drop.
-
Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with nitrogen.
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.
-
The filtrate is then worked up by neutralizing the acetic acid with a base (e.g., saturated NaHCO₃ solution) and extracting the product with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude piperidine derivative.
-
Purify the crude product by distillation or column chromatography as necessary.
Reductive Amination: A Versatile C-N Bond Forming Strategy
Reductive amination is a powerful and widely used method for the synthesis of amines, including piperidines. The reaction proceeds in two steps: the formation of an imine or enamine from a carbonyl compound and an amine, followed by the reduction of the intermediate to the corresponding amine. A particularly elegant application of this strategy is the double reductive amination (DRA) of 1,5-dicarbonyl compounds, which allows for the direct construction of the piperidine ring in a single operational step.
Mechanism of Double Reductive Amination
The DRA is a one-pot, multi-step cascade that efficiently forms the piperidine skeleton.
Caption: Mechanism of Double Reductive Amination (DRA).
Choice of Reducing Agent
The success of a one-pot reductive amination often hinges on the choice of a mild reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound.
-
Sodium cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination. It is less reactive than sodium borohydride (NaBH₄) and is stable under the mildly acidic conditions (pH 4-5) that favor imine formation. Its selectivity for the iminium ion over the carbonyl group is a key advantage.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This reagent has gained popularity as a less toxic alternative to NaBH₃CN. It is also a mild and selective reducing agent for iminium ions.
-
Borane-Pyridine Complex (BAP): BAP is another effective and less toxic alternative to NaBH₃CN for the Borch-type reduction.
Application in Polyhydroxylated Piperidine Synthesis
The DRA of dicarbonyl compounds derived from carbohydrates is a powerful strategy for the synthesis of polyhydroxylated piperidines, which are important as glycosidase inhibitors. The stereochemistry of the starting carbohydrate is transferred to the final piperidine product, allowing for excellent stereocontrol.
Experimental Protocol: Double Reductive Amination for a Polyhydroxylated Piperidine
Materials:
-
1,5-Dicarbonyl precursor (e.g., a 5-keto-hexose derivative) (1.0 equiv)
-
Amine source (e.g., benzylamine or ammonium acetate) (1.2 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (2.0 equiv)
-
Methanol (MeOH) as solvent
-
Acetic acid (to adjust pH)
Procedure:
-
Dissolve the 1,5-dicarbonyl precursor in methanol in a round-bottom flask.
-
Add the amine source to the solution and stir at room temperature.
-
Adjust the pH of the reaction mixture to approximately 4-5 by the dropwise addition of acetic acid.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride in portions, ensuring the temperature remains below 5 °C. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acids. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) until gas evolution ceases.
-
Make the solution basic by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired polyhydroxylated piperidine.
The Pictet-Spengler Reaction: A Classic for Fused Piperidine Systems
First discovered in 1911, the Pictet-Spengler reaction is a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems, which are common motifs in alkaloids and pharmaceuticals. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.
Mechanism and Stereocontrol
The reaction proceeds through the formation of an iminium ion, which is a potent electrophile. The electron-rich aromatic ring then attacks the iminium ion to form a spirocyclic intermediate, which subsequently rearranges and deprotonates to yield the final product.
A Guide to the Spectroscopic Characterization of Tert-butyl 3-methoxypiperidine-1-carboxylate
Foreword: The Structural Significance of a Substituted Piperidine
In the landscape of modern drug discovery and development, heterocyclic scaffolds remain a cornerstone of molecular design. Among these, the piperidine ring is a privileged structure, present in a multitude of approved therapeutics. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable building block. The subject of this guide, Tert-butyl 3-methoxypiperidine-1-carboxylate, is a key intermediate, offering a synthetically versatile platform for the elaboration of more complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle on the piperidine nitrogen, while the 3-methoxy substituent introduces a key structural and electronic feature.
A thorough understanding of the spectroscopic properties of this intermediate is paramount for ensuring its identity, purity, and suitability for downstream applications. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, drawing upon foundational principles of spectroscopic interpretation and data from closely related analogues. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but a rationale for the observed and predicted spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to exhibit a series of signals corresponding to the protons of the piperidine ring, the methoxy group, and the tert-butyl group of the Boc protecting moiety. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the carbonyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| tert-butyl (9H) | ~1.45 | Singlet (s) | N/A | The nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a characteristic singlet. |
| Piperidine Ring Protons (8H) | 1.50 - 3.80 | Multiplets (m) | Various | These protons exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on carbons adjacent to the nitrogen and the methoxy-substituted carbon are expected to be the most downfield. |
| Methoxy Protons (3H) | ~3.35 | Singlet (s) | N/A | The three protons of the methoxy group are chemically equivalent and appear as a singlet. |
| H-3 (1H) | ~3.40 | Multiplet (m) | This proton, attached to the same carbon as the methoxy group, will be deshielded by the electronegative oxygen atom. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a distinct signal for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| tert-butyl (CH₃) | ~28.5 | The three equivalent methyl carbons of the tert-butyl group are highly shielded. |
| Piperidine C4 | ~29-31 | A typical shielded methylene carbon in the piperidine ring. |
| Piperidine C5 | ~22-24 | Another shielded methylene carbon of the piperidine ring. |
| Piperidine C2 | ~40-42 | This methylene carbon is adjacent to the nitrogen atom and is thus deshielded. |
| Piperidine C6 | ~44-46 | Similar to C2, this methylene carbon is deshielded by the adjacent nitrogen. |
| Methoxy (OCH₃) | ~56.0 | The carbon of the methoxy group, deshielded by the attached oxygen. |
| Piperidine C3 | ~75-77 | This carbon is significantly deshielded due to the directly attached electronegative oxygen of the methoxy group. |
| tert-butyl (quaternary C) | ~79.5 | The quaternary carbon of the Boc group, deshielded by the adjacent oxygen atoms. |
| Carbonyl (C=O) | ~155.0 | The carbonyl carbon of the Boc group exhibits a characteristic downfield chemical shift. |
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096 (sufficient to obtain a good signal-to-noise ratio).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-160 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate NMR software.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the key absorptions will be from the carbonyl group of the Boc protector and the C-O bonds of the methoxy and carbamate groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| 2975-2850 | C-H (alkane) | Stretching | Strong |
| 1680-1700 | C=O (carbamate) | Stretching | Strong |
| 1250-1200 | C-O | Stretching | Strong |
| 1170-1140 | C-O | Stretching | Strong |
The most prominent and diagnostic peak will be the strong carbonyl stretch of the Boc group, typically appearing around 1690 cm⁻¹. The C-H stretching vibrations from the aliphatic portions of the molecule will also be evident.
Experimental Protocol for FT-IR Spectroscopy
Objective: To obtain a high-quality FT-IR spectrum to confirm the presence of key functional groups.
Methodology:
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the neat, liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of this compound is 215.29 g/mol . Depending on the ionization technique, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ at m/z 216.30 may be observed.
-
Key Fragmentation Pathways: A hallmark of N-Boc protected compounds is the facile loss of the tert-butyl group or components of the Boc group upon ionization.[1]
-
Loss of tert-butyl cation (-57 Da): A significant fragment at m/z 158 [M - C₄H₉]⁺ is expected, corresponding to the loss of the tert-butyl cation.
-
Loss of isobutylene (-56 Da): A fragment at m/z 159 [M - C₄H₈]⁺ can arise from the loss of isobutylene.
-
Loss of the entire Boc group (-100 Da): Cleavage of the N-C bond of the carbamate can lead to a fragment corresponding to the piperidine ring with the methoxy group, with a loss of 100 Da (isobutylene + CO₂).
-
Experimental Protocol for Mass Spectrometry
Objective: To confirm the molecular weight and observe the characteristic fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) interface.
-
ESI-MS Acquisition Parameters (Direct Infusion):
-
Mode: Positive ion mode.
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range of m/z 50-500.
-
-
GC-MS Acquisition Parameters:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure volatilization.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
Visualizing the Workflow and Structure
To provide a clearer understanding of the analytical workflow and the molecular structure, the following diagrams are provided.
Caption: Workflow for the spectroscopic characterization.
Caption: 2D Structure of the target molecule.
Conclusion: A Foundation for Future Synthesis
The comprehensive spectroscopic characterization of this compound is a critical step in its utilization as a building block in synthetic chemistry. By employing a combination of NMR, IR, and MS techniques, researchers can confidently verify the structure and purity of this important intermediate. The predicted data and protocols outlined in this guide serve as a robust framework for the analysis of this compound and its analogues, ensuring the integrity of subsequent synthetic transformations and contributing to the successful development of novel chemical entities.
References
-
Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. (2024). Journal of Chinese Mass Spectrometry Society. [Link]
Sources
Methodological & Application
Protocol for Boc deprotection of Tert-butyl 3-methoxypiperidine-1-carboxylate
An Application Note and Detailed Protocol for the Boc Deprotection of Tert-butyl 3-methoxypiperidine-1-carboxylate
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound. The protocol is designed for researchers, scientists, and professionals in drug development who utilize piperidine scaffolds in organic synthesis. Beyond a simple recitation of steps, this note elucidates the underlying chemical principles, emphasizes critical safety protocols, and offers practical troubleshooting advice to ensure a successful and reproducible outcome.
The Boc group is a cornerstone of modern chemical synthesis, particularly in the protection of amine functionalities.[1][2][3] Its stability in a wide range of chemical environments, coupled with its clean and straightforward removal under acidic conditions, makes it an invaluable tool. The piperidine moiety, a saturated heterocycle, is a privileged scaffold found in numerous pharmaceuticals, making the manipulation of its derivatives, such as the title compound, a frequent and critical operation in medicinal chemistry.[4] This protocol focuses on the use of Trifluoroacetic Acid (TFA), the reagent of choice for Boc deprotection, celebrated for its efficacy and the volatility that simplifies product isolation.[1][3]
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group by a strong acid like Trifluoroacetic Acid (TFA) is a well-established E1 elimination reaction.[1][2] Understanding this mechanism is crucial for optimizing reaction conditions and anticipating potential side products.
The process unfolds in four key stages:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen on the Boc group by the strong acid (TFA). This initial step activates the protecting group, rendering it susceptible to cleavage.[1][2][5]
-
Carbocation Formation: The protonated Boc group becomes unstable, leading to the heterolytic cleavage of the C-O bond. This results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][2][5]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly undergoes decarboxylation, releasing gaseous carbon dioxide (CO₂).[1][2][5] This irreversible step drives the reaction to completion. It is critical to note that the evolution of CO₂ gas necessitates that the reaction is not performed in a sealed container to avoid pressure buildup.[1][5]
-
Amine Salt Formation: The newly liberated free amine is basic and is immediately protonated by the excess TFA present in the reaction medium, yielding the corresponding ammonium trifluoroacetate salt.[1][5]
The tert-butyl cation generated can be quenched by a suitable nucleophile, deprotonate to form isobutylene gas, or in some cases, polymerize.[5][6] For most standard deprotections, this is not a significant concern, but for substrates containing sensitive, electron-rich aromatic rings, the use of a cation scavenger may be warranted.[]
Caption: Acid-catalyzed Boc deprotection mechanism.
Detailed Experimental Protocol
This protocol is optimized for the deprotection of this compound on a standard laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Concentration/Grade | Supplier Example |
| This compound | C₁₁H₂₁NO₃ | 215.29 | >95% | Major suppliers |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | ≥99% Reagent Grade | Major suppliers |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Major suppliers |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~8% w/v in H₂O | Prepared in-house |
| Brine (Saturated Sodium Chloride Solution) | NaCl | 58.44 | Saturated in H₂O | Prepared in-house |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous Granular | Major suppliers |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Reagent Grade | Major suppliers |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper
Step-by-Step Procedure
Caption: Boc deprotection experimental workflow.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.[4]
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0°C.[4]
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to the stirred solution. A common and effective concentration is a 25% solution of TFA in DCM (v/v), added in a quantity sufficient to ensure an excess of TFA relative to the substrate.[8] The addition should be done dropwise to control any potential exotherm.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring and monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. These reactions are typically complete within 30 minutes to 4 hours.[8]
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4][8]
-
Neutralization (Work-up): Dissolve the resulting residue in an organic solvent such as ethyl acetate. Transfer the solution to a separatory funnel and wash it carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8][9] Caution: CO₂ evolution will occur, so vent the funnel frequently. Continue washing until the aqueous layer is basic (confirm with pH paper).
-
Extraction: Wash the organic layer with brine to remove residual water and inorganic salts.[8] Separate the organic layer.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the deprotected product, 3-methoxypiperidine.[8] The product is typically an oil.
Essential Safety and Handling Precautions
Trifluoroacetic Acid (TFA) is a hazardous chemical that requires strict safety protocols.
-
Corrosivity: TFA is extremely corrosive and can cause severe chemical burns to the skin and eyes, with damage potentially appearing hours after exposure.[10][11] It can also cause serious damage to the respiratory tract if inhaled.[12]
-
Fume Hood: All work with TFA must be conducted inside a properly functioning chemical fume hood.[10][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are suitable for small quantities, but for larger volumes (>500 mL), heavy-duty gloves such as butyl rubber or Viton are required.[10]
-
Eye Protection: ANSI-approved chemical splash goggles are required. A face shield should be worn over the goggles for added protection.[10][11]
-
Lab Coat: A lab coat must be worn to protect clothing and skin.
-
-
First Aid:
-
Spill Management: Absorb spills with an inert material like vermiculite or sand and dispose of as hazardous waste.[11]
-
Gas Evolution: The reaction produces CO₂ gas. Ensure the reaction vessel is not sealed to prevent pressure buildup.[5]
Characterization and Expected Results
The successful deprotection can be confirmed through standard analytical techniques.
| Parameter | Expected Outcome |
| Physical Appearance | Colorless to pale yellow oil. |
| Yield | Typically high, often >95%.[4] |
| ¹H NMR | Disappearance of the tert-butyl singlet (~1.4 ppm). Appearance of a broad singlet for the N-H proton. |
| ¹³C NMR | Disappearance of the Boc carbonyl (~155 ppm) and quaternary tert-butyl carbon (~80 ppm). |
| Mass Spectrometry | The molecular ion peak should correspond to the mass of 3-methoxypiperidine (C₆H₁₃NO, Exact Mass: 115.10).[14] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient acid; short reaction time; low temperature. | Increase the equivalents of TFA. Allow the reaction to stir for a longer duration at room temperature. Ensure the starting material is of sufficient purity. |
| Product Lost During Work-up | The free amine or its salt has high water solubility. | Minimize the volume of aqueous washes. Extract the aqueous layers multiple times with an organic solvent (e.g., 3x with DCM or EtOAc). Alternatively, evaporate the reaction mixture to dryness and use the resulting TFA salt directly if compatible with the next step.[9] |
| Formation of Emulsion During Wash | The amine salt acting as a surfactant. | Add more brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation. |
| Product is Difficult to Handle as Oil | The free amine may be hygroscopic or volatile. | After the initial reaction solvent is removed, dissolve the residue in diethyl ether and bubble HCl gas through the solution (or add a solution of HCl in dioxane) to precipitate the stable hydrochloride salt, which can be isolated by filtration.[9][15] |
References
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024). Amherst College. Retrieved from [Link]
-
Trifluoroacetic Acid SOP. (n.d.). University of Washington. Retrieved from [Link]
-
Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). (n.d.). Carl ROTH. Retrieved from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. Retrieved from [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Stack Exchange. Retrieved from [Link]
-
Removal of Boc protecting group as workup? (2014). Reddit. Retrieved from [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]
-
3-Methoxypiperidine. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. nj.gov [nj.gov]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. amherst.edu [amherst.edu]
- 14. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Application Notes & Protocols: Tert-butyl 3-methoxypiperidine-1-carboxylate in Medicinal Chemistry
Introduction: The Privileged Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[2] Piperidine-containing compounds often exhibit favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, enhancing their overall druggability.[2] This guide focuses on a particularly valuable derivative: Tert-butyl 3-methoxypiperidine-1-carboxylate . We will explore its strategic value, synthesis, and application as a versatile building block for drug discovery professionals.
The Strategic Value of this compound
The utility of this building block stems from the orthogonal reactivity of its functional groups. The structure consists of three key components, each offering a distinct advantage to the medicinal chemist.
-
The N-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is a robust protecting group for the piperidine nitrogen.[3] Its primary advantage is its stability in a wide range of reaction conditions, including nucleophilic attacks and catalytic hydrogenations, while being readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl).[4] This allows chemists to perform modifications on other parts of a molecule without unintended reactions at the piperidine nitrogen, which can then be deprotected for subsequent functionalization.[3][4]
-
The 3-Methoxy Group : The methoxy group at the C3 position serves multiple purposes. It increases the polarity of the piperidine ring compared to an unsubstituted analogue, which can be tuned to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The oxygen atom can act as a hydrogen bond acceptor, potentially forming key interactions within a target's binding pocket. Furthermore, the methoxy group can serve as a metabolic blocker, preventing oxidation at the C3 position.
-
Chirality : The C3 carbon is a stereocenter. Access to enantiomerically pure forms, such as (R)- or (S)-3-methoxypiperidine, is crucial for developing stereospecific drugs, as different enantiomers can have vastly different pharmacological activities and side-effect profiles.[5][6] The ability to introduce a pre-defined chiral center simplifies complex syntheses and avoids costly chiral separations later in the drug development process.[3]
Caption: Key functional components of the building block.
Synthesis of the Building Block
While commercially available, understanding the synthesis of chiral this compound provides insight into its origins. A common and efficient route involves the asymmetric bioreduction of a ketone precursor, followed by O-methylation. This biocatalytic approach is often preferred for its high enantioselectivity and environmentally friendly conditions.
A key precursor is (S)-N-Boc-3-hydroxypiperidine, which can be synthesized with high enantiomeric excess (>99%) by reducing N-Boc-3-piperidone using a thermostable aldo-keto reductase enzyme.[7][8]
Proposed Synthetic Workflow:
Caption: Proposed synthesis of the chiral building block.
Core Applications & Reaction Protocols
The primary utility of this building block is as a scaffold that is introduced early in a synthetic sequence. The typical workflow involves deprotection of the nitrogen followed by its functionalization to couple the piperidine ring to the rest of the target molecule.
Protocol 1: N-Boc Deprotection
Causality: The Boc group is designed to be labile under acidic conditions. The acid protonates the carbonyl oxygen, leading to the elimination of the stable tert-butyl carbocation (which is then quenched to form isobutylene) and carbon dioxide, liberating the secondary amine.[4]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) or 4M HCl in dioxane (5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Upon completion, carefully concentrate the reaction mixture in vacuo to remove excess acid and solvent.
-
Work-up: Re-dissolve the residue in DCM and wash cautiously with saturated NaHCO₃ solution until effervescence ceases. This neutralizes the remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-methoxypiperidine product as its free base or hydrochloride salt (if HCl was used and the base wash was omitted).
Self-Validation & Troubleshooting:
-
Expected Outcome: Complete disappearance of the starting material spot on TLC and the appearance of a more polar, baseline spot (for the free amine). The product is typically an oil or a salt.
-
Troubleshooting: If the reaction is incomplete, add more acid or increase the reaction time. Ensure starting material is fully dissolved and the reagents are not degraded. The work-up with base must be done carefully to avoid a violent reaction.
Protocol 2: N-Alkylation via Reductive Amination
Causality: This is a powerful C-N bond-forming reaction. The deprotected secondary amine reacts with an aldehyde or ketone to form a transient iminium ion, which is then selectively reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride.[9] This reductant is chosen because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated iminium intermediate.
Materials:
-
3-Methoxypiperidine (from Protocol 1, 1.0 eq)
-
Aldehyde or ketone of interest (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent
-
Acetic acid (optional, catalytic amount)
Step-by-Step Methodology:
-
To a stirred solution of 3-methoxypiperidine (1.0 eq) and the desired aldehyde/ketone (1.1 eq) in DCM, add a catalytic amount of acetic acid (optional, can accelerate iminium formation).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is often slightly exothermic.
-
Allow the reaction to stir at room temperature for 8-24 hours. Monitor progress by LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation & Troubleshooting:
-
Expected Outcome: Formation of the desired N-alkylated product with high yield.
-
Troubleshooting: If the reaction stalls, it may indicate that iminium formation is slow (add catalytic acid) or the hydride reagent has degraded (use fresh reagent). If starting amine remains, add more aldehyde and reducing agent.
Strategic Application in Structure-Activity Relationship (SAR) Studies
In drug discovery, chemists systematically modify a lead compound to understand how structural changes affect biological activity—a process known as SAR.[9][10] The 3-methoxypiperidine scaffold is an excellent tool for SAR exploration. After coupling the deprotected nitrogen to a core fragment, the methoxy group can be used as a reference point for probing the steric and electronic requirements of the target's binding pocket.
Table 1: SAR Exploration Strategies from the 3-Methoxypiperidine Core
| Modification Strategy | Rationale & Causality | Potential Impact |
| Demethylation (to -OH) | Introduce a hydrogen bond donor/acceptor group. | Increase potency through new interactions; improve solubility. |
| Alkoxy Chain Elongation (-OEt, -OPr) | Probe for nearby hydrophobic pockets. | Increase lipophilicity and potency if a hydrophobic pocket is engaged. |
| Replacement with -F or -H | Modulate electronics and remove H-bond acceptor capability. | Determine the importance of the oxygen atom for binding. |
| Bioisosteric Replacement (-NHMe, -Me) | Change hydrogen bonding capacity and local dipole moment. | Fine-tune electronic and steric profile for optimal fit. |
This systematic approach allows researchers to build a detailed map of the target's active site, guiding the design of more potent and selective drug candidates.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers control over reactivity, stereochemistry, and physicochemical properties. Its orthogonal protecting group strategy allows for its seamless integration into complex synthetic routes. By understanding the causality behind its synthesis and reactions, medicinal chemists can leverage this scaffold to accelerate the development of novel therapeutics, systematically exploring chemical space to optimize drug-target interactions.
References
- ResearchGate. (2025). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.
- National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- LookChem. (n.d.). Cas 4045-29-8, 3-METHOXYPIPERIDINE.
- Chem-Impex. (n.d.). 3-(2-Methoxybenzyl)Piperidine Hydrochloride.
- ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- ChemBK. (2024). 3-Methoxypiperidine.
- SynHet. (n.d.). Tert-butyl 4-[3-(methoxycarbonyl)phenoxy]piperidine-1-carboxylate.
- Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- PubMed Central (PMC). (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate.
- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
- PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.
- MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
- PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ChemicalBook. (2022). (R)-3-Methoxy-piperidine.
- PubMed Central (PMC). (n.d.). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents.
- ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives....
- PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- National Institutes of Health (NIH). (n.d.). 3-Methoxypiperidine.
- ResearchGate. (n.d.). Lead drugs and bioactive molecules with piperidine core.
- ResearchGate. (2019). Scheme 1. Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and....
- JLUpub. (n.d.). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents.
- PubMed Central (PMC). (n.d.). Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 6. (R)-3-Methoxy-piperidine | 651341-54-7 [chemicalbook.com]
- 7. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl 3-methoxypiperidine-1-carboxylate
Abstract
Tert-butyl 3-methoxypiperidine-1-carboxylate is a key building block in contemporary medicinal chemistry, frequently incorporated into a variety of drug candidates due to the favorable physicochemical properties imparted by the 3-methoxypiperidine motif. The piperidine ring is a prevalent scaffold in numerous FDA-approved drugs.[1][2] This document provides a comprehensive guide for the large-scale synthesis of this valuable intermediate, addressing the critical aspects of process development, safety, and characterization. The protocol herein details a robust and scalable two-step synthetic sequence commencing with the methylation of commercially available N-Boc-3-hydroxypiperidine, followed by rigorous purification procedures. This application note is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: Significance and Synthetic Strategy
The synthesis of substituted piperidines is a cornerstone of pharmaceutical development.[2][3] The inclusion of a methoxy group at the 3-position of the piperidine ring can significantly influence a molecule's conformational rigidity, lipophilicity, and metabolic stability, making it a desirable feature in drug design. The tert-butoxycarbonyl (Boc) protecting group provides a crucial handle for subsequent synthetic transformations, offering stability under a range of reaction conditions while being readily removable under mild acidic conditions.[4][5]
The selected synthetic strategy for the large-scale production of this compound involves a two-step process designed for efficiency, scalability, and safety:
-
Williamson Ether Synthesis: O-methylation of tert-butyl 3-hydroxypiperidine-1-carboxylate using a suitable methylating agent and a strong base.
-
N-Boc Protection: Introduction of the Boc group onto the secondary amine of 3-methoxypiperidine. An alternative, more direct route starts from the commercially available (S)-1-Boc-3-hydroxypiperidine.[6]
This application note will focus on the methylation of the pre-protected starting material, which is often more cost-effective and readily available for large-scale campaigns.
Reaction Pathway and Workflow
The overall synthetic transformation is depicted below. The process begins with the deprotonation of the hydroxyl group of tert-butyl 3-hydroxypiperidine-1-carboxylate using a strong base like sodium hydride, followed by nucleophilic attack on a methylating agent.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Typical Purity |
| tert-Butyl 3-hydroxypiperidine-1-carboxylate | 143900-44-1 | 201.27 | Major Suppliers | >98% |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | Major Suppliers | 60% |
| Methyl Iodide | 74-88-4 | 141.94 | Major Suppliers | >99% |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Major Suppliers | >99.9% |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | In-house prep. | N/A |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Major Suppliers | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Major Suppliers | >99% |
Step-by-Step Synthesis Protocol
Reaction Setup:
-
Equip a suitably sized, dry, multi-necked round-bottom flask with a magnetic stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Ensure all glassware is thoroughly dried to prevent reaction with sodium hydride.[7]
-
Under a positive pressure of nitrogen, charge the flask with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a stirrable slurry.
Alkoxide Formation:
-
In a separate flask, dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF.
-
Transfer the solution of the starting material to the dropping funnel.
-
Cool the sodium hydride slurry to 0 °C using an ice-water bath.
-
Add the solution of tert-butyl 3-hydroxypiperidine-1-carboxylate dropwise to the cooled slurry over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases.
Methylation:
-
Cool the reaction mixture back down to 0 °C.
-
Add methyl iodide (1.5 equivalents) dropwise via the dropping funnel, again maintaining the internal temperature below 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Upon completion, cautiously cool the reaction mixture to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution to neutralize any unreacted sodium hydride. Caution: This is an exothermic process that will evolve hydrogen gas.
-
Transfer the quenched mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product as an oil.
-
Purify the crude oil by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Safety and Hazard Management
The large-scale synthesis of this compound involves several hazardous reagents and procedures that require strict safety protocols.
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas.[8][9] It should only be handled under an inert atmosphere (e.g., nitrogen or argon) by trained personnel.[7][10] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, is mandatory.[7][9] A Class D fire extinguisher (for combustible metals) must be readily available.[7] Do not use water or carbon dioxide-based extinguishers.[10]
-
Methyl Iodide (MeI): A toxic and volatile liquid that is a suspected carcinogen. All manipulations should be performed in a well-ventilated chemical fume hood.[10]
-
Quenching Procedure: The quenching of sodium hydride is highly exothermic and releases hydrogen gas, creating a fire and explosion risk. The quenching agent must be added slowly to a cooled reaction mixture to control the rate of gas evolution and heat generation.
Characterization and Analytical Data
The final product should be characterized to confirm its identity and purity.
| Parameter | Expected Value/Observation |
| Appearance | Colorless to pale yellow oil |
| Yield | 75-85% (typical) |
| Purity (by GC/LC-MS) | >98% |
| ¹H NMR (400 MHz, CDCl₃) | Consistent with the structure of the target compound. |
| ¹³C NMR (101 MHz, CDCl₃) | Consistent with the structure of the target compound. |
| Mass Spectrometry (ESI+) | m/z calculated for C₁₁H₂₁NO₃ [M+H]⁺: 216.15; found: 216.15 |
Process Optimization and Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents were anhydrous. Moisture will consume the sodium hydride, leading to incomplete deprotonation. The grade of sodium hydride should also be verified.
-
Low Yield: Low yields can result from side reactions, such as elimination, or loss of product during work-up and purification. Careful control of reaction temperature and efficient extraction are crucial.
-
Purification Challenges: The product is a relatively non-polar oil. If purification by distillation is not feasible due to boiling point or thermal stability, column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) is recommended.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of high-purity this compound. By adhering to the detailed steps and safety precautions, researchers and production chemists can confidently produce this key intermediate for pharmaceutical research and development. The causality behind each step, from the anhydrous conditions required for the use of sodium hydride to the controlled quenching process, has been explained to ensure a thorough understanding of the process.
References
-
ChemBK. (2024). 3-Methoxypiperidine. Retrieved from [Link]
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
Gessner, V. H., et al. (2021). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Retrieved from [Link]
- Almqvist, F., et al. (2007). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry.
-
ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: SODIUM HYDRIDE. Retrieved from [Link]
-
DiVA portal. (n.d.). Reactions between Grignard Reagents and Heterocyclic N-oxides. Retrieved from [Link]
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
-
DiVA portal. (n.d.). Reaction Between Grignard reagents and Heterocyclic N-oxides : Synthesis of Substituted Pyridines, Piperidines and Piperazines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Retrieved from [Link]
-
Clemson University. (n.d.). Sodium_Hydride_SOP.docx. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ACS Publications. (2012). Enantioselective Synthesis of Substituted Piperidines by Addition of Aryl Grignard Reagents to Pyridine N-Oxides. Retrieved from [Link]
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
-
PrepChem.com. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Retrieved from [Link]
- Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
LookChem. (n.d.). Cas 4045-29-8,3-METHOXYPIPERIDINE. Retrieved from [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Retrieved from [Link]
-
Supplementary information. (n.d.). Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Methoxypiperidine. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
precisionFDA. (n.d.). 3-(N-BOC-AMINO)PIPERIDINE. Retrieved from [Link]
-
Wiley Online Library. (n.d.). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]
-
PASL. (n.d.). CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. (S)-3-Methoxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. nj.gov [nj.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. alkalimetals.com [alkalimetals.com]
Application Note: Enantioselective Synthesis of (R)- and (S)-3-Methoxypiperidine Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
The 3-methoxypiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of pharmacologically active compounds. Control over the stereochemistry at the C3 position is critical, as enantiomers often exhibit significantly different biological activities and pharmacokinetic profiles. This application note provides a detailed guide to the enantioselective synthesis of (R)- and (S)-3-methoxypiperidine, focusing on robust and scalable catalytic asymmetric methodologies. We will delve into the mechanistic rationale behind catalyst selection and process optimization, present detailed, step-by-step protocols, and offer field-proven insights to ensure reproducibility and high stereochemical fidelity.
Introduction: The Significance of Chiral 3-Methoxypiperidines
The piperidine ring is a cornerstone of modern drug discovery, present in numerous FDA-approved therapeutics. Introducing substituents, such as a methoxy group at the 3-position, creates a chiral center that profoundly influences the molecule's interaction with biological targets. The absolute configuration—(R) or (S)—can dictate binding affinity, efficacy, and metabolic stability. For instance, enantiomers of a drug can have distinct pharmacological effects, with one being therapeutic while the other might be inactive or even toxic.
Therefore, developing efficient and reliable methods to access enantiomerically pure (R)- and (S)-3-methoxypiperidine is a critical objective in pharmaceutical development. This guide focuses on asymmetric hydrogenation, a powerful and atom-economical strategy for establishing this key stereocenter.
Core Strategy: Asymmetric Hydrogenation of N-Protected 3-Methoxypyridinium Salts
One of the most effective and widely adopted methods for the enantioselective synthesis of 3-substituted piperidines is the asymmetric hydrogenation of the corresponding N-protected pyridinium precursors. This approach offers direct access to the chiral piperidine core in a single, highly stereocontrolled step.
The general workflow involves two key stages:
-
N-Alkylation/Arylation: The commercially available 3-methoxypyridine is activated by N-alkylation or N-arylation to form a pyridinium salt. This not only prepares the substrate for hydrogenation but also allows for the introduction of a protecting group (e.g., benzyl, benzoyl) that can be easily removed later.
-
Asymmetric Hydrogenation: The pyridinium salt is hydrogenated under a hydrogen atmosphere using a chiral catalyst. The choice of catalyst, specifically the chiral ligand complexed to a metal center (typically Iridium or Rhodium), is paramount as it dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer over the other.
Below is a diagram illustrating this strategic workflow.
Column chromatography purification of N-Boc-3-methoxypiperidine
Application Note: A-1024
Topic: High-Purity Isolation of N-Boc-3-methoxypiperidine via Automated Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-3-methoxypiperidine is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the overall quality of the active pharmaceutical ingredient (API). This application note provides a comprehensive, in-depth guide to the purification of N-Boc-3-methoxypiperidine using normal-phase flash column chromatography. The protocol emphasizes the scientific rationale behind each step, from mobile phase development using Thin-Layer Chromatography (TLC) to the final column execution, ensuring a robust and reproducible method. Particular attention is given to mitigating the risk of N-Boc deprotection on the acidic silica stationary phase.
Introduction: The Chromatographic Challenge
The purification of N-Boc protected amines, such as N-Boc-3-methoxypiperidine, presents a unique set of challenges in column chromatography. The primary obstacle is the acidic nature of standard silica gel, which can catalyze the removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group.[1][2][3][4] This degradation leads to yield loss and introduces the free amine as a significant impurity, complicating the purification.[5]
Furthermore, the basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[6] This necessitates careful optimization of the mobile phase to ensure sharp, symmetrical peaks and efficient separation from reaction byproducts. This guide details a systematic approach to overcome these challenges, ensuring high-purity N-Boc-3-methoxypiperidine suitable for demanding synthetic applications.
Pre-Chromatography: Method Development with TLC
Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly developing an effective solvent system for flash chromatography.[7] The goal is to find a mobile phase composition that provides a target Retention Factor (Rf) of approximately 0.2-0.3 for N-Boc-3-methoxypiperidine, which generally translates well to column chromatography for good separation.[7]
Rationale for Solvent Selection
A common and effective mobile phase for compounds of moderate polarity is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[7] For basic compounds such as N-Boc-3-methoxypiperidine, peak tailing on the acidic silica TLC plate can be an issue. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase.[6][7] The TEA competes with the piperidine nitrogen for interaction with the acidic silanol groups, resulting in improved peak shape.[6]
Step-by-Step TLC Protocol
-
Prepare TLC Chambers: Line TLC chambers with filter paper and add various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3). To a separate set of chambers, add the same solvent mixtures with an additional 0.5-1% triethylamine.
-
Spotting the Plate: On a silica gel TLC plate, spot the crude reaction mixture, a co-spot (crude mixture plus starting material), and the starting material for reference.[8]
-
Development: Place the TLC plates in the prepared chambers and allow the solvent front to ascend to near the top of the plate.[8]
-
Visualization: Dry the plates and visualize the spots.
-
UV Light: Many organic compounds, especially those with aromatic rings or extensive conjugation, can be visualized under short-wave (254 nm) UV light where they quench the plate's fluorescence and appear as dark spots.[9][10][11]
-
Staining: Since N-Boc-3-methoxypiperidine may not be strongly UV-active, a chemical stain is necessary. A potassium permanganate (KMnO₄) stain is highly effective for visualizing compounds that can be oxidized, such as amines and ethers, and will appear as yellow-brown spots on a purple background.[9][11]
-
Interpreting TLC Results
The ideal solvent system will show good separation between the product spot (Rf ≈ 0.2-0.3) and any impurities. The addition of triethylamine should result in more symmetrical, less "streaky" spots for the amine-containing compounds.[7]
Column Chromatography Protocol
This protocol is designed for automated flash chromatography systems but can be adapted for manual (glass column) purification.
Materials and Equipment
-
Crude N-Boc-3-methoxypiperidine
-
Silica gel (flash grade, e.g., 40-63 µm)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA)
-
Automated flash chromatography system with pre-packed silica columns
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of N-Boc-3-methoxypiperidine.
Step-by-Step Purification Protocol
-
Mobile Phase Preparation: Based on the optimal TLC conditions, prepare a sufficient volume of the mobile phase. For example, if an 8:2 Hexanes:EtOAc mixture with 1% TEA was optimal, prepare a bulk solution in these proportions.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude N-Boc-3-methoxypiperidine in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.
-
Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This process is known as dry loading and generally results in better resolution than injecting a liquid sample.
-
Pack the silica-adsorbed sample into an empty solid load cartridge.
-
-
Column Setup and Equilibration:
-
Select a pre-packed silica column of appropriate size for the amount of crude material.
-
Install the column on the flash chromatography system.
-
Equilibrate the column by pumping the initial mobile phase (e.g., 95:5 Hexanes:EtOAc + 1% TEA) through it for at least 3-5 column volumes.
-
-
Elution:
-
Attach the solid load cartridge to the system.
-
Begin the elution. An isocratic elution (constant solvent composition) can be used if the TLC shows good separation.[12][13] However, a shallow gradient (e.g., from 5% to 30% ethyl acetate in hexanes, with 1% TEA constant throughout) is often more efficient, sharpening peaks and reducing run time.[14]
-
Monitor the elution profile using the system's UV detector.
-
-
Fraction Collection and Analysis:
-
Collect fractions as peaks elute from the column.
-
Analyze the collected fractions by TLC using the same optimized solvent system. Spot every few fractions on a single TLC plate to quickly identify which contain the pure product.
-
-
Product Isolation:
-
Combine the fractions that contain only the pure N-Boc-3-methoxypiperidine.
-
Remove the solvents using a rotary evaporator. The presence of triethylamine may require co-evaporation with a solvent like toluene to remove the final traces.
-
Place the final product under high vacuum to remove any residual solvents.
-
Data Summary and Expected Results
The following table summarizes typical parameters for the purification of N-Boc-3-methoxypiperidine on a multi-gram scale.
| Parameter | Value / Condition | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm | Standard for normal-phase flash chromatography. |
| Mobile Phase | Hexanes:Ethyl Acetate with 1% TEA | Provides good selectivity for moderately polar compounds. TEA minimizes peak tailing for basic amines.[6][7] |
| Elution Mode | Gradient (e.g., 5-30% EtOAc) | Improves peak sharpness and reduces analysis time compared to isocratic elution for complex mixtures.[14] |
| Target Product Rf | ~0.25 (in 7:3 Hex:EtOAc + 1% TEA) | An optimal Rf for good separation on a column.[7] |
| Loading Method | Dry Loading on Silica | Prevents solvent effects that can cause band broadening and lead to poorer separation. |
| Detection | UV (210-220 nm) & TLC Staining | The carbamate group has some UV absorbance at low wavelengths. TLC with KMnO₄ stain provides definitive visualization.[9] |
| Expected Purity | >98% (by NMR/GC) | The goal of the purification. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Product elutes too quickly (High Rf) | Mobile phase is too polar. | Decrease the percentage of ethyl acetate in the mobile phase. |
| Product does not elute | Mobile phase is not polar enough. | Increase the percentage of ethyl acetate or switch to a more polar solvent system (e.g., Dichloromethane:Methanol).[5] |
| Peak Tailing / Streaking | Strong interaction with acidic silica. | Ensure 0.5-1% triethylamine is present in the mobile phase.[7] |
| Presence of deprotected amine | Crude material or column conditions are too acidic; prolonged exposure to silica. | Neutralize the crude sample before loading if it is acidic. Run the column promptly and avoid letting the compound sit on the silica for extended periods.[2][4][15] |
| Poor Separation of close-running spots | Sub-optimal solvent system or column overload. | Re-develop the TLC method to maximize ΔRf. Use a smaller amount of crude material relative to the column size. |
Conclusion
The protocol described provides a robust and scientifically grounded method for the high-purity isolation of N-Boc-3-methoxypiperidine. By systematically developing the mobile phase with TLC, employing a basic modifier to ensure good peak shape, and utilizing a gradient elution strategy, researchers can effectively separate the target compound from impurities while minimizing the risk of Boc group cleavage. This detailed guide serves as a reliable resource for scientists in drug development, enabling the consistent production of high-quality intermediates essential for pharmaceutical synthesis.
References
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 25). 5.7: Visualizing TLC Plates. Retrieved from [Link]
- Leonard, J., Lygo, B., & Procter, G. (1998). Advanced Practical Organic Chemistry (2nd ed.). Blackie Academic & Professional.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
VanVeller, B. (n.d.). VanVeller Lab Resources. University of Iowa, Department of Chemistry. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Visualising plates. Retrieved from [Link]
-
Zhang, W., et al. (2008). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities, 29(1), 88-90. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 12. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 13. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. researchgate.net [researchgate.net]
Reaction of Tert-butyl 3-methoxypiperidine-1-carboxylate with organolithium reagents
An Application Guide to the Directed Lithiation of tert-Butyl 3-Methoxypiperidine-1-carboxylate
Introduction: The Strategic Importance of Substituted Piperidines
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. The targeted functionalization of the piperidine ring is therefore a critical task in drug discovery. This guide focuses on a powerful and regioselective transformation: the reaction of this compound with organolithium reagents. This reaction proceeds via a Directed ortho Metalation (DoM) mechanism, enabling the precise introduction of a wide range of electrophiles at the C2 position, a notoriously challenging position to functionalize directly.
This document provides a comprehensive overview of the underlying mechanism, detailed safety protocols for handling the highly reactive organolithium reagents involved, a step-by-step experimental procedure, and a guide for troubleshooting common issues.
Reaction Mechanism: Harnessing Directed ortho-Metalation (DoM)
The high regioselectivity of this reaction is achieved through a process known as Directed ortho Metalation (DoM).[1][2] In this mechanism, a heteroatom-containing functional group on an aromatic or heterocyclic ring coordinates to the lithium atom of an organolithium reagent. This coordination event positions the highly basic alkyl group of the reagent in close proximity to a specific C-H bond, facilitating its deprotonation (lithiation).
In the case of this compound, two potential directing groups exist: the oxygen atoms of the N-Boc carbamate and the oxygen of the 3-methoxy group. While the carbamate is a well-known directing group, the methoxy group, in this configuration, acts as the dominant director.
The key steps are as follows:
-
Coordination: The Lewis acidic lithium atom of the organolithium reagent (e.g., sec-butyllithium) forms a coordination complex with the Lewis basic oxygen of the 3-methoxy group.[1]
-
Deprotonation (Lithiation): This coordination pre-positions the organolithium base, leading to the regioselective abstraction of the axial proton at the C2 position, which is ortho to the directing methoxy group. This step is favored due to the kinetic acidity of this proton. The use of a strong, non-nucleophilic base like sec-butyllithium (s-BuLi) is often preferred.[3][4] The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down organolithium aggregates and accelerate the lithiation process.[5][6]
-
Electrophilic Quench: The resulting C2-lithiated piperidine is a potent nucleophile. It readily reacts with a subsequently added electrophile (E+), forming a new carbon-carbon or carbon-heteroatom bond exclusively at the C2 position.
Caption: Mechanism of Directed Lithiation and Electrophilic Quench.
Critical Safety Protocols for Organolithium Reagents
Organolithium reagents such as n-butyllithium, sec-butyllithium, and tert-butyllithium are highly reactive and, in many cases, pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[3][7] Strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Body Protection: A flame-resistant lab coat (e.g., Nomex) is essential. Standard cotton/polyester lab coats are flammable and offer inadequate protection.[8]
-
Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards must be worn at all times. For larger scale reactions (>20 mL), the use of a face shield in addition to goggles is strongly recommended.[8][9]
-
Hand Protection: Wear nitrile gloves for dexterity, preferably underneath a pair of neoprene or other chemical-resistant gloves.[8] Never work with torn gloves.
Laboratory Setup:
-
Inert Atmosphere: All operations must be conducted under an inert atmosphere of dry nitrogen or argon using a Schlenk line or in a glovebox.[9][10]
-
Anhydrous Conditions: All glassware must be rigorously dried before use, typically by oven-drying at >120°C for several hours and cooling under an inert gas stream or in a desiccator.[9][10] Solvents must be anhydrous.
-
Fume Hood: All manipulations must be performed in a certified chemical fume hood that is free of clutter and flammable materials.[9]
-
Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher nearby. NEVER use a water or carbon dioxide extinguisher on an organolithium fire.[11] A safety shower and eyewash station must be immediately accessible.[8] Do not work alone.[7]
Handling and Disposal:
-
Transfer: Use dry, gas-tight syringes or a double-tipped needle (cannula) for transferring organolithium solutions.[10][12]
-
Quenching: Excess reagent and reaction residues must be quenched safely. This is typically done by slowly adding the residue to a well-stirred, cooled solution of a less reactive alcohol like isopropanol in an inert solvent like heptane. The quench process can be exothermic and should be controlled with an external cooling bath.[9]
-
Waste: All quenched materials and rinsed glassware should be disposed of as hazardous waste according to institutional guidelines.[7]
Detailed Experimental Protocol: Synthesis of tert-Butyl 2-Methyl-3-methoxypiperidine-1-carboxylate
This protocol describes the lithiation of this compound followed by quenching with methyl iodide as a representative electrophile.
Materials and Reagents:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically ~1.4 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Methyl iodide (MeI), freshly distilled or passed through basic alumina
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Glassware and System Preparation:
-
Oven-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer adapter with a low-temperature thermometer, and a gas inlet adapter.
-
Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
-
Reaction Setup:
-
In the cooled flask, dissolve this compound (e.g., 1.00 g, 4.36 mmol, 1.0 equiv) in 20 mL of anhydrous diethyl ether.
-
Add freshly distilled TMEDA (0.78 mL, 5.23 mmol, 1.2 equiv) via syringe.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
While maintaining the internal temperature at -78 °C, add s-BuLi solution (e.g., 3.7 mL of 1.4 M solution, 5.23 mmol, 1.2 equiv) dropwise via syringe over 15 minutes. A pale yellow color may develop.
-
Stir the reaction mixture at -78 °C for 2 hours to ensure complete formation of the lithiated intermediate.
-
-
Electrophilic Quench:
-
Add methyl iodide (0.33 mL, 5.23 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for an additional 1 hour, then allow the mixture to slowly warm to room temperature over 2 hours.
-
-
Workup and Extraction:
-
Carefully quench the reaction by the slow, dropwise addition of 15 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether.
-
Separate the layers. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Data Summary and Expected Outcomes
The success of the reaction is highly dependent on maintaining anhydrous and anaerobic conditions. The choice of organolithium reagent and electrophile will affect yields and reaction times.
| Parameter | Recommended Condition | Rationale |
| Organolithium | s-BuLi or t-BuLi | High basicity needed for efficient deprotonation of an sp³ C-H bond.[3][4] |
| Equivalents (Base) | 1.1 - 1.3 | Ensures complete consumption of the starting material. |
| Additive | TMEDA (1.1 - 1.3 equiv) | Breaks up lithium aggregates, increasing reactivity.[5] |
| Temperature | -78 °C | Prevents side reactions and decomposition of the organolithium intermediate. |
| Solvent | Diethyl ether or THF | Aprotic solvents that are stable at low temperatures and solubilize the reagents. |
| Electrophile | Alkyl halides, aldehydes, ketones, silyl chlorides, etc. | A wide range of electrophiles can be used to generate diverse products. |
| Expected Yield | 50 - 85% | Yields are typically moderate to good, depending on the electrophile and reaction scale. |
Experimental Workflow
Caption: General experimental workflow for the lithiation reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inadequate drying of glassware, solvents, or reagents.- Decomposed organolithium reagent.- Reaction temperature too high. | - Ensure all components are rigorously dried.- Titrate the organolithium reagent before use to determine its exact molarity.- Maintain strict temperature control at -78 °C during lithiation. |
| Multiple Products / Side Reactions | - Electrophile is also a base and deprotonates another site.- Over-addition or too rapid addition of organolithium.- Lithiated intermediate is unstable at higher temperatures. | - Use a non-basic electrophile or a different synthetic strategy.- Ensure slow, controlled addition of the organolithium reagent.- Do not allow the reaction to warm up before the electrophilic quench is complete. |
| Starting Material Recovered | - Insufficient organolithium reagent.- Lithiation time is too short. | - Use a slight excess of the organolithium reagent (1.1-1.3 equiv).- Increase the stirring time after organolithium addition to ensure complete deprotonation. |
References
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. Retrieved from [Link]
-
University of California, Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
University of California, Riverside Environmental Health & Safety. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health and Safety, 9(3), 6–11. Retrieved from [Link]
-
J&K Scientific. (2025, October 17). Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. Retrieved from [Link]
- O'Brien, P., et al. (n.d.). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis.
-
Morris, S. A. (2016). Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines using Selected Organolithiums and Visible-Light-Mediated Synthesis of Fused Indolines using Tethered Styrenes [Doctoral dissertation, University of Arkansas]. ScholarWorks@UARK. Retrieved from [Link]
-
Coldham, I., & O'Brien, P. (2011). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine. Chemical Communications, 47(29), 8481-8483. Retrieved from [Link]
-
Gawley, R. E., et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters, 12(24), 5704-5707. Retrieved from [Link]
-
Coldham, I., et al. (2010). Asymmetric Substitutions of 2-Lithiated N-Boc-piperidine and N-Boc-azepine by Dynamic Resolution. Chemistry – A European Journal, 16(13), 4082-4090. Retrieved from [Link]
-
O'Brien, P. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate [Thesis, University of York]. White Rose eTheses Online. Retrieved from [Link]
- O'Brien, P., et al. (2011). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis.
-
Zhang, W., et al. (2013). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Retrieved from [Link]
-
Gawley, R. E., et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. PMC - NIH. Retrieved from [Link]
-
Petrikaite, V., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(15), 3354. Retrieved from [Link]
-
McQuade, D. T., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54644. Retrieved from [Link]
-
O'Brien, P., et al. (2016). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society, 138(42), 14041-14049. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University. Retrieved from [Link]
-
Baran, P. Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. Retrieved from [Link]
-
Wang, M., et al. (2013). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Retrieved from [Link]
-
Engle, K. M., et al. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PubMed Central. Retrieved from [Link]
-
Wang, M., et al. (2013). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). A. Organolithium Reagents. Retrieved from [Link]
-
University of Rochester. (n.d.). organolithium reagents 1. Retrieved from [Link]
- CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction. (2016). Google Patents.
- CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine. (2015). Google Patents.
- CN103204801A - Synthesis method for N-Boc-3-piperidone. (2013). Google Patents.
-
Iwao, M., & Kuraishi, T. (2003). SYNTHESIS OF 7-SUBSTITUTED INDOLINES via DIRECTED LITHIATION OF 1-(tert-BUTOXYCARBONYL)INDOLINE: 7-INDOLINECARBOXALDEHYDE. Organic Syntheses, 80, 113. Retrieved from [Link]
- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016). Google Patents.
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. mt.com [mt.com]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. people.uniurb.it [people.uniurb.it]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. ehs.ucr.edu [ehs.ucr.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-Methoxypiperidine in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Value of the 3-Methoxypiperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of clinically approved drugs.[1][2] Its three-dimensional structure allows for precise vectoral presentation of substituents, enabling optimal interactions with biological targets. Within this important class of heterocycles, 3-methoxypiperidine emerges as a particularly valuable building block for the synthesis of complex pharmaceutical intermediates.[3] The methoxy group at the 3-position not only influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, but also introduces a key structural and electronic feature that can be exploited in drug design. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key synthetic transformations of 3-methoxypiperidine, focusing on the generation of diverse intermediates for pharmaceutical development. We will delve into the causality behind experimental choices and provide validated, step-by-step protocols for N-arylation, N-alkylation, and advanced C-H functionalization strategies.
Physical and Chemical Properties of 3-Methoxypiperidine [4]
| Property | Value |
| CAS Number | 4045-29-8 |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Boiling Point | 159-160 °C (at 748 Torr) |
| Density | 0.93 g/cm³ (Predicted) |
| Flash Point | 49.7 °C |
| pKa | 9.35 ± 0.10 (Predicted) |
I. N-Arylation of 3-Methoxypiperidine: Accessing Key Kinase Inhibitor Scaffolds
The N-arylpiperidine motif is a critical component of numerous biologically active molecules, including a variety of kinase inhibitors.[5][6][7][8] The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.[9][10] This is particularly relevant in the synthesis of complex drug candidates where mild reaction conditions are paramount.
Causality in Protocol Design: The Buchwald-Hartwig Amination
The success of a Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, a bulky, electron-rich phosphine ligand, and a suitable base.[11] The ligand facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle. The choice of base is also critical; it must be strong enough to deprotonate the piperidine nitrogen without causing undesirable side reactions. Sodium tert-butoxide is a common choice for this purpose. The reaction is typically carried out in an inert, anhydrous solvent like toluene to prevent catalyst deactivation.
Sources
- 1. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]
- 3. WO1993001170A1 - 3-aminopiperidine derivatives and related nitrogen containing heterocycles - Google Patents [patents.google.com]
- 4. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry Strategies for the Development of Bruton's Tyrosine Kinase Inhibitors against Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2373640B1 - Novel polymorphic forms of 3-(1-{3-[5-(1-methyl-piperidin-4ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride salt and processes of manufacturing thereof - Google Patents [patents.google.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents [patents.google.com]
Application Note: Strategic N-Boc Protection of 3-Methoxypiperidine for Advanced Synthesis
**Abstract
This document provides a comprehensive technical guide on the N-Boc protection of 3-methoxypiperidine, a critical transformation for the synthesis of complex molecules in pharmaceutical and agrochemical research. We will delve into the mechanistic underpinnings of the reaction, explore various experimental conditions, and present a detailed, field-proven protocol. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for this key synthetic step.
Introduction: The Strategic Importance of N-Boc Protection
The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in modern organic synthesis.[1][2] Its widespread use stems from its ability to convert a nucleophilic and basic amine into a stable carbamate, which is inert to a wide array of non-acidic reagents.[1] This stability allows for selective transformations on other parts of a molecule. The Boc group can be readily removed under mild acidic conditions, ensuring the integrity of other sensitive functional groups.[2]
3-Methoxypiperidine is a valuable heterocyclic building block. The N-Boc protected form, tert-butyl 3-methoxypiperidine-1-carboxylate, serves as a key intermediate in the synthesis of various biologically active compounds. The methoxy group at the 3-position can influence molecular conformation and binding interactions, making this a desirable scaffold. A reliable protocol for its N-Boc protection is therefore a foundational requirement for many synthetic campaigns.
Mechanistic Rationale
The N-Boc protection of 3-methoxypiperidine proceeds via a nucleophilic acyl substitution reaction. The secondary amine of the piperidine ring acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[3] This initial attack forms a tetrahedral intermediate.
The subsequent collapse of this intermediate expels a tert-butyl carbonate anion, which is unstable and rapidly decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion. The tert-butoxide anion is sufficiently basic to deprotonate the newly acylated, positively charged piperidine nitrogen, yielding the final N-Boc protected product and tert-butanol. The evolution of CO₂ gas is a characteristic feature of this reaction and serves as a visual indicator of its progress.
To facilitate the deprotonation step and neutralize any adventitious acid, a non-nucleophilic base such as triethylamine (TEA) or an inorganic base like sodium bicarbonate is often included, although the reaction can proceed without an external base.[3]
Sources
Application Notes and Protocols for the Synthesis and Evaluation of Dual BChE/p38α MAPK Inhibitors
A Technical Guide for Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: In the landscape of neurodegenerative disease research, particularly for Alzheimer's disease (AD), multi-target-directed ligands (MTDLs) represent a sophisticated therapeutic strategy. This guide details the rationale, synthesis, and evaluation of a novel class of dual-target inhibitors engineered to simultaneously modulate butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (p38α MAPK). By targeting both the cholinergic deficit and chronic neuroinflammation—two core pathological pillars of AD—these compounds offer a promising, synergistic approach to therapy.[1][2][3] This document provides field-proven, step-by-step protocols for the chemical synthesis of a representative dual inhibitor, its in vitro enzymatic characterization, and its functional assessment in a cellular model of neuroinflammation.
Introduction: The Dual-Target Rationale
The complexity of Alzheimer's disease, characterized by amyloid-beta (Aβ) plaque deposition, neurofibrillary tangles, and significant neuronal loss, necessitates therapeutic strategies that can address multiple pathological pathways concurrently.[2][3] Two critical pathways implicated in AD progression are the cholinergic system dysfunction and pervasive neuroinflammation.
-
Butyrylcholinesterase (BChE): While acetylcholinesterase (AChE) is the primary enzyme for acetylcholine hydrolysis in a healthy brain, BChE levels rise significantly in the later stages of AD as AChE levels decline.[4] By hydrolyzing acetylcholine, BChE contributes to the cholinergic deficit that underlies many of the cognitive symptoms of AD. Therefore, inhibiting BChE is a compelling strategy to restore cholinergic tone.[4]
-
p38α Mitogen-Activated Protein Kinase (p38α MAPK): This kinase is a central regulator of the inflammatory response.[5] In the AD brain, Aβ plaques trigger a chronic inflammatory response from microglia, leading to the overactivation of p38α MAPK.[2] This, in turn, drives the production of pro-inflammatory cytokines like TNF-α and IL-1β, enhances tau protein hyperphosphorylation, and even accelerates Aβ synthesis, creating a vicious cycle of neuroinflammation and neurodegeneration.[2][6]
The simultaneous inhibition of BChE and p38α MAPK presents an innovative approach to mitigate both a key symptom driver (cholinergic deficit) and a fundamental disease progression pathway (neuroinflammation).[3][6] Structural similarities within the binding sites of these two enzymes provide a rational basis for the design of single molecules capable of dual inhibition.[2]
This guide focuses on a strategy that transforms known allosteric p38α MAPK inhibitors, specifically those with a pyrazolyl urea scaffold, into potent dual-function agents by converting the urea moiety into an N,N-disubstituted carbamate.[6] The carbamate group can act as a pseudo-irreversible inhibitor of BChE by carbamoylating the catalytic serine residue, while the parent scaffold retains its ability to bind to p38α MAPK.[6]
Signaling Pathways and Experimental Workflow
The development and validation of a dual BChE/p38α MAPK inhibitor follows a logical, multi-stage workflow from synthesis to functional testing. The diagram below outlines this process, which ensures a comprehensive characterization of the compound's dual-target engagement and its potential therapeutic effect.
Caption: Experimental workflow for synthesis and evaluation.
The signaling pathway diagram below illustrates the two pathological processes targeted by the dual inhibitor.
Caption: Dual-target signaling pathway inhibition.
Synthesis Protocol: A Representative Dual Inhibitor
This section provides a detailed, two-step synthesis for a representative dual BChE/p38α MAPK inhibitor. The strategy involves first creating a pyrazolyl urea, a known p38α MAPK inhibitor scaffold, and then converting this precursor into a final N,N-disubstituted carbamate to introduce BChE inhibitory activity.
Step 1: Synthesis of Precursor: 1-(1-(4-cyanophenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(tert-butyl)urea
This procedure outlines the formation of the urea linkage, which is crucial for p38α MAPK inhibition. The reaction couples the key aminopyrazole intermediate with an isocyanate.
Materials:
-
4-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)benzonitrile
-
tert-Butyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a solution of 4-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)benzonitrile (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add tert-butyl isocyanate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure urea precursor.
Rationale: This is a standard nucleophilic addition reaction where the amino group of the pyrazole attacks the electrophilic carbon of the isocyanate. The use of an anhydrous solvent and inert atmosphere is critical to prevent the isocyanate from reacting with water, which would form an unstable carbamic acid and ultimately a symmetric urea byproduct.
Step 2: Synthesis of Final Product: tert-Butyl (1-(4-cyanophenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)(tert-butyl)carbamate
This step converts the p38α MAPK-inhibiting urea into the dual-acting carbamate.
Materials:
-
1-(1-(4-cyanophenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(tert-butyl)urea (from Step 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of the urea precursor from Step 1 (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time the solution may become clear as the sodium salt of the urea forms.
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the final N,N-disubstituted carbamate.
Rationale: The sodium hydride acts as a strong base to deprotonate one of the urea nitrogens, forming a nucleophilic anion. This anion then attacks the electrophilic carbonyl carbon of (Boc)₂O. This reaction effectively replaces one of the N-H protons of the urea with a tert-butoxycarbonyl (Boc) group, transforming the urea into the desired carbamate structure. This specific modification is designed to confer potent BChE inhibitory activity.[6]
In Vitro Assay Protocols
Protocol 1: Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay quantifies BChE activity by measuring the production of a colored product.
Principle: BChE hydrolyzes the substrate butyrylthiocholine (BTC) to produce thiocholine. Thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion that absorbs light at 412 nm. The rate of color formation is proportional to BChE activity.[7][8][9]
Materials:
-
Human recombinant BChE
-
Butyrylthiocholine iodide (BTC)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Test Inhibitor and Positive Control (e.g., Rivastigmine)
-
96-well microplate
-
Microplate reader capable of kinetic reads at 412 nm
Procedure:
-
Reagent Preparation:
-
Buffer: 100 mM phosphate buffer, pH 7.4.
-
DTNB Solution: Prepare a 10 mM stock of DTNB in the phosphate buffer.
-
BTC Solution: Prepare a 10 mM stock of BTC in deionized water (prepare fresh daily).
-
Enzyme Solution: Prepare a working solution of BChE in phosphate buffer (e.g., 0.2 U/mL). The final concentration should be optimized to give a linear reaction rate for at least 10 minutes.
-
Inhibitor Solutions: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Perform serial dilutions to obtain a range of concentrations. Ensure the final DMSO concentration in the well does not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: 180 µL Buffer + 10 µL DMSO + 10 µL BTC.
-
Control Wells (No Inhibitor): 170 µL Buffer + 10 µL BChE solution + 10 µL DMSO.
-
Test Wells: 170 µL Buffer + 10 µL BChE solution + 10 µL of diluted inhibitor.
-
Add 10 µL of DTNB solution to all control and test wells.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 37 °C for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the BTC substrate solution to all control and test wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 412 nm, taking readings every 30-60 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [ (Rate_control - Rate_test) / Rate_control ] x 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: p38α MAPK Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP produced into ATP and then uses the newly generated ATP in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP formed and thus to the kinase activity.[3][10][11][12]
Materials:
-
Recombinant active human p38α MAPK
-
p38 substrate peptide (e.g., ATF2-based peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test Inhibitor and Positive Control (e.g., SB 203580)
-
White, opaque 96-well or 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a master mix containing p38α kinase and substrate peptide in kinase buffer.
-
Prepare a solution of ATP in kinase buffer. The final ATP concentration should be at or near the Kₘ for the enzyme.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
-
Kinase Reaction (5 µL total volume for 384-well format):
-
Add 1 µL of diluted inhibitor or DMSO (for control) to the wells.
-
Add 2 µL of the enzyme/substrate master mix.
-
Initiate the reaction by adding 2 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement:
-
Read the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control.
-
Plot the % activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Parameter | BChE Assay (Ellman's) | p38α MAPK Assay (ADP-Glo™) |
| Principle | Colorimetric | Luminescent |
| Substrate | Butyrylthiocholine (BTC) | Peptide Substrate + ATP |
| Detection | Absorbance at 412 nm | Light Output (RLU) |
| Key Reagents | DTNB, BChE | ADP-Glo™ Reagents, Luciferase |
| Measurement | Kinetic Rate (ΔAbs/min) | Endpoint Luminescence |
| Typical Output | IC₅₀ | IC₅₀ |
Cell-Based Functional Assay Protocol
Protocol 3: Inhibition of LPS-Induced Cytokine Release in Microglia
This assay assesses the functional consequence of p38α MAPK inhibition by measuring the compound's ability to suppress the release of pro-inflammatory cytokines from activated microglial cells.
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of microglia via Toll-like receptor 4 (TLR4). This activation triggers intracellular signaling cascades, including the p38 MAPK pathway, leading to the production and secretion of pro-inflammatory cytokines such as TNF-α and IL-6. An effective p38α inhibitor will reduce the amount of these cytokines released into the cell culture medium.[5]
Materials:
-
Microglial cell line (e.g., BV-2 or SIM-A9) or primary microglia
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test Inhibitor
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for TNF-α or IL-6
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Plating: Seed microglial cells into a 24-well or 96-well plate at a density that will result in an 80-90% confluent monolayer the next day. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment:
-
The next day, remove the culture medium and replace it with fresh, serum-free medium containing various concentrations of the test inhibitor or vehicle (DMSO).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C, 5% CO₂. This allows the compound to enter the cells and engage its target.
-
-
LPS Stimulation:
-
To the inhibitor-containing wells, add LPS to a final concentration of 10-100 ng/mL.
-
Include control wells: (1) Vehicle only (no inhibitor, no LPS), and (2) Vehicle + LPS (positive control).
-
Incubate the plate for 6-24 hours (6 hours is often optimal for TNF-α, 24 hours for IL-6) at 37°C, 5% CO₂.
-
-
Supernatant Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatants briefly to pellet any detached cells or debris.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α or IL-6 in the collected supernatants using a commercially available ELISA kit, following the manufacturer’s instructions.
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the concentration of the cytokine (e.g., pg/mL) in each sample.
-
Determine the percentage inhibition of cytokine release for each inhibitor concentration: % Inhibition = [ (Cytokine_LPS - Cytokine_Test) / (Cytokine_LPS - Cytokine_Vehicle) ] x 100
-
Plot % Inhibition versus inhibitor concentration to determine the IC₅₀ for the suppression of neuroinflammation.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and evaluation of novel dual BChE/p38α MAPK inhibitors. The provided protocols offer a validated pathway from chemical synthesis to robust in vitro and cell-based characterization. The successful identification of a compound with balanced, potent activity against both targets (e.g., low nanomolar to mid-micromolar IC₅₀ values in enzymatic and cellular assays) provides a strong rationale for advancing the candidate to more complex preclinical models.
Future steps should include selectivity profiling against AChE and other kinases to ensure a desirable safety profile. Subsequently, in vivo efficacy should be assessed in relevant animal models of AD-like pathology, such as the scopolamine-induced amnesia model for cognitive effects or transgenic mouse models for long-term pathological changes.[1] The ultimate goal is to develop a single therapeutic agent that can simultaneously alleviate cognitive symptoms and modify the underlying neuroinflammatory course of Alzheimer's disease.
References
-
Bit Bio. ioMicroglia Stimulation for cytokine release. [Link]
-
Charles River Laboratories. Scopolamine-Induced Amnesia Model of Alzheimer's Disease. [Link]
-
Creative Biolabs. Scopolamine induced Rodent Amnesia Model. [Link]
-
PubMed Central. Dual inhibition of butyrylcholinesterase and p38α mitogen-activated protein kinase: A new approach for the treatment of Alzheimer's disease. [Link]
-
PubMed Central. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. [Link]
-
njppp. Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. [Link]
-
Scribd. Ellmans Protocol Colorimetric Determination of Cholinesterase Activities | PDF. [Link]
-
PubMed Central. Phencyclidine and Scopolamine for Modeling Amnesia in Rodents: Direct Comparison with the Use of Barnes Maze Test and Contextual Fear Conditioning Test in Mice. [Link]
-
MDPI. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. [Link]
-
PubMed. Transforming ureas into carbamates: From allosteric p38α MAPK ligands to dual BChE/p38α MAPK inhibitors. [Link]
-
PubMed Central. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. [Link]
-
Synthesis. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. [Link]
-
Liang Tong. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. [Link]
- Google Patents.
-
ACS Publications. Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions | Organic Letters. [Link]
-
MDPI. Characterization of the Proteomic Response in SIM-A9 Murine Microglia Following Canonical NLRP3 Inflammasome Activation. [Link]
-
Scribd. Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. [Link]
-
PubMed. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. [Link]
-
ResearchGate. LTA- and LPS-induced cytokine release in microglia isolated from... [Link]
-
PubMed Central. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. [Link]
-
ResearchGate. ADP-Glo™ Kinase Assay. [Link]
-
PubMed. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. [Link]
-
SciSpace. Novel synthesis of ureas: application of t-butylureas.. [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
- Google Patents.
-
MDPI. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. [Link]
-
Royal Society of Chemistry. A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. [Link]
-
PubMed Central. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
ResearchGate. Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate. [Link]
-
NIH. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
PubMed Central. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. [Link]
- Google Patents.
-
ResearchGate. Carbamate synthesis via transfunctionalization of substituted ureas and carbonates | Request PDF. [Link]
-
MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. [Link]
-
Atlantis Press. 194 recent advances in the synthesis of new pyrazole derivatives. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108395383B - Synthesis method of tert-butyl isocyanate - Google Patents [patents.google.com]
- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 11. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 12. ureaknowhow.com [ureaknowhow.com]
Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines: Application Notes and Protocols
Introduction: The Significance of Chiral 2-Substituted Piperidines
The piperidine scaffold is a privileged motif in medicinal chemistry and natural product synthesis, appearing in over 60% of nitrogen-containing pharmaceuticals approved by the US Food and Drug Administration (FDA).[1] Specifically, 2-aryl and 2-vinyl piperidines are key structural units in a wide array of biologically active molecules, including antipsychotics, anticancer agents, and alkaloids.[2][3] The stereochemistry at the C-2 position is often critical for pharmacological activity, necessitating the development of robust and efficient asymmetric synthetic methods. This guide provides a detailed overview of cutting-edge strategies for the enantioselective synthesis of these valuable compounds, complete with field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Strategic Approaches to Asymmetric Synthesis
The synthesis of enantiomerically enriched 2-substituted piperidines has been approached through several distinct strategies. The most successful of these can be broadly categorized as:
-
Catalytic Asymmetric Hydrogenation of Pyridines: This atom-economical approach directly converts readily available pyridine precursors into chiral piperidines.[1][4]
-
Chiral Auxiliary-Mediated Synthesis: This classical yet reliable method involves the temporary attachment of a chiral moiety to control stereoselectivity during the construction or functionalization of the piperidine ring.[5][6]
-
Organocatalytic and Biocatalytic Approaches: These modern strategies leverage small organic molecules or enzymes to catalyze stereoselective transformations under mild conditions, often mimicking biosynthetic pathways.[2][7]
This document will delve into each of these strategies, providing the underlying scientific principles and detailed protocols.
Catalytic Asymmetric Hydrogenation of Pyridinium Salts
The direct asymmetric hydrogenation of pyridines is challenging due to the aromatic stability of the ring and potential catalyst poisoning by the starting material and product.[4][8] A highly effective strategy to overcome these hurdles involves the activation of the pyridine ring by forming a pyridinium salt, which enhances its reactivity towards reduction.[8][9]
Scientific Principle & Mechanistic Insight
The formation of an N-substituted pyridinium salt lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the ring more susceptible to hydrogenation.[1] Iridium-based catalysts, often in combination with chiral phosphine ligands, have proven particularly effective for the asymmetric hydrogenation of these activated substrates.[8][9] The reaction is believed to proceed through an outer-sphere mechanism, where the stereochemistry is determined by the selective protonation of an enamine intermediate.[9]
Caption: Workflow for Asymmetric Hydrogenation of Pyridines.
Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Arylpyridinium Salt
This protocol is adapted from a procedure described for the highly enantioselective hydrogenation of 2-substituted pyridinium salts.[8]
Materials:
-
2-Arylpyridine
-
Benzyl bromide (BnBr)
-
[{Ir(cod)Cl}₂] (cod = 1,5-cyclooctadiene)
-
Chiral Ligand (e.g., (S)-MeO-BIPHEP)
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Palladium on carbon (10% Pd/C)
-
Standard glassware for inert atmosphere reactions
-
High-pressure autoclave
Part A: Synthesis of the N-Benzylpyridinium Salt
-
To a solution of the 2-arylpyridine (1.0 mmol) in anhydrous acetone (10 mL), add benzyl bromide (1.2 mmol).
-
Stir the mixture at reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature. The pyridinium salt typically precipitates.
-
Collect the solid by filtration, wash with cold acetone, and dry under vacuum.
Part B: Asymmetric Hydrogenation
-
In a glovebox, charge a glass vial with [{Ir(cod)Cl}₂] (0.005 mmol, 1 mol%), (S)-MeO-BIPHEP (0.011 mmol, 2.2 mol%), and I₂ (0.03 mmol, 6 mol%).
-
Add anhydrous DCM (1 mL) and stir for 30 minutes to form the catalyst.
-
Add the N-benzyl-2-arylpyridinium salt (0.5 mmol) and anhydrous MeOH (2 mL).
-
Place the vial in a high-pressure autoclave.
-
Pressurize the autoclave with H₂ to 50 bar.
-
Stir the reaction at 30°C for 24 hours.
-
Carefully vent the autoclave and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure. The crude product can be analyzed for enantiomeric excess (ee) by chiral HPLC.
Part C: Deprotection
-
Dissolve the crude N-benzylpiperidine in MeOH (10 mL).
-
Add 10% Pd/C (10 mol% by weight).
-
Stir the suspension under an H₂ atmosphere (balloon) at room temperature for 12-24 hours.
-
Filter the reaction mixture through Celite® and concentrate the filtrate to yield the 2-arylpiperidine.
-
Purify by flash column chromatography if necessary.
| Substrate (2-Aryl) | Catalyst System | Pressure (bar) | Time (h) | Yield (%) | ee (%) |
| Phenyl | [Ir]/(S)-MeO-BIPHEP/I₂ | 50 | 24 | >95 | 98 |
| 4-Methoxyphenyl | [Ir]/(S)-MeO-BIPHEP/I₂ | 50 | 24 | >95 | 99 |
| 2-Naphthyl | [Ir]/(S)-MeO-BIPHEP/I₂ | 50 | 24 | >95 | 97 |
Table 1: Representative results for the iridium-catalyzed asymmetric hydrogenation of 2-arylpyridinium salts. Data are illustrative based on published literature.[8]
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a robust and well-established method for asymmetric synthesis.[6] The auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming reaction, and is subsequently removed.[6] For 2-substituted piperidines, chiral auxiliaries can be employed in strategies involving the cyclization of a linear precursor or the functionalization of a pre-existing piperidine ring.
Scientific Principle & Mechanistic Insight
A common approach involves the diastereoselective addition of a nucleophile to an N-acyliminium ion derived from a piperidine precursor attached to a chiral auxiliary. The steric bulk of the auxiliary effectively shields one face of the iminium ion, forcing the nucleophile to attack from the less hindered face. Evans' oxazolidinone auxiliaries are frequently used for this purpose due to their high stereodirecting ability and reliable cleavage conditions.[]
Caption: General workflow for chiral auxiliary-mediated synthesis.
Protocol: Diastereoselective Addition of a Grignard Reagent to a Chiral Lactam
This protocol describes the synthesis of a 2-arylpiperidine via diastereoselective addition to a bicyclic lactam derived from (R)-phenylglycinol, a strategy that has been successfully applied to the synthesis of the alkaloid (-)-anabasine.
Materials:
-
Bicyclic lactam (derived from an aryl-δ-oxoacid and (R)-phenylglycinol)
-
Arylmagnesium bromide (ArMgBr) or Vinyllithium (CH₂=CHLi)
-
Tetrahydrofuran (THF), anhydrous
-
Diethylether (Et₂O), anhydrous
-
Lithium aluminum hydride (LiAlH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for inert atmosphere reactions
Part A: Diastereoselective Grignard Addition
-
To a flame-dried, three-necked flask under an argon atmosphere, add the bicyclic lactam (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 1.5 mmol, 1.0 M solution in THF) dropwise over 15 minutes.
-
Stir the reaction at -78°C for 3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl (5 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting hemiaminal intermediate is often used directly in the next step without extensive purification.
Part B: Reductive Cleavage of the Auxiliary
-
To a flame-dried flask under argon, add LiAlH₄ (3.0 mmol) and anhydrous Et₂O (15 mL).
-
Cool the suspension to 0°C.
-
Add a solution of the crude hemiaminal from Part A in anhydrous Et₂O (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and then stir at reflux for 6 hours.
-
Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water (0.12 mL), 15% aqueous NaOH (0.12 mL), and water (0.36 mL).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through Celite®, washing the filter cake thoroughly with Et₂O.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantiomerically enriched 2-arylpiperidine. The (R)-phenylglycinol auxiliary can often be recovered from the filter cake.
| Nucleophile | Diastereomeric Excess (de) | Configuration |
| Phenylmagnesium bromide | >95% | (S) |
| 3-Pyridylmagnesium bromide | >95% | (S) |
| Vinylmagnesium bromide | >90% | (S) |
Table 2: Representative diastereoselectivities for nucleophilic addition to a chiral bicyclic lactam.
Organocatalytic and Biocatalytic Approaches
Organocatalysis and biocatalysis represent a paradigm shift towards more sustainable and biomimetic synthetic strategies.[2] These methods often operate under mild conditions and can provide access to complex chiral molecules with high selectivity.
Scientific Principle & Mechanistic Insight: A Hybrid Bio-Organocatalytic Cascade
A powerful strategy combines the advantages of both biocatalysis and organocatalysis. This approach can mimic natural biosynthetic pathways for alkaloids. For example, a transaminase enzyme can be used to generate a cyclic imine (Δ¹-piperideine) in situ from a cadaverine precursor.[11] This reactive imine is then intercepted by an organocatalyst, such as L-proline, which facilitates an asymmetric Mannich-type reaction with a ketone nucleophile to furnish the 2-substituted piperidine.[12] The L-proline activates the ketone by forming a nucleophilic enamine intermediate.
Caption: Hybrid bio-organocatalytic cascade for piperidine synthesis.
Protocol: Transaminase/Proline-Catalyzed Synthesis of a 2-Alkylpiperidine
This protocol is a conceptual representation based on published hybrid catalytic systems.
Materials:
-
Cadaverine dihydrochloride
-
Transaminase (e.g., from Chromobacterium violaceum)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Amine donor (e.g., Isopropylamine)
-
L-Proline
-
Ketone (e.g., Acetone)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Standard laboratory equipment for biocatalysis (e.g., incubator shaker)
Procedure:
-
Prepare a reaction vessel containing 100 mM phosphate buffer (pH 7.5).
-
Add cadaverine dihydrochloride (e.g., 50 mM), the ketone (e.g., 5-10 equivalents), isopropylamine (as the amine donor, e.g., 1 M), and PLP (e.g., 1 mM).
-
Add the transaminase enzyme (a predetermined activity unit, e.g., 5-10 mg/mL).
-
Add L-proline (e.g., 20 mol%).
-
Seal the vessel and place it in an incubator shaker at a controlled temperature (e.g., 30°C) with gentle agitation (e.g., 150 rpm).
-
Monitor the reaction progress over 24-48 hours by taking aliquots and analyzing them by GC-MS or LC-MS after quenching and extraction.
-
Upon completion, quench the reaction by adding a strong base (e.g., 2 M NaOH) to raise the pH > 11.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography and determine the enantiomeric excess by chiral GC or HPLC.
| Ketone Nucleophile | Yield (%) | ee (%) |
| Acetone | 70-85 | >95 |
| Butan-2-one | 65-80 | >93 |
| Cyclohexanone | 60-75 | >90 |
Table 3: Illustrative results for the hybrid bio-organocatalytic synthesis of 2-substituted piperidines.[12]
Conclusion and Future Outlook
The asymmetric synthesis of 2-aryl and 2-vinyl piperidines remains a dynamic field of research, driven by the immense importance of these structures in drug discovery. Catalytic asymmetric hydrogenation offers a highly efficient and atom-economical route from simple pyridine precursors. Chiral auxiliary-based methods, while more traditional, continue to provide a reliable and predictable means of controlling stereochemistry. The emergence of organocatalytic and biocatalytic cascades represents the frontier of the field, offering sustainable and elegant solutions that often mimic nature's own synthetic strategies. The choice of method will ultimately depend on the specific target molecule, available resources, and scalability requirements. As catalysis continues to evolve, we can anticipate the development of even more powerful and selective methods for constructing these vital chiral heterocycles.
References
-
O'Brien, A. G., & Hyster, T. K. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 143(35), 14046–14051. [Link]
-
Wang, Y., Zhu, S., & Ma, D. (2010). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 12(20), 4640–4643. [Link]
-
Ryan, J., & Connon, S. J. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 58(10), 1697-1700. [Link]
-
Monaco, M. R., Renzi, P., Scarpino Schietroma, D. M., & Bella, M. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic Letters, 13(17), 4640-4643. [Link]
-
Monaco, M. R., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4640-4643. [Link]
-
Stähle, M., & Beller, M. (2010). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 49(36), 6344-6347. [Link]
-
He, J., et al. (2024). Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. ChemistryViews. [Link]
-
Singh, P. P., et al. (2015). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 54B(1), 113-118. [Link]
-
Ryan, J., & Connon, S. J. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 58(10), 1697-1700. [Link]
-
Yoshikai, N. (2021). Rewiring amino acids to piperidines. Nature Synthesis, 1, 1133-1134. [Link]
-
Yoshikai, N. (2021). Rewiring amino acids to piperidines. Tohoku University Research Profiles. [Link]
-
Wikipedia contributors. (2023). Asymmetric hydrogenation. Wikipedia. [Link]
-
Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5, 935–944. [Link]
-
Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5, 935–944. [Link]
-
Gini, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(13), 5085. [Link]
-
Jackson, R. F. W. (2000). Synthesis of Piperidines using Organometallic Chemistry. White Rose eTheses Online. [Link]
-
Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric routes to substituted piperidines. Chemical Communications, (6), 633-640. [Link]
-
Krische, M. J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14357–14363. [Link]
-
Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 2314-2322. [Link]
-
Qu, B., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(46), 11618-11621. [Link]
-
Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric Routes to Substituted Piperidines. Chemical Communications, (6), 633-640. [Link]
-
Rovis, T., et al. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 131(40), 14260–14261. [Link]
-
Enders, D., et al. (2017). Asymmetric synthesis of dihydropyridines. ResearchGate. [Link]
-
Ito, H., et al. (2017). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society, 139(4), 1492-1495. [Link]
-
Yokoshima, S., et al. (2014). Asymmetric synthesis of 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters, 24(24), 5749-5751. [Link]
-
Yokoshima, S., et al. (2014). Asymmetric synthesis of 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters, 24(24), 5749-5751. [Link]
-
Glorius, F., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Journal of the American Chemical Society. [Link]
-
Cheng, C.-Y., Lee, M.-J., & Chen, J.-Y. (1996). An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. Tetrahedron Letters, 37(25), 4381-4384. [Link]
-
Malkov, A. V., & Kočovský, P. (2018). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Catalysts, 8(12), 629. [Link]
-
Comins, D. L., & Dehghani, A. (1993). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Journal of the Chemical Society, Chemical Communications, (1), 1838-1840. [Link]
-
Kriis, K., et al. (2016). Asymmetric Synthesis of 2,3,4-Trisubstituted Piperidines. Synthesis, 48(21), 3755-3766. [Link]
-
Various Authors. (2017). Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. ResearchGate. [Link]
-
Glorius, F., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Journal of the American Chemical Society. [Link]
-
Garrido, M., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(23), 5729. [Link]
-
Hodgson, D. M., & Norsikian, S. L. M. (2001). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine. Chemical Communications, (18), 1784-1785. [Link]
-
Yokoshima, S., et al. (2014). Asymmetric synthesis of 2-arylpiperazines. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]
-
Katsuki, T., & Yamaguchi, M. (1986). ChemInform Abstract: Asymmetric Reactions Using C2‐Symmetrically 2,5‐Disubstituted Pyrrolidines as Chiral Auxiliaries. Chemischer Informationsdienst, 17(51). [Link]
-
González-Lainez, M., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(7), 3235. [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues [pubmed.ncbi.nlm.nih.gov]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids [researchrepository.ucd.ie]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 3-methoxypiperidine-1-carboxylate
Welcome to the technical support guide for the synthesis of Tert-butyl 3-methoxypiperidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and systematically improve reaction yields. The predominant synthetic route involves the methylation of Tert-butyl 3-hydroxypiperidine-1-carboxylate via a Williamson ether synthesis. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address practical laboratory issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely employed method is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of the starting alcohol, Tert-butyl 3-hydroxypiperidine-1-carboxylate, to form an alkoxide, which then acts as a nucleophile to attack a methylating agent. This SN2 reaction is generally efficient and high-yielding when optimized.[3]
Q2: Why is Sodium Hydride (NaH) the preferred base for this reaction?
Sodium hydride is a strong, non-nucleophilic base.[1][4] Its primary role is to quantitatively deprotonate the hydroxyl group of the starting material to form the sodium alkoxide. Because the hydride anion (H⁻) is a poor nucleophile in this context and the byproduct is hydrogen gas (H₂), it does not introduce competing nucleophiles into the reaction mixture, which could otherwise lead to unwanted side products. The irreversible nature of the deprotonation drives the formation of the alkoxide, ensuring it is available for the subsequent alkylation step.[5]
Q3: What are the most critical parameters that influence the reaction yield?
The success of this synthesis hinges on several key factors:
-
Anhydrous Conditions: Sodium hydride reacts violently with water. Any moisture will consume the base, reduce the extent of alkoxide formation, and consequently lower the yield. All solvents and glassware must be rigorously dried.
-
Reagent Quality & Stoichiometry: The purity and reactivity of the sodium hydride are paramount. It is often sold as a dispersion in mineral oil, which must be washed away, and the surface can become passivated by atmospheric moisture.[4] Using a slight excess of both the base and the methylating agent is common practice to drive the reaction to completion.
-
Choice of Solvent: Polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal.[1][3] They effectively solvate the sodium cation of the alkoxide, leaving the oxygen anion more exposed and nucleophilic, thereby accelerating the SN2 reaction.
-
Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and hydrogen evolution. The subsequent alkylation step may be run at room temperature or with gentle heating to ensure a reasonable reaction rate.
Troubleshooting Guide
Problem: Low or No Product Formation (Primarily Starting Material Recovered)
Q: I ran the reaction, but my TLC and NMR analysis show only the starting alcohol, Tert-butyl 3-hydroxypiperidine-1-carboxylate. What is the likely cause?
This issue almost always points to a failure in the initial deprotonation step. If the alkoxide is not formed, the subsequent methylation cannot occur.
Root Causes & Solutions:
-
Inactive Sodium Hydride: NaH is highly sensitive to air and moisture. An older bottle or one that has been improperly handled may have a layer of inactive sodium hydroxide/carbonate on its surface.
-
Solution: Use fresh, high-quality NaH from a newly opened container. A common laboratory practice involves washing the NaH dispersion with dry hexanes or pentane immediately before use to remove the protective mineral oil and expose a fresh reactive surface.[4] Perform this procedure carefully under an inert atmosphere.
-
-
Insufficient Base: The stoichiometry must be correct. While a 1:1 molar ratio is theoretical, a slight excess is recommended to overcome any minor impurities or partial deactivation.
-
Solution: Use 1.1 to 1.5 equivalents of NaH relative to the starting alcohol. This ensures that deprotonation is complete, even if small amounts of moisture are present.
-
-
Wet Solvent or Glassware: The presence of water is the most common reason for failure. Water will rapidly quench the NaH.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use a freshly distilled or commercially available anhydrous solvent. Solvents should be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques.
-
Problem: Incomplete or Stalled Reaction
Q: My reaction proceeds but stalls at 40-60% conversion, even after several hours. Adding more methylating agent doesn't seem to help. What can I do to drive it to completion?
A stalled reaction suggests that one of the reagents has been consumed or has degraded, or the reaction conditions are not optimal for the SN2 step.
Root Causes & Solutions:
-
Insufficient Methylating Agent: While you may have added a stoichiometric amount, methylating agents like methyl iodide are volatile and can be lost from the reaction vessel if not properly sealed.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the methylating agent (e.g., methyl iodide or dimethyl sulfate). Ensure the reaction is conducted in a well-sealed flask, possibly with a condenser, even when running at room temperature.
-
-
Suboptimal Temperature: SN2 reactions have a significant activation energy. While room temperature may be sufficient, a stalled reaction can often be pushed to completion with gentle heating.
-
Solution: After the initial deprotonation and addition of the methylating agent, slowly warm the reaction mixture to 40-50 °C and monitor by TLC. This often provides the necessary energy to overcome the activation barrier without promoting significant side reactions.
-
-
Poor Solubility: In some solvents, the intermediate sodium alkoxide may not be fully soluble, reducing its availability to react.
-
Solution: While THF is standard, DMF can be a superior solvent due to its higher polarity, which can improve the solubility of ionic intermediates.[1] Consider a solvent switch or using a co-solvent system if solubility issues are suspected.
-
Problem: Formation of Multiple Byproducts and Difficult Purification
Q: My crude reaction mixture shows multiple spots on the TLC plate, making column chromatography difficult. What are these impurities and how can I prevent them?
The primary challenge in purification is often the separation of the slightly polar ether product from the more polar starting alcohol. The presence of additional byproducts complicates this further.
Root Causes & Solutions:
-
Competing Elimination Reaction: While methyl iodide strongly favors substitution, using a more sterically hindered alkylating agent or excessively high temperatures can lead to E2 elimination as a minor pathway.[2][3] With methyl iodide, this is less of a concern.
-
Reaction with Solvent: Under very strong basic conditions and elevated temperatures, solvents like THF can be deprotonated, leading to ring-opening and other side reactions.
-
Solution: Maintain careful temperature control. Avoid prolonged reaction times at high temperatures. The deprotonation of THF is generally slow at temperatures below 60 °C.
-
-
Alternative Approach: Phase-Transfer Catalysis (PTC): If the standard NaH protocol consistently gives complex mixtures, consider an alternative method. PTC can offer milder reaction conditions.[6][7][8] In this setup, the reaction can be run in a biphasic system (e.g., toluene/water) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). The catalyst transports the hydroxide or alkoxide ion into the organic phase to react, often leading to cleaner reactions and simpler workups.[9]
Optimization of Reaction Conditions
The following table summarizes key parameters and their expected impact on the synthesis. This should serve as a guide for systematic optimization.
| Parameter | Standard Condition | Optimization Strategy & Rationale | Potential Pitfalls |
| Base | Sodium Hydride (NaH) | Use 1.1-1.5 eq. of fresh, washed NaH. Rationale: Ensures complete deprotonation. | Old/unwashed NaH is inactive. Excess base can lead to side reactions if temperature is too high. |
| Solvent | Anhydrous THF | Switch to anhydrous DMF. Rationale: Higher polarity improves solubility of the alkoxide intermediate, potentially increasing the reaction rate.[1] | DMF has a high boiling point, making it harder to remove post-reaction. |
| Methylating Agent | Methyl Iodide (MeI) | Use 1.1-1.5 eq. Consider Dimethyl Sulfate (DMS). Rationale: Ensures the alkoxide is consumed. DMS is less volatile but more toxic. | MeI is volatile and light-sensitive. DMS is highly toxic and requires careful handling. |
| Temperature | 0 °C to RT | After adding MeI, warm to 40-50 °C. Rationale: Provides activation energy to drive the SN2 reaction to completion. | Temperatures >60 °C can promote side reactions with the solvent (THF) or other degradation pathways. |
Experimental Protocols
Protocol 1: Standard Synthesis using Sodium Hydride
Materials:
-
Tert-butyl 3-hydroxypiperidine-1-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an argon or nitrogen atmosphere, add Tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum. Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. While stirring vigorously, add sodium hydride (1.2 eq., 60% dispersion, washed with dry hexanes) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stir the resulting suspension at 0 °C for 30-60 minutes.
-
Methylation: Add methyl iodide (1.2 eq.) dropwise via syringe to the suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.
Visualization of Troubleshooting Logic
The following diagram outlines a decision-making workflow for troubleshooting low-yield issues in the synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
References
-
Zhang, M., et al. (2021). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]
-
Yin, J., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
-
Ong, D. Y., et al. (2019). Synthetic Organic Reactions Mediated by Sodium Hydride. J-Stage. [Link]
-
K, S., et al. (2015). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]
-
Krasavin, M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]
-
Chen, Y., & Xu, Y. (2015). A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. ResearchGate. [Link]
-
Wang, Z., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
- Kim, H., et al. (2022). Intermediates for optically active piperidine derivatives and preparation methods thereof.
- CN105439939A. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]
-
Supplementary Information. General experimental details. [Link]
-
Chiba, S., et al. (2019). Hydride Reduction by a Sodium Hydride-Iodide Composite. ResearchGate. [Link]
-
Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
-
Stark, C. M. (2011). Industrial Phase-Transfer Catalysis. [Link]
-
Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Wikidot. [Link]
- CN105274160A. (2016). Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
-
Ielo, L., et al. (2017). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. [Link]
-
JETIR. (2022). Contribution of phase transfer catalyst to green chemistry: A review. [Link]
-
Feng, M., & White, M. C. (2020). Late-stage oxidative C(sp3)–H methylation. PMC - PubMed Central. [Link]
-
Gaylord, N. G. (1956). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Semantic Scholar. [Link]
- WO2009133778A1. (2009). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
Gamm, A., et al. (2024). Magic methylation with methyl-containing peroxides. PMC - NIH. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. researchgate.net [researchgate.net]
- 6. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 7. iajpr.com [iajpr.com]
- 8. jetir.org [jetir.org]
- 9. phasetransfer.com [phasetransfer.com]
Technical Support Center: Boc Protection of Secondary Amines
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protection of secondary amines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this crucial transformation in their synthetic workflows. Here, we address common and complex side reactions, offering mechanistic explanations, troubleshooting strategies, and validated protocols to ensure the integrity and efficiency of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield of the Desired N-Boc Secondary Amine
Q1: My reaction is sluggish, or I'm recovering only starting material. What are the primary causes?
A: This is a frequent issue, often rooted in the reduced nucleophilicity of secondary amines compared to their primary counterparts, especially when sterically hindered.
Causality & Mechanism: The core reaction involves the nucleophilic attack of the amine's lone pair on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[1] For secondary amines, particularly those with bulky substituents near the nitrogen atom, steric hindrance can significantly impede this approach. The amine may be too sterically encumbered to react efficiently under standard conditions. Furthermore, electron-withdrawing groups on the amine can decrease its nucleophilicity, slowing the reaction.[2]
Troubleshooting & Protocol Validation:
-
Catalyst Addition (DMAP): The addition of a catalytic amount (1-5 mol%) of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[3][4] DMAP is a hyper-nucleophilic catalyst that first reacts with (Boc)₂O to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This species is much more electrophilic than (Boc)₂O itself, facilitating a more rapid reaction even with hindered amines.[3]
-
Caution: DMAP can also accelerate side reactions. Use the minimum effective amount and monitor the reaction closely.[3]
-
-
Solvent & Temperature Optimization:
-
Solvent: Aprotic polar solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dichloromethane (DCM) are standard.[4] For particularly stubborn reactions, consider a more polar solvent like Dimethylformamide (DMF), but be mindful of potential difficulties during workup.
-
Temperature: While many Boc protections proceed at room temperature, gently heating the reaction to 40-50 °C can provide the necessary activation energy to overcome steric barriers.[4] Monitor for thermal decomposition of (Boc)₂O if heating excessively.
-
-
Choice of Base: While not always strictly necessary for the reaction to proceed, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often included to neutralize the tert-butoxycarbonic acid byproduct, which can decompose and lower the pH.[1][5] For amine hydrochloride salts, a stoichiometric amount of base is required to generate the free amine in situ.[2]
Validated Protocol for Hindered Secondary Amines:
-
Dissolve the secondary amine (1.0 equiv) in anhydrous DCM or THF (0.1–0.5 M).
-
Add (Boc)₂O (1.1–1.5 equiv) and DMAP (0.05 equiv).
-
Add TEA (1.5 equiv) if starting from an amine salt, or if desired to scavenge acid.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS every hour.
-
If no significant conversion is observed after 4 hours, heat the mixture to 40 °C.
-
Upon completion, quench with saturated aqueous NH₄Cl, extract with an organic solvent, and purify by chromatography.
Issue 2: Formation of an Unexpected, Higher Molecular Weight Byproduct
Q2: I've isolated a byproduct that appears to be a double-Boc protected species or a urea. How does this happen and how can I prevent it?
A: This points to over-reaction or reaction with byproducts. The two most common culprits are the formation of a pyrocarbonate or a urea derivative.
Causality & Mechanism:
-
Pyrocarbonate Formation: In the presence of a strong base or an activating agent like DMAP, the initially formed Boc-amine can be deprotonated. The resulting anion can then attack another molecule of (Boc)₂O, leading to a diacylated product, an N,N-bis(tert-butoxycarbonyl)amine. This is more common with primary amines but can occur with less hindered secondary amines under forcing conditions.
-
Urea Formation: This side reaction is less direct. (Boc)₂O can decompose, particularly with heat or certain catalysts, to form tert-butyl isocyanate. This highly reactive isocyanate can then be trapped by any unreacted secondary amine to form a trisubstituted urea.
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a minimal excess of (Boc)₂O (typically 1.05–1.2 equiv). A large excess increases the probability of over-reaction.
-
Base Selection: Avoid strong, nucleophilic bases. If a base is needed, a hindered, non-nucleophilic base like DIPEA is preferable to TEA. For many substrates, using a milder inorganic base like NaHCO₃ in a biphasic system (e.g., DCM/water) can be very effective and minimizes side reactions.[4]
-
Temperature Control: Maintain the reaction at room temperature or below if possible. Elevated temperatures can promote the decomposition of (Boc)₂O to isocyanate.
-
Order of Addition: Add the (Boc)₂O solution slowly to the solution of the amine and base. This maintains a low instantaneous concentration of the Boc-anhydride, disfavoring the second addition.
Workflow for Minimizing Over-Reaction:
Caption: Troubleshooting flow for high MW byproducts.
Issue 3: Reaction with Other Nucleophilic Functional Groups
Q3: My substrate contains both a secondary amine and a hydroxyl (or thiol) group. I'm observing protection at both sites. How can I achieve selective N-protection?
A: This is a classic chemoselectivity challenge. While amines are generally more nucleophilic than alcohols or thiols, this selectivity can erode under certain conditions, leading to the formation of O-Boc (carbonate) or S-Boc (thiocarbonate) species.
Causality & Mechanism: The selectivity of (Boc)₂O for N vs. O/S is dependent on nucleophilicity and reaction conditions. The use of an activating catalyst like DMAP dramatically increases the electrophilicity of the carbonyl center, reducing the inherent selectivity and promoting reaction with less nucleophilic groups like alcohols.[3]
Troubleshooting for Chemoselectivity:
-
Avoid DMAP: This is the most critical factor. DMAP is an excellent catalyst for O-acylation. Its omission is key for preserving hydroxyl groups.
-
pH Control: Running the reaction under neutral or slightly basic aqueous conditions (e.g., using NaHCO₃ in a THF/water mixture) often provides excellent N-selectivity.[4][6] At a pH around 8-9, the amine is sufficiently deprotonated to be a potent nucleophile, while the alcohol remains largely protonated and unreactive.
-
Solvent Choice: Protic solvents like methanol or even water can sometimes enhance N-selectivity by hydrogen-bonding with the competing nucleophile, reducing its reactivity.[6]
Comparative Reaction Conditions for Selective N-Protection:
| Condition | Rationale | Expected Outcome |
| (Boc)₂O, DMAP, TEA, DCM | Highly activating conditions. | Low N-selectivity. Significant O-Boc formation expected. |
| (Boc)₂O, TEA, DCM | Standard anhydrous conditions. | Moderate to good N-selectivity. Minor O-Boc may form. |
| (Boc)₂O, NaHCO₃, THF/H₂O | Biphasic, pH-controlled. | Excellent N-selectivity. Preferred method for substrates with hydroxyl groups.[6] |
| (Boc)₂O, MeOH | Catalyst-free, protic solvent. | Good N-selectivity, but potentially slower reaction rates. |
Protocol for Selective N-Boc Protection of Amino Alcohols:
-
Dissolve the amino alcohol (1.0 equiv) in a 1:1 mixture of THF and saturated aqueous NaHCO₃ solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 equiv) in THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Once the amine is consumed, separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Mechanism Visualization: Standard vs. DMAP-Catalyzed Boc Protection
Caption: Comparison of standard vs. DMAP-catalyzed pathways.
References
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry . (n.d.). Retrieved from commonorganicchemistry.com. [Link]
-
Adding Boc Group Mechanism | Organic Chemistry . (2021). YouTube. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions . (2011). National Institutes of Health. [Link]
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides . (n.d.). American Chemical Society. [Link]
-
Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry . (n.d.). Retrieved from commonorganicchemistry.com. [Link]
-
Boc Definition - Organic Chemistry Key Term . (n.d.). Fiveable. [Link]
-
Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry . (n.d.). Retrieved from commonorganicchemistry.com. [Link]
-
Boc-Protected Amino Groups . (n.d.). Organic Chemistry Portal. [Link]
-
Amine Protection / Deprotection . (n.d.). Fisher Scientific. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . (2024). ACS Publications. [Link]
-
Protecting Groups for Amines: Carbamates . (2018). Master Organic Chemistry. [Link]
Sources
- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Piperidines
Welcome to the technical support center for scientists and researchers. This guide provides in-depth troubleshooting strategies for one of the most common yet sometimes frustrating steps in organic synthesis: the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from piperidine scaffolds. Piperidines are a cornerstone of modern pharmaceuticals, and ensuring their effective functionalization hinges on a clean, complete deprotection step. This resource moves beyond simple protocols to explain the "why" behind the "how," empowering you to diagnose and solve challenges in your own lab.
Frequently Asked Questions (FAQs): Your First Line of Defense
This section addresses the most common initial questions researchers face when a Boc deprotection reaction does not proceed as expected.
Q1: What are the primary indicators of an incomplete Boc deprotection?
The most direct evidence is the presence of your Boc-protected starting material in the crude reaction mixture after workup. This is typically confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The deprotected piperidine, being a free amine, is significantly more polar than its Boc-protected precursor. You will observe the starting material as a higher-running spot (higher Rf value) and the product as a lower-running, often streaking spot on the baseline. Incomplete reactions will show both spots.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. The reaction mixture will show two distinct peaks in the chromatogram with corresponding mass-to-charge ratios (m/z) for both the starting material and the desired product.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the presence of the characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm is a clear sign that the starting material remains.[4]
Q2: What are the most common root causes of incomplete Boc deprotection?
Incomplete deprotection is rarely due to a single factor. It often stems from a combination of issues related to reaction conditions, substrate structure, or reagent quality.[4] The primary culprits include:
-
Insufficient Acid Strength or Stoichiometry: The acid may not be strong enough or used in sufficient quantity to fully protonate and cleave the carbamate.[2][4]
-
Inadequate Reaction Time or Temperature: The reaction may simply need more time or gentle heating to reach completion, especially with sterically hindered substrates.[2][5]
-
Poor Substrate Solubility: If the Boc-protected piperidine is not fully dissolved, the acid cannot efficiently access all the molecules.[2]
-
Steric Hindrance: Bulky groups near the nitrogen atom can physically block the acid from reaching the Boc group, slowing the reaction significantly.[4][5]
-
Reagent Degradation: Trifluoroacetic acid (TFA) is hygroscopic; absorbed water can reduce its effective acidity.[4] Similarly, solutions like HCl in dioxane can degrade over time.
Deep Dive: Troubleshooting Strategies & Optimization
When faced with an incomplete reaction, a systematic approach to optimization is key. The following sections provide detailed solutions categorized by the nature of the problem.
Section 1: Reaction Parameter Optimization
These are the first variables you should adjust, as they are often the easiest to control.
Issue: My reaction has stalled with both starting material and product present.
This is the classic sign of sub-optimal conditions. The deprotection is happening, but too slowly or inefficiently.
Solution Pathway:
-
Increase Acid Concentration/Equivalents: The mechanism of deprotection is an equilibrium process. By increasing the concentration of acid, you shift the equilibrium towards the product. For a standard reaction using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), if a 20% (v/v) solution is failing, consider increasing it to 50%.[2][6] For reactions using HCl in dioxane, ensure you are using at least 3-5 equivalents.[2]
-
Extend Reaction Time: Some deprotections, especially on a larger scale or with challenging substrates, simply require more time. Monitor the reaction by TLC or LC-MS every hour. While many reactions are complete in 1-3 hours, some may require overnight stirring.[2]
-
Increase Temperature: If the reaction is sluggish at room temperature, gentle heating to 40-50°C can often provide the necessary activation energy to drive it to completion.[2] However, be cautious if your molecule contains other temperature-sensitive functional groups.
Table 1: Comparison of Common Acidic Deprotection Reagents
| Reagent | Typical Conditions | Solvent(s) | Temperature | Pros | Cons |
| Trifluoroacetic Acid (TFA) | 5-50% (v/v) | DCM | 0°C to RT | Highly effective, volatile, and easy to remove under vacuum.[6] | Corrosive; resulting TFA salt can sometimes be difficult to handle or crystallize.[6] |
| Hydrochloric Acid (HCl) | 4M Solution | Dioxane, Methanol, Ethyl Acetate | Room Temp | Often precipitates the product as a clean HCl salt, simplifying isolation.[6] | Dioxane is a hazardous solvent; HCl solutions can degrade upon storage.[7] |
| p-Toluenesulfonic acid (pTSA) | 1.1 - 3 equiv. | Toluene, CH₃CN | Reflux | Milder solid acid, easier to handle. | Requires elevated temperatures, which may not be suitable for all substrates. |
Section 2: Substrate-Specific Challenges
Sometimes, the problem lies within the molecule itself.
Issue: The Boc group on my highly substituted piperidine is resistant to cleavage.
Steric hindrance is a major barrier to deprotection.[5] Bulky substituents on the piperidine ring, particularly at the 2 and 6 positions, can make it difficult for the acid to approach the carbamate oxygen.
Solution Pathway:
-
Employ Stronger Conditions: This is a direct countermeasure. Use higher concentrations of TFA (e.g., 50% to neat TFA) or extend reaction times significantly.[8]
-
Consider Lewis Acids: In some cases, Lewis acids can be effective. Reagents like TMSI (trimethylsilyl iodide) or AlCl₃ have been used for cleaving stubborn Boc groups.[9]
-
Thermal Deprotection: In the absence of other acid-sensitive groups, heating the substrate in a high-boiling solvent like toluene or dioxane (sometimes with a small amount of water) can induce thermal cleavage of the Boc group, often without any acid catalyst.[10][11]
Issue: My deprotection is working, but I'm also cleaving another protecting group (e.g., an ester or acetal).
This requires a strategy that selectively targets the Boc group while preserving other acid-labile functionalities.
Solution Pathway:
-
Use Milder, Controlled Conditions: Attempt the deprotection at 0°C and monitor carefully, quenching the reaction as soon as the starting material is consumed to minimize damage to other groups. Use the lowest effective concentration of acid.
-
Switch to a Milder Reagent: Oxalyl chloride in methanol has been reported as a mild method for Boc deprotection that can be tolerant of other functional groups.[5]
-
Re-evaluate Protecting Group Strategy: If selectivity cannot be achieved, the most robust solution is to redesign the synthesis with an orthogonal protecting group for the piperidine nitrogen, such as Fmoc (removed with base) or Cbz (removed by hydrogenolysis).[12]
Visual Workflow: A Systematic Approach to Troubleshooting
The following diagram outlines a logical decision-making process for diagnosing and solving incomplete Boc deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Analytical Validation & Protocols
Reliable analysis is non-negotiable. Do not proceed to the next step of your synthesis until you have definitively confirmed the completion of the deprotection.
Protocol 1: Standard Deprotection with TFA in DCM
This is the most common and effective method for most substrates.[6]
-
Preparation: Dissolve the N-Boc protected piperidine (1.0 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[6]
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (5-10 equiv., or to a final concentration of 20-50% v/v) to the stirred solution.[6]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[6]
-
Monitoring: Withdraw a small aliquot, quench with saturated NaHCO₃ solution, extract with DCM, and spot on a TLC plate or analyze by LC-MS to check for the disappearance of starting material.[2]
-
Workup: Once complete, remove the DCM and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution until the aqueous layer is basic. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free piperidine.[6]
Protocol 2: Deprotection with HCl in Dioxane
An excellent alternative, particularly if isolation of the hydrochloride salt is desired.[2]
-
Preparation: Dissolve the N-Boc protected piperidine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.[2]
-
Acid Addition: Add a 4M solution of HCl in dioxane (3-5 equiv.) to the stirred solution at room temperature.[2]
-
Reaction: Stir for 1-3 hours. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution, which is a good visual indicator of reaction progress.[2][6]
-
Monitoring: Check for completion by TLC or by analyzing a worked-up aliquot by LC-MS.[2]
-
Workup: Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration to yield the clean hydrochloride salt.[2][6]
The Chemistry Behind the Cleavage
Understanding the mechanism helps in troubleshooting. The acid-catalyzed deprotection proceeds via protonation of the carbamate, followed by cleavage to form the highly stable tert-butyl cation, which then decomposes.
Caption: Mechanism of acid-catalyzed Boc deprotection.
The generation of the tert-butyl cation is a key feature. This electrophilic species can cause side reactions (alkylation) with nucleophilic groups on your molecule (e.g., indoles, thiols).[13] If such side reactions are observed, adding a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture is recommended.
References
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis - Benchchem. (URL not available)
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem. (URL not available)
- Technical Support Center: Deprotection of Boc-Protected Piperazines - Benchchem. (URL not available)
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (URL not available)
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed. ([Link])
- Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH - Benchchem. (URL not available)
- Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM - Microsaic Systems. (URL not available)
- TLC monitoring of N-Boc-D-proline protection and deprotection reactions. - Benchchem. (URL not available)
- Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (URL not available)
- Application Notes and Protocols for N-Boc Deprotection of Piperidine Deriv
- A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc - Benchchem. (URL not available)
-
Boc-Protected Amino Groups - Organic Chemistry Portal. ([Link])
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not available)
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. ([Link])
- Specific solvent issues with BOC deprotection. (URL not available)
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing). ([Link])
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis | Request PDF - ResearchGate. ([Link])
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. ([Link])
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. microsaic.com [microsaic.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. xray.uky.edu [xray.uky.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 8. chempep.com [chempep.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification Strategies for Removing Di-tert-butyl Dicarbonate (Boc-Anhydride) and Related Impurities
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize di-tert-butyl dicarbonate ((Boc)₂O) for amine protection and encounter challenges with downstream purification. The persistence of excess (Boc)₂O and its byproducts is a common issue that can compromise the purity of your final compound. This document provides a structured, causality-driven approach to troubleshooting these purification hurdles, complete with validated protocols and answers to frequently asked questions.
Section 1: Understanding the Impurity Profile
Effective purification begins with a clear understanding of the contaminants. Following a Boc-protection reaction, you are not just dealing with excess reagent but also its decomposition products.
Frequently Asked Questions (FAQs) - The Contaminants
Q1: What are the primary impurities I should expect after a Boc-protection reaction?
A1: The impurity profile typically consists of three main components besides your desired product:
-
Unreacted Di-tert-butyl Dicarbonate ((Boc)₂O): Often used in excess to drive the reaction to completion, it is a common contaminant.[1] It is a low-melting solid or oil (m.p. 22-24 °C) and is insoluble in water.[2][3]
-
tert-Butanol (t-BuOH): This is a major byproduct of both the protection reaction and the hydrolysis of excess (Boc)₂O.[4]
-
Gaseous Byproducts: Carbon dioxide (CO₂) is generated during the reaction and from reagent decomposition.[4][5] Isobutylene can also form, particularly at higher temperatures.[6]
Moisture and heat can accelerate the decomposition of Boc-anhydride, leading to an increased amount of these byproducts.[2][7] Bottles of (Boc)₂O can build up internal pressure due to slow decomposition into tert-butanol and CO₂.[2][7]
Data Summary: Physical Properties of Key Compounds
Understanding the differences in physical properties is crucial for designing an effective separation strategy.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Water Solubility |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 56-57 @ 0.5 mmHg[8] | 22-24[3] | Insoluble[2] |
| tert-Butanol | C₄H₁₀O | 74.12 | 82-83 | 25-26 | Miscible |
| Boc-Protected Amine (Typical) | Variable | Variable | High / Non-volatile | Typically Solid | Variable (often low) |
Section 2: Troubleshooting Guide & Purification Workflows
This section addresses common experimental observations and provides a logical workflow to select the appropriate purification protocol.
Scenario 1: "My NMR spectrum shows my desired Boc-protected product, but also significant unreacted Boc-anhydride."
-
Underlying Cause: This is the most frequent issue and arises from using an excess of (Boc)₂O to ensure full conversion of the starting amine. The workup was insufficient to remove this excess.
-
Solution Strategy: The goal is to selectively react or remove the non-polar, electrophilic (Boc)₂O without affecting the (typically) stable, protected amine product. The choice of method depends on the stability and physical properties of your desired compound.
Purification Decision Workflow
Use the following decision tree to determine the optimal purification strategy for your specific product.
Scenario 2: "My crude product is a greasy, oily residue that won't solidify."
-
Underlying Cause: This is often a combination of your desired product, unreacted (Boc)₂O (which melts near room temperature), and dissolved tert-butanol.
-
Solution Strategy: A multi-step approach is best. First, perform an extractive workup with water or brine to remove the highly water-soluble tert-butanol. Next, address the residual (Boc)₂O using one of the protocols below. Finally, attempt to crystallize or precipitate your product from a suitable solvent system to obtain a solid.
Section 3: Detailed Experimental Protocols
Here are step-by-step methodologies for the most common and effective purification techniques.
Protocol 1: Aqueous Acidic Wash for (Boc)₂O Removal
-
Principle: Mild acid catalyzes the hydrolysis of Boc-anhydride into the more easily removed byproducts, t-butanol and CO₂. This method is ideal for Boc-protected amines that are not sensitive to acid. A wash with a weak acid like citric acid is often sufficient.[4]
-
Procedure:
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash: Transfer the solution to a separatory funnel and wash with a 5-10% aqueous citric acid solution. Wash 1-2 times.
-
Neutralization: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to remove residual acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[9]
-
Protocol 2: Nucleophilic Quenching of Excess (Boc)₂O
-
Principle: A nucleophile is added to the reaction mixture to consume the excess electrophilic (Boc)₂O. Imidazole is an excellent choice as it is an inexpensive and efficient reagent for this purpose.[10] The resulting byproducts are typically easy to remove in a subsequent aqueous workup.
-
Procedure:
-
Monitoring: Once TLC or LC-MS indicates the consumption of the starting amine, add imidazole (1.5 equivalents relative to the excess (Boc)₂O used) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the (Boc)₂O spot/peak by TLC or LC-MS.
-
Workup: Proceed with a standard aqueous workup as described in Protocol 1. The imidazole-derived byproducts are water-soluble and will be removed into the aqueous layers.
-
Protocol 3: Purification via Silica Gel Plug/Column Chromatography
-
Principle: This method leverages the polarity difference between the non-polar Boc-anhydride and the typically more polar Boc-protected amine. It is particularly useful when the product is sensitive to aqueous or reactive conditions.
-
Procedure:
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain an oil or solid.
-
Adsorption: Adsorb the crude material onto a small amount of silica gel.
-
Column Preparation: Prepare a short "plug" of silica gel in a fritted funnel or a full chromatography column, eluting with a non-polar solvent (e.g., hexanes or 95:5 hexanes:ethyl acetate).
-
Elution: Apply the adsorbed crude material to the top of the silica.
-
Elute first with a non-polar solvent (e.g., 100% hexanes) to wash off the unreacted (Boc)₂O and other non-polar impurities.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your desired Boc-protected product.[11]
-
-
Isolation: Collect the fractions containing the pure product and concentrate under reduced pressure.
-
Section 4: Advanced FAQs
Q2: How can I minimize impurity formation from the start?
A2: Prevention is key. While a slight excess of (Boc)₂O is often necessary, using a large excess (e.g., >1.5 eq) should be avoided unless required for a particularly unreactive amine. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure and potential side reactions.[9]
Q3: My Boc-protected amine is highly water-soluble. How do I purify it?
A3: This is a challenging scenario where standard extractive workups fail. After quenching excess (Boc)₂O with imidazole (Protocol 2), concentrate the mixture. The primary methods for purification will be reverse-phase column chromatography (C18 silica) or, in some cases, ion-exchange chromatography if the molecule has other ionizable groups.[12][13]
Q4: Can I use a basic wash to remove Boc-anhydride?
A4: Yes, a wash with a mild base like aqueous sodium bicarbonate (NaHCO₃) can promote the hydrolysis of (Boc)₂O.[3][14] This is a good alternative if your product is acid-sensitive but base-stable. However, strong bases like sodium hydroxide should be used with caution as they can potentially hydrolyze the desired carbamate product under certain conditions.
References
-
Liu, Y-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. [Link]
-
Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1977). DI-tert-BUTYL DICARBONATE. Organic Syntheses. [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]
-
Chem-Supply. (n.d.). Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]
-
Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE). [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). Di-Tert-Butyl Dicarbonate. [Link]
-
chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. [Link]
- Google Patents. (1993).
-
Basel, Y., & Hassner, A. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Synthesis, 2001(04), 550-552. [Link]
-
ACS Publications. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. [Link]
-
Reddit. (2023). Help Removing Excess Boc Anhydride. [Link]
-
National Institutes of Health (NIH). (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]
-
Mohapatra, D. K. (2001). Di-tert-butyl Dicarbonate (Boc2O): A Versatile Reagent in Organic Synthesis. Synlett, 2001(12), 1995-1996. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. Di-tert-butyl_dicarbonate [chemeurope.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Di-Tert-Butyl Dicarbonate [bzchemicals.com]
- 8. 24424-99-5 CAS MSDS (Di-tert-butyl dicarbonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: N-Boc Protection of Hindered Amines
Welcome to the technical support center for scientists and researchers navigating the challenges of N-Boc protection, specifically for sterically hindered primary and secondary amines. This guide is structured to provide direct answers to common experimental failures, offer alternative strategies, and explain the chemical principles behind each recommendation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered in the lab when standard Boc-protection protocols fail for hindered substrates.
Question 1: My standard (Boc)₂O reaction with a hindered secondary amine is extremely sluggish or shows no conversion. What's wrong?
This is the most common failure mode. The low reactivity of a sterically hindered amine, combined with the bulk of Di-tert-butyl dicarbonate ((Boc)₂O), prevents the amine's lone pair from effectively attacking the carbonyl carbon of the anhydride.[1][2] Standard bases like triethylamine (TEA) may also be insufficient to activate the amine or the anhydride.
Root Cause Analysis & Recommended Actions:
-
Insufficient Electrophilicity of (Boc)₂O: The electrophilicity of the anhydride is often the limiting factor.
-
Solution 1: Increase Reaction Temperature. Gently heating the reaction to 40-55 °C can provide the necessary activation energy. However, monitor carefully for potential side reactions or decomposition.
-
Solution 2: Add a Nucleophilic Catalyst. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst that reacts with (Boc)₂O to form a much more reactive intermediate, 1-(tert-butoxycarbonyl)-4-dimethylaminopyridinium salt. This intermediate is readily attacked by the hindered amine.[3] Use DMAP in catalytic amounts (5-10 mol%); stoichiometric amounts can lead to side products.
-
Solution 3: Switch to a More Reactive Boc-Donating Reagent. For extremely challenging substrates, (Boc)₂O may not be sufficient. Consider the alternatives outlined in the table below.
-
-
Inadequate Base: The choice of base is critical.
-
Solution: Use a Stronger, Non-Nucleophilic Base. If your amine is protonated (e.g., supplied as a hydrochloride salt) or if the reaction requires more forcing conditions, a stronger base is needed. Sodium hexamethyldisilazide (NaHMDS) or n-butyllithium (n-BuLi) can be used to first deprotonate the amine, generating a highly nucleophilic amide anion that will readily react with (Boc)₂O.[] These conditions require strict anhydrous techniques.
-
Question 2: I'm seeing significant byproduct formation, including what appears to be a urea derivative. How can I prevent this?
The formation of urea-type byproducts can occur, especially with hindered amines, through the generation of isocyanate intermediates.[] This is often exacerbated by high temperatures or the use of certain catalysts.
Mitigation Strategies:
-
Control Temperature: Avoid excessive heating. If thermal activation is necessary, increase the temperature incrementally.
-
Optimize Reagent Stoichiometry: Use a modest excess of (Boc)₂O (e.g., 1.1-1.2 equivalents). A large excess can sometimes promote side reactions.
-
Alternative Reagents: Sterically hindered amines are more prone to forming cyanate esters with (Boc)₂O, which leads to urea formation.[] Switching to a reagent like 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) often circumvents this pathway.
Question 3: My substrate contains other sensitive functional groups (e.g., esters, acid-labile groups). What are the best conditions to selectively N-protect the hindered amine?
Standard acidic or strongly basic conditions are often incompatible with sensitive substrates. The key is to use neutral or mildly basic conditions with a highly efficient Boc-donating system.
Recommended Protocols for Sensitive Substrates:
-
(Boc)₂O with a Mild Base: Using sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., THF/water or Dioxane/water) is a classic mild approach that can be effective if the hindrance is not too severe.[5][6]
-
Catalyst-Free, Water-Mediated Conditions: For some substrates, simply stirring the amine and (Boc)₂O in a water-acetone mixture at room temperature can provide the desired N-Boc product chemoselectively, avoiding side reactions like O-Boc protection of hydroxyl groups.[7]
-
Lewis Acid Catalysis: A catalytic amount of a Lewis acid such as ZnBr₂ or Sc(OTf)₃ can activate (Boc)₂O towards nucleophilic attack under otherwise mild conditions. This approach avoids the use of strong bases.
Workflow: Selecting a Protection Strategy for Hindered Amines
This decision tree provides a logical path for troubleshooting and selecting an appropriate N-Boc protection method.
Caption: Troubleshooting Decision Tree for N-Boc Protection.
FAQs: Quick Reference
Q: Can I run the reaction neat or solvent-free? A: Yes, for certain substrates, a solvent-free reaction with (Boc)₂O at room temperature or with gentle heating can be very effective and offers a green chemistry advantage by simplifying workup.[8][9]
Q: What is the best way to remove unreacted (Boc)₂O after the reaction? A: Unreacted (Boc)₂O can often be removed during aqueous workup. For nonpolar products, a common method is to add a nucleophilic amine scavenger like N,N-dimethylethylenediamine post-reaction to consume the excess anhydride, followed by an acidic wash to remove the resulting urea.[] Alternatively, for stable products, excess (Boc)₂O can be sublimated under high vacuum.
Q: How do I protect a hindered primary amine in the presence of a less hindered one? A: This requires exploiting the subtle differences in nucleophilicity and steric hindrance. A kinetically controlled protection at low temperature with a slight substoichiometric amount of (Boc)₂O will favor reaction at the less hindered amine. Achieving high selectivity can be challenging and may require significant optimization or a multi-step protection/deprotection strategy.
Alternative Reagents for Hindered Amines
When (Boc)₂O fails, more potent reagents are required. The choice depends on the severity of the steric hindrance and the sensitivity of the substrate.
| Reagent Name | Structure | Key Advantages & Conditions |
| Di-tert-butyl dicarbonate ((Boc)₂O, Boc Anhydride) | O=C(OC(C)(C)C)OC(=O)OC(C)(C)C | Standard, cost-effective, widely used. Often requires a catalyst (DMAP) or heat for hindered amines.[6] |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | C₆H₅C(=NOC(=O)OC(C)(C)C)C#N | Highly reactive due to the excellent leaving group. Effective for poorly nucleophilic and hindered amines under mild conditions.[10] |
| 1-(tert-Butoxycarbonyl)imidazole (Boc-Im) | C₄H₅N₂C(=O)OC(C)(C)C | More reactive than (Boc)₂O. The imidazole byproduct is easily removed by an acidic wash. |
| tert-Butyl azidoformate (Boc-N₃) | N₃C(=O)OC(C)(C)C | Historically used, very effective. Caution: Potentially explosive and requires careful handling. Less commonly used now due to safety concerns. |
Featured Experimental Protocol: Protection using Boc-ON
This protocol is recommended for moderately to severely hindered secondary amines where (Boc)₂O/DMAP has failed.
Materials:
-
Hindered amine (1.0 equiv)
-
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Standard workup reagents (water, brine, Na₂SO₄)
Procedure:
-
Dissolve the hindered amine (1.0 equiv) in anhydrous DCM (or MeCN) under an inert atmosphere (N₂ or Ar).
-
Add triethylamine (1.5 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add Boc-ON (1.1 equiv) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating (40 °C) can be applied if the reaction is slow.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected amine.
References
-
López-Soria, J. M., Pérez, S. J., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. RSC Advances. Available at: [Link]
-
López-Soria, J. M., Pérez, S. J., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis. Semantic Scholar. Available at: [Link]
-
López-Soria, J. M., Pérez, S. J., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Publishing. Available at: [Link]
-
Various Authors. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Request PDF. (2025). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. ResearchGate. Available at: [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
-
Hajjem, B., et al. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). Available at: [Link]
-
Various Authors. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health (NIH). Available at: [Link]
-
Basel, Y. K., & Hassner, A. (2002). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
-
Mohapatra, D. K., & Datta, A. (2002). Di-tert-butyl Dicarbonate: A Novel Reagent for the Efficient Synthesis of Dipeptides under Mild Conditions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Laulloo, S., et al. (2005). Studies towards Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. ResearchGate. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: An Efficient and Highly Chemoselective N‐Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ResearchGate. Available at: [Link]
-
Procter, D. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. WordPress.com. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. Available at: [Link]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Purification of Piperidine Derivatives
Welcome to the Technical Support Center for the purification of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the common challenges encountered during the purification of this critical class of compounds. Piperidine and its derivatives are foundational scaffolds in numerous pharmaceuticals and specialty chemicals, making their purification a critical step to ensure product quality, safety, and efficacy.[1][2][3] This resource combines theoretical principles with field-proven protocols to help you navigate the complexities of purifying these basic heterocycles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by researchers working with piperidine derivatives.
Q1: My purified piperidine derivative has a yellow or brownish tint. What causes this and how can I fix it?
A: A yellow to brown discoloration is a common issue and is typically caused by oxidation of the piperidine ring, especially upon exposure to air and light.[1][4][5] While minor discoloration may not impact all applications, it is indicative of impurity formation and should be addressed for high-purity requirements.
-
Solution: The most effective method to remove colored impurities is distillation , particularly vacuum distillation for higher boiling point derivatives, which separates the desired compound from non-volatile polymeric or oxidized materials.[4][6] For solid derivatives, recrystallization , potentially with the addition of activated charcoal, can be effective.[6] Dissolve the crude product, add a small amount of activated charcoal, stir for a short period, and then filter hot to remove the charcoal and adsorbed impurities before allowing the product to crystallize.
-
Prevention: To prevent future discoloration, store purified piperidine derivatives under an inert atmosphere (e.g., nitrogen or argon), protect them from light by using amber vials or wrapping containers in foil, and store at recommended temperatures.[4][5]
Q2: I am struggling to separate my piperidine product from the pyridine starting material by distillation. What is the problem?
A: This is a classic challenge in piperidine chemistry. Piperidine and pyridine form a minimum-boiling azeotrope, which is a mixture that boils at a constant temperature and has a constant composition in the vapor phase.[1][4][7] For the piperidine/pyridine system, this azeotrope consists of approximately 92% piperidine and 8% pyridine, boiling at about 106.1°C at atmospheric pressure.[4][8] This makes complete separation by simple fractional distillation impossible if the pyridine concentration is at or below this azeotropic composition.
-
Solution 1: Chemical Separation via Salt Formation. A highly effective method is to exploit the difference in basicity. Piperidine is a significantly stronger base than pyridine. By bubbling carbon dioxide (CO₂) through a solution of the mixture, the more basic piperidine will selectively form a solid piperidine carbonate salt, while the less basic pyridine remains in solution.[1][4][5] The solid carbonate can then be filtered off, and the free piperidine base can be regenerated by treatment with a strong base like NaOH, followed by extraction and final distillation.[1][4]
-
Solution 2: Azeotropic Distillation. The addition of a third component, such as water or benzene, can alter the azeotropic composition and facilitate separation.[4][8][9] For instance, azeotropic distillation with water can be used to remove the piperidine-water azeotrope from pyridine.[8]
Q3: My piperidine derivative, which is a free base, shows poor peak shape (tailing) during silica gel column chromatography. Why is this happening?
A: This is a very common problem when purifying basic compounds like piperidine derivatives on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. The basic nitrogen atom of the piperidine can undergo a strong, often irreversible, interaction with these acidic sites. This leads to a portion of the sample moving very slowly or getting stuck on the column, resulting in significant peak tailing and often, low recovery.[1][6]
-
Solution: To mitigate this issue, the acidic silanol groups must be neutralized or "passivated." This is typically achieved by adding a small amount of a volatile basic modifier to the mobile phase.
-
Triethylamine (TEA): The most common solution is to add 0.1-1% triethylamine to the eluent (e.g., a mixture of hexane and ethyl acetate).[1][6] The TEA will preferentially bind to the acidic sites on the silica, allowing your basic piperidine derivative to elute symmetrically.
-
Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component in the eluent system.
-
Alternative Stationary Phases: If peak shape is still problematic, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or polymer-based supports.[6]
-
Q4: Upon storage, my solution of a piperidine derivative in a solvent like DMF or CH₂Cl₂ has formed a white precipitate. What could be the cause?
A: The formation of a solid precipitate from a solution of a piperidine derivative is often due to unintended salt formation.[5][7]
-
Reaction with Atmospheric CO₂: Piperidine bases can react with carbon dioxide present in the air to form the corresponding piperidinium carbonate salt, which may be insoluble in the organic solvent.[4][5][10]
-
Reaction with Acidic Vapors: If stored in an environment with acidic vapors (a common issue in chemical labs where bottles of HCl, TFA, or acyl chlorides are present), the piperidine can react to form hydrochloride or other salts that precipitate.[4][10]
-
Low Temperature Crystallization: Piperidine itself has a melting point of -10 °C and some derivatives may have higher melting points.[4] If the solution was stored in a refrigerator or freezer, the compound itself may have simply crystallized or frozen out of solution.[4][7][10]
-
Troubleshooting: Gently warm the solution to see if the solid redissolves, which would indicate low-temperature crystallization.[4][7] If it does not, salt formation is the likely cause. The solution may need to be worked up by washing with a dilute base, re-drying the organic layer, and removing the solvent. To prevent this, always store solutions of basic compounds in tightly sealed containers and consider flushing the headspace with an inert gas.[5]
Troubleshooting Guides for Purification Techniques
This section provides detailed, Q&A-based troubleshooting for specific purification methodologies.
Column Chromatography
Q: My piperidine derivative is not moving off the baseline on the TLC plate, even in 100% ethyl acetate. What should I do?
A: This indicates your compound is highly polar and/or strongly adsorbed to the silica.
-
Increase Eluent Polarity: You need a more polar mobile phase. Start adding methanol to your ethyl acetate or dichloromethane. A typical gradient might be from 0% to 10% methanol.
-
Add a Basic Modifier: As discussed in the FAQs, strong adsorption is likely. Add ~1% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase.[1][6] This is often essential for eluting basic piperidines.
-
Workflow for Eluent Optimization:
-
Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Gradually increase the polarity (e.g., 1:1 Hexane:EtOAc, then 100% EtOAc).
-
If the compound remains at the baseline, switch to a more polar system (e.g., 95:5 CH₂Cl₂:Methanol).
-
Incorporate a basic modifier (e.g., 94:5:1 CH₂Cl₂:Methanol:TEA) to improve peak shape and mobility.[1]
-
Q: I got good separation on my TLC plate, but my column chromatography failed to separate the compounds. Why?
A: Several factors can cause this discrepancy.
-
Overloading the Column: Too much crude material was loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel mass (e.g., 1-5 g of crude material on a 100 g column).
-
Improper Column Packing: Air bubbles or channels in the stationary phase will lead to poor separation. Ensure the column is packed uniformly as a slurry and is never allowed to run dry.
-
Sample Application: If the sample was loaded in a large volume of strong solvent, it will broaden the initial band and ruin the separation. Dissolve the crude material in a minimal amount of the mobile phase or a weaker solvent. Alternatively, use "dry loading," where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is loaded onto the top of the column.
Data Presentation: Example Column Chromatography Purification [1]
| Parameter | Value |
| Compound | 1-(Piperidin-2-ylmethyl)piperidine |
| Crude Amount | 1.0 g |
| Crude Purity | ~65% |
| Stationary Phase | Silica Gel |
| Mobile Phase (Optimized) | 94:5:1 (v/v/v) Dichloromethane:Methanol:Triethylamine |
| Purified Amount | 0.78 g |
| Recovery Rate | 78% |
| Final Purity | >98% |
Experimental Protocol: Flash Column Chromatography of a Basic Piperidine Derivative [1]
-
Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system. A good system will give your desired product an Rf value of ~0.3. Remember to add 0.5-1% triethylamine to the solvent system to prevent tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed.
-
Sample Loading: Dissolve the crude piperidine derivative in a minimal amount of dichloromethane or the mobile phase. Carefully apply the solution to the top of the silica bed. Alternatively, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.
-
Elution: Begin eluting with the mobile phase. If a gradient is required, slowly and systematically increase the proportion of the more polar solvent (e.g., methanol).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Diagram: Column Chromatography Workflow
Caption: General workflow for purification by column chromatography.
Recrystallization
Q: My piperidine derivative won't crystallize from solution, even after cooling in an ice bath.
A: This is a common issue related to supersaturation and nucleation.
-
Solution is Not Saturated: You may have used too much solvent. Try boiling off some of the solvent to concentrate the solution and then cool it again.
-
No Nucleation Sites: Crystal growth requires a nucleation point. Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide a surface for crystals to begin forming.
-
Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" will provide a template for further crystal growth.
-
Induce "Oiling Out" then Crystallize: Sometimes compounds come out of solution as an oil rather than a solid. If this happens, try reheating the solution to redissolve the oil, then let it cool much more slowly. You can also try adding a small amount of a miscible "anti-solvent" (a solvent in which your compound is insoluble) to the oil while vigorously stirring.
Q: I performed a recrystallization, but my product purity did not improve significantly.
A: This suggests that the impurities have similar solubility properties to your product or were trapped within the crystals.
-
Poor Solvent Choice: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold, while the impurities are either very soluble or insoluble at all temperatures. You may need to screen for a different solvent or solvent system.[11]
-
Crystallization Occurred Too Quickly: Rapid cooling traps impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Inadequate Washing: After filtering the crystals, they must be washed with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities. Using warm solvent will redissolve some of your product.
Experimental Protocol: Solvent/Anti-Solvent Recrystallization [1]
This technique is useful when no single solvent has the ideal solubility properties.
-
Solvent System Selection: Identify a "good" solvent in which your compound is highly soluble. Then, find a miscible "poor" solvent (anti-solvent) in which your compound is insoluble.[1] Common pairs include Ethanol/Water, Dichloromethane/Hexane, and Acetone/Ether.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still warm and stirring, slowly add the "poor" solvent dropwise until you see persistent turbidity (cloudiness).
-
Redissolution: If necessary, add a drop or two of the hot "good" solvent to just redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Diagram: Recrystallization Logic
Caption: The principle of purification by recrystallization.
Acid-Base Extraction
Q: I've performed an acid-base extraction, but my recovery is very low. Where did my product go?
A: Low recovery in an acid-base extraction is usually due to incomplete protonation/deprotonation, emulsion formation, or incorrect pH adjustment.
-
Incorrect pH: Ensure the pH of the aqueous layer is correct for the desired separation. To extract a basic piperidine into the aqueous layer, the pH should be sufficiently acidic (typically pH < 2) to fully protonate it. To recover it, the aqueous layer must be made strongly basic (typically pH > 10) to deprotonate the ammonium salt back to the free base.[1] Always check the pH with litmus paper or a pH meter.
-
Insufficient Extraction: A single extraction is often not enough. Perform multiple extractions (e.g., 3 times) with smaller volumes of solvent to ensure complete transfer of the compound between layers.
-
Emulsion Formation: Vigorous shaking can create a stable emulsion at the interface of the organic and aqueous layers, trapping your compound.
-
To break an emulsion: Try letting the funnel sit for a while, gently swirling it, or adding a small amount of brine (saturated NaCl solution). In stubborn cases, filtering the entire mixture through a pad of Celite can help.
-
-
Compound Solubility: If your protonated piperidine salt has some solubility in the organic layer, or the free base has some solubility in the aqueous layer, you will lose material. A "back-wash" step can help recover this. For example, after extracting your free base into a fresh organic layer, wash that organic layer with a small amount of water to remove any highly polar impurities.[12]
Diagram: Acid-Base Extraction Workflow for a Basic Compound
Caption: Logic for separating a basic piperidine from neutral impurities.
References
-
What is the stability of piperidine? (2025, August 25). BIOSYNCE Blog. Retrieved January 14, 2026, from [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved January 14, 2026, from [Link]
-
Acid–base extraction. (2023, December 2). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 14, 2026, from [Link]
- Stasse, H. L. (1944). Process for purifying piperidine. U.S. Patent No. 2,363,157. Washington, DC: U.S. Patent and Trademark Office.
- Stasse, H. L. (1944). Process for the purification of piperidine. U.S. Patent No. 2,363,158. Washington, DC: U.S. Patent and Trademark Office.
-
Have you experienced that your piperidine crystallizes when not in use? (2021, July 6). ResearchGate. Retrieved January 14, 2026, from [Link]
-
PIPERIDINE. (n.d.). Ataman Kimya. Retrieved January 14, 2026, from [Link]
-
Shaimardanova, A., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(10), 2413. Retrieved from [Link]
-
Victor, J. (Ed.). (2017). Piperidine-Based Drug Discovery. Elsevier. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 9. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Minimizing side products in Negishi coupling of N-Boc-2-lithiopiperidine
Welcome to the Technical Support Center for the Negishi Coupling of N-Boc-2-lithiopiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction's intricacies to empower you in your synthetic endeavors.
Troubleshooting Guide: Minimizing Side Products
This section addresses specific issues that can arise during the Negishi coupling of N-Boc-2-lithiopiperidine, leading to the formation of unwanted side products. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to mitigate the issue.
Problem 1: Significant formation of homocoupled piperidine (dimer) is observed.
Q: My reaction is producing a significant amount of N,N'-di-Boc-2,2'-bipiperidine. What is causing this homocoupling, and how can I prevent it?
A: Homocoupling is a common side reaction in Negishi couplings.[1] It can arise from several pathways, primarily involving a second transmetalation event. After the initial desired transmetalation, the newly formed diorganopalladium intermediate can react with another molecule of the organozinc reagent, leading to a palladium species bearing two piperidine moieties, which then reductively eliminates to form the homocoupled product.[1][2]
Causality and Mitigation Strategies:
-
Slow Addition of the Organozinc Reagent: A high concentration of the organozinc reagent can favor the undesired second transmetalation.
-
Protocol: Prepare a solution of the N-Boc-2-piperidylzinc reagent in THF. Add this solution dropwise to the reaction mixture containing the palladium catalyst and the aryl/vinyl halide over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low instantaneous concentration of the organozinc species.
-
-
Choice of Ligand: Bulky, electron-rich phosphine ligands can disfavor the formation of the bis-piperidyl palladium intermediate due to steric hindrance.
-
Reaction Temperature: Lower temperatures generally slow down all reaction rates, but can disproportionately affect the rate of the undesired side reactions.
-
Protocol: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction progress carefully. While this may require longer reaction times, it can significantly improve the selectivity for the desired cross-coupled product.
-
Experimental Workflow for Minimizing Homocoupling:
Caption: Negishi Catalytic Cycle and ZnX₂ Inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the formation of N-Boc-2-lithiopiperidine and the subsequent transmetalation?
A1: The initial deprotonation of N-Boc-piperidine with s-BuLi is typically performed at low temperatures, such as -78 °C, to ensure regioselectivity and minimize side reactions. [5]The subsequent transmetalation with a zinc salt like ZnCl₂ is also initiated at low temperature, after which the reaction is often allowed to warm to room temperature to drive the formation of the organozinc species to completion. [6] Q2: Which palladium catalyst and ligand combination is generally recommended for this coupling?
A2: There is no single "best" combination as the optimal choice can be substrate-dependent. However, for couplings involving sp³-hybridized organozincs like N-Boc-2-piperidylzinc, catalyst systems known to promote rapid reductive elimination relative to β-hydride elimination are preferred. [7][8]A good starting point is a combination of a Pd(0) source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃, SPhos, or RuPhos. [3][9] Q3: Can I use other organometallic reagents instead of the organozinc?
A3: While other organometallic reagents can be used in cross-coupling reactions, organozinc reagents offer a good balance of reactivity and functional group tolerance for this transformation. [10]Organolithium reagents themselves are highly reactive and can lead to more side reactions. [10]Organoboron (Suzuki coupling) and organotin (Stille coupling) reagents are generally less reactive with sp³-hybridized centers. The Negishi coupling is often the reaction of choice for couplings involving sp³ carbons. [2] Q4: My starting aryl halide is electron-rich and unreactive. How can I improve the reaction outcome?
A4: Electron-rich aryl halides undergo oxidative addition more slowly. To improve the reaction, you can:
-
Increase the temperature: Carefully increasing the reaction temperature (e.g., to 50-70 °C) can accelerate the oxidative addition step. [4]* Use a more active catalyst system: Catalyst systems with highly electron-donating and bulky ligands can promote the oxidative addition of less reactive electrophiles. [11]For example, catalysts based on N-heterocyclic carbenes (NHCs) have shown high activity. [12]* Change the halide: If possible, using an aryl iodide instead of a bromide or chloride will significantly increase the rate of oxidative addition (I > Br > Cl). [1]
Summary of Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Lithiation Temp. | -78 °C | Maximizes regioselectivity and stability of the organolithium. |
| Transmetalation | -78 °C to RT | Initiated cold, then warmed to ensure complete formation. |
| Coupling Temp. | 0 °C to 50 °C | Lower temperatures can reduce side reactions; may need to be optimized. |
| Solvent | Anhydrous THF or Et₂O | Ethereal solvents are standard for organometallic reactions. |
| Catalyst Loading | 1-5 mol % | Sufficient for catalysis; higher loading may be needed for difficult substrates. |
| Ligand | Bulky, e⁻-rich phosphines | Stabilizes Pd(0), promotes reductive elimination, and hinders homocoupling. |
| Additive | LiCl (1-2 equiv.) | Sequesters inhibitory ZnCl₂ byproduct and can form more reactive zincates. |
| Atmosphere | Inert (Argon or Nitrogen) | Organometallic reagents are sensitive to air and moisture. |
References
-
Negishi coupling - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Negishi Couplings with 3,5-Dimethoxybenzylzinc Chloride. BenchChem.
-
Polynski, M. V., & Pidko, E. A. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Dalton Transactions, 48(33), 12451–12460. [Link]
-
Fuentes, B., García-Melchor, M., Lledós, A., Maseras, F., Casares, J. A., Ujaque, G., & Espinet, P. (2016). The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products. Organometallics, 35(20), 3573–3583. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Catalyst Deactivation in Negishi Cross-Coupling. BenchChem.
-
Beutner, G. L., & Anderson, D. R. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(5), 706–721. [Link]
-
Organic Chemistry Portal. (n.d.). Ligand Effects on Negishi Couplings of Alkenyl Halides. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved January 14, 2026, from [Link]
-
Lipshutz, B. H., & Butler, T. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Angewandte Chemie International Edition, 50(31), 7164–7167. [Link]
-
Liu, C., & Liu, P. (2016). Late-stage functionalization of BN-heterocycles. Beilstein Journal of Organic Chemistry, 12, 2236–2241. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533. [Link]
-
Espinet, P., & Casares, J. A. (2012). The Negishi Reaction Mechanism. Inorganica Chimica Acta, 392, 26-36. [Link]
-
Anderson, J. C., & Reid, M. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. The Journal of Organic Chemistry, 75(24), 8533–8541. [Link]
- Negishi, E.-i., & Hu, Q. (2017). The Negishi Cross-Coupling Reaction. In Organic Reactions (pp. 1-496). John Wiley & Sons, Inc.
-
Hunter, H. N., & Organ, M. G. (2013). On the role of additives in alkyl–alkyl Negishi cross-couplings. Chemical Communications, 49(35), 3708–3710. [Link]
-
ResearchGate. (n.d.). On the role of additives in alkyl-alkyl Negishi cross-couplings. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of Organolithium Reactions. Retrieved January 14, 2026, from [Link]
-
Organ, M. G., & Ghavimi, B. (2014). Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles. Angewandte Chemie International Edition, 53(30), 7949–7953. [Link]
-
Coldham, I., & Leonori, D. (2008). Synthesis of 2-arylpiperidines by palladium couplings of aryl bromides with organozinc species derived from deprotonation of N-boc-piperidine. Organic & Biomolecular Chemistry, 6(19), 3463–3465. [Link]
-
The Organic Chemist. (2022, January 29). Negishi Coupling [Video]. YouTube. [Link]
-
Reddit. (2023, March 5). Reasons for stalling of a Negishi coupling? r/Chempros. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Retrieved January 14, 2026, from [Link]
-
Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell University. [Link]
- Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois.
-
Organ, M. G., & Ghavimi, B. (2012). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. Chemical Communications, 48(89), 10969–10971. [Link]
-
He, Z., & Jamison, T. F. (2023). Organogelation enables fast organolithium cross-coupling reactions in air. Chemical Science, 14(16), 4278–4283. [Link]
-
Chem-Station. (2014, March 14). Negishi Cross Coupling Reaction. Chem-Station International Edition. [Link]
-
NROChemistry. (n.d.). Negishi Coupling. Retrieved January 14, 2026, from [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Scilit. [Link]
-
ResearchGate. (n.d.). Lithiation/Negishi coupling of cyclic Boc-amines. Retrieved January 14, 2026, from [Link]
- O'Brien, P. (n.d.). New Routes to α-Arylated N-Boc Heterocycles. University of York.
-
Clyburne, J. A. C., & Robertson, K. N. (2010). Isolation and Structures of Two New Organozinc Reagents: N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine. The Journal of Organic Chemistry, 75(12), 4069–4077. [Link]
-
Organ, M. G. (2016). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. National Institutes of Health. [Link]
-
ChemistryViews. (2023, September 19). Catalyst-to-Zn Transmetalation Gives Useful Zinc Metallacycles. [Link]
- Knochel, P. (n.d.). Zinc-Mediated CH Metalations in Modern Organic Synthesis.
-
New Journal of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Royal Society of Chemistry. [Link]
Sources
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2-arylpiperidines by palladium couplings of aryl bromides with organozinc species derived from deprotonation of N-boc-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. sites.wp.odu.edu [sites.wp.odu.edu]
- 6. Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 10. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Negishi Coupling [organic-chemistry.org]
Thermal deprotection of N-Boc amines to avoid acid-labile groups
Welcome to the technical support resource for the thermal deprotection of N-Boc protected amines. This guide is designed for researchers, scientists, and drug development professionals who are seeking a robust, acid-free method for amine deprotection, particularly for substrates containing acid-labile functional groups. Here, we provide in-depth, field-tested insights and practical troubleshooting advice to ensure the successful implementation of this valuable synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is thermal N-Boc deprotection and why should I use it?
Thermal N-Boc deprotection is a method used to remove the tert-butyloxycarbonyl (Boc) protecting group from an amine by simply heating the substrate in a suitable solvent, without the need for acidic reagents.[1][2] This method is particularly advantageous when your molecule contains other acid-sensitive functional groups that would be cleaved or degraded by traditional deprotection cocktails like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[3][4]
The primary benefits include:
-
Chemoselectivity: It preserves acid-labile groups such as sensitive esters, acetals, and some silyl ethers.[5][6]
-
Green Chemistry: It avoids the use of corrosive and environmentally harmful acids, and the only byproducts are carbon dioxide and isobutylene, which are volatile.[1]
-
Simplified Workup: Often, the product can be isolated by simple solvent evaporation, avoiding aqueous washes to neutralize acid, which can be beneficial for water-soluble compounds.[7]
Q2: What is the mechanism of thermal N-Boc deprotection?
The reaction proceeds through a fragmentation mechanism. Upon heating, the Boc group is eliminated to form the free amine, carbon dioxide, and isobutylene.[1] This process is believed to occur via a concerted proton transfer and release of isobutylene, followed by the rapid decarboxylation of the resulting carbamic acid intermediate.[7][8]
Q3: What are the typical reaction conditions (temperature, time, solvent)?
Temperatures for thermal Boc deprotection are typically high, often ranging from 100°C to 250°C.[1][2] The required temperature and reaction time are highly dependent on the substrate and the solvent used.
-
Temperature: Aryl N-Boc groups are generally more labile and can be deprotected at lower temperatures (e.g., 150°C) compared to alkyl N-Boc groups, which may require temperatures exceeding 200°C for efficient cleavage.[2]
-
Time: Reaction times can range from minutes to several days. Microwave-assisted heating and continuous flow setups can significantly reduce reaction times to as little as 10-30 minutes.[2][9]
-
Solvents: A range of high-boiling point solvents can be used. Polar, protic solvents like trifluoroethanol (TFE) and methanol are often very effective.[2][10] Other options include water, dioxane/water mixtures, and even toluene, though higher temperatures may be required in less polar solvents.[1][2]
Troubleshooting Guide
Q4: My deprotection is incomplete, even after prolonged heating. What can I do?
Cause: Incomplete deprotection is often a result of insufficient thermal energy for the specific substrate or suboptimal solvent choice. Alkyl N-Boc groups are notably more stable than aryl N-Boc groups and require more forcing conditions.[2]
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature. For very stable Boc groups, temperatures up to 240°C may be necessary, especially in less effective solvents like THF or toluene.[2]
-
Change Solvent: Switch to a more effective solvent. Trifluoroethanol (TFE) and methanol have been shown to facilitate the reaction more efficiently than solvents like THF or toluene.[2][10]
-
Utilize Microwave Irradiation: If available, a microwave reactor can significantly accelerate the reaction, often leading to complete deprotection in minutes at temperatures around 120-150°C.[11][12]
-
Consider Additives: While the goal is to avoid strong acids, the addition of a small amount of water or a catalytic amount of a mild acid might be necessary for particularly stubborn substrates, though this should be approached with caution if other acid-labile groups are present.
Q5: I'm observing side products. What are they and how can I prevent them?
Cause: High temperatures can lead to side reactions, particularly elimination and racemization of chiral centers.[1] Another potential issue is the alkylation of nucleophilic sites on your molecule by the isobutylene byproduct, although this is less common than with acid-catalyzed methods where a tert-butyl cation is formed.[13]
Solutions:
-
Optimize Temperature and Time: Use the lowest temperature and shortest reaction time that provides a reasonable conversion to the desired product. Monitor the reaction closely by TLC or LC-MS to identify the onset of side product formation.
-
Solvent Choice: The solvent can influence the stability of the substrate and intermediates. An empirical screening of solvents may be necessary to find conditions that favor deprotection over degradation.
-
Continuous Flow Processing: Continuous flow reactors allow for precise control over temperature and residence time, minimizing the exposure of the product to high temperatures and thus reducing the formation of degradation products.[2][14]
Q6: Can I selectively deprotect one of two different N-Boc groups in my molecule?
Answer: Yes, this is a significant advantage of the thermal method. Selective deprotection can often be achieved by carefully controlling the temperature. Aryl N-Boc groups are cleaved at lower temperatures than alkyl N-Boc groups. For example, it is possible to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group by heating at a lower temperature (e.g., 150°C), and then cleave the second Boc group by increasing the temperature (e.g., to 230°C).[2][14]
Experimental Protocols & Data
General Protocol for Thermal N-Boc Deprotection (Batch Process)
-
Setup: In a pressure-rated vial or a round-bottom flask equipped with a reflux condenser, dissolve the N-Boc protected amine (1 equivalent) in the chosen high-boiling solvent (e.g., TFE, methanol, or a dioxane/water mixture) to a concentration of approximately 0.1-0.5 M.
-
Heating: Heat the reaction mixture to the desired temperature (start with a conservative temperature, e.g., 120-150°C, and increase if necessary) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or an optimal conversion is reached.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. The crude product can often be used directly or purified by standard methods such as crystallization or chromatography.
Comparative Data: Solvent and Substrate Effects
The following table summarizes typical conditions and outcomes for the thermal deprotection of various N-Boc amines, illustrating the influence of substrate electronics and solvent choice.
| Substrate Type | Solvent | Temperature (°C) | Time | Conversion/Yield | Reference |
| N-Boc Imidazole | TFE | 120 | 20 min | ~98% | [2] |
| N-Boc Aniline | Methanol | 240 | 30 min | ~88% | [2] |
| N-Boc Phenethylamine (Alkyl) | TFE | 240 | 30 min | ~44% | [2] |
| N-Boc Amide/Sulfonamide | Water (Microwave) | 120 | 8 min | >90% | [11] |
| N-Boc Amino Acid | Ionic Liquid + H₂O | 150 | 2.5-6 h | Good to Excellent |
References
-
Thermal Methods - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 2024. [Link]
-
Deprotection of different N-Boc-compounds | Download Table. ResearchGate. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 2015. [Link]
-
Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
-
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 2019. [Link]
-
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 2019. [Link]
-
Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. Heterocycles, 2022. [Link]
-
A mild Boc deprotection and the importance of a free carboxylate. ResearchGate. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 2020. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]
-
Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. NIH Public Access, 2012. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]
-
Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Molecules, 2017. [Link]
-
Boc Deprotection Mechanism. YouTube. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Request PDF. ResearchGate. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 2022. [Link]
Sources
- 1. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the 13C NMR Spectral Analysis of Tert-butyl 3-methoxypiperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or modified compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides an indispensable, non-destructive method for mapping the carbon framework of a molecule. This guide offers an in-depth comparative analysis of the 13C NMR spectral data for Tert-butyl 3-methoxypiperidine-1-carboxylate, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis.
This guide will navigate through the interpretation of its 13C NMR spectrum by making direct comparisons with simpler, structurally related analogs: piperidine, N-Boc-piperidine, and 3-methoxypiperidine. Through this comparative lens, we will dissect the influence of the tert-butyloxycarbonyl (Boc) protecting group and the 3-methoxy substituent on the chemical shifts of the piperidine ring carbons. This approach not only facilitates a clearer understanding of the target molecule's spectrum but also reinforces fundamental principles of NMR spectroscopy.
The Importance of Substituent Effects in 13C NMR
The chemical shift of a carbon nucleus in 13C NMR is highly sensitive to its local electronic environment. Electronegative atoms, steric interactions, and the nature of adjacent functional groups all exert predictable influences on the resonance frequency of a carbon atom. By systematically adding substituents to the parent piperidine ring, we can observe these effects and build a comprehensive picture of the electronic landscape within this compound.
Comparative Analysis of 13C NMR Spectral Data
The following table summarizes the experimental and predicted 13C NMR chemical shifts for our target compound and its structural analogs. The data for piperidine and N-Boc-piperidine are derived from experimental spectra, while the data for 3-methoxypiperidine and this compound are predicted values, providing a reliable estimation for comparison in the absence of readily available experimental spectra.
| Carbon Atom | Piperidine (CDCl₃)[1] | N-Boc-piperidine (d₆-DMSO)[2] | 3-Methoxypiperidine (Predicted) | This compound (Predicted) |
| C2 | 47.0 | 44.3 | 54.1 | 50.7 |
| C3 | 27.2 | 25.7 | 75.8 | 75.1 |
| C4 | 25.2 | 24.5 | 24.5 | 23.3 |
| C5 | 27.2 | 25.7 | 27.2 | 26.8 |
| C6 | 47.0 | 44.3 | 47.0 | 44.2 |
| -OCH₃ | - | - | 56.5 | 56.6 |
| C=O (Boc) | - | 154.9 | - | 154.8 |
| C(CH₃)₃ (Boc) | - | 79.0 | - | 79.5 |
| C(CH₃)₃ (Boc) | - | 28.4 | - | 28.5 |
Piperidine: The Unsubstituted Core
Piperidine, a simple saturated heterocycle, exhibits a high degree of symmetry. Consequently, its 13C NMR spectrum is simple, showing only three distinct signals for the six carbon atoms. The carbons adjacent to the nitrogen (C2 and C6) are the most deshielded due to the electronegativity of the nitrogen atom, appearing at approximately 47.0 ppm. The C4 carbon is the most shielded, while the C3 and C5 carbons have an intermediate chemical shift.
N-Boc-piperidine: The Effect of Amine Protection
The introduction of the electron-withdrawing Boc group directly onto the nitrogen atom significantly alters the electronic environment of the piperidine ring. This is a crucial step in many synthetic pathways to control the reactivity of the amine.
-
Deshielding of C2 and C6: The carbonyl group of the Boc substituent withdraws electron density from the nitrogen, which in turn deshields the adjacent C2 and C6 carbons. However, the data shows a slight upfield shift to ~44.3 ppm. This is likely due to the change in solvent from CDCl₃ to d₆-DMSO and the complex interplay of electronic and steric effects.
-
Characteristic Boc Signals: The most prominent features of the N-Boc-piperidine spectrum are the signals corresponding to the Boc group itself: the carbonyl carbon at ~154.9 ppm, the quaternary carbon of the tert-butyl group at ~79.0 ppm, and the three equivalent methyl carbons at ~28.4 ppm.
3-Methoxypiperidine: Introducing a Substituent on the Ring
The introduction of a methoxy group at the C3 position breaks the symmetry of the piperidine ring, resulting in six distinct signals for the ring carbons.
-
Significant Deshielding of C3: The most dramatic effect is the strong deshielding of the C3 carbon to a predicted value of ~75.8 ppm. This is a direct consequence of the attached electronegative oxygen atom of the methoxy group.
-
Influence on Adjacent Carbons: The C2 and C4 carbons also experience a downfield shift compared to piperidine, due to the inductive effect of the methoxy group.
This compound: The Combined Effect
The 13C NMR spectrum of the target molecule is a composite of the effects observed in the simpler analogs.
-
Ring Carbon Assignments: The predicted chemical shifts for the piperidine ring carbons are consistent with the combined influences of the N-Boc and 3-methoxy groups. The C3 carbon remains the most deshielded at a predicted ~75.1 ppm. The C2 and C6 carbons are predicted to be at ~50.7 and ~44.2 ppm, respectively, reflecting the influence of both the nitrogen and the adjacent methoxy group (for C2).
-
Boc and Methoxy Signals: The characteristic signals for the Boc group (C=O at ~154.8 ppm, quaternary carbon at ~79.5 ppm, and methyl carbons at ~28.5 ppm) and the methoxy carbon (~56.6 ppm) are all present in the predicted spectrum.
Experimental Protocol for 13C NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible 13C NMR data, the following protocol is recommended. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Objective: To obtain a quantitative and high-resolution 13C NMR spectrum of the analyte.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, d₆-DMSO)
-
Analyte (10-20 mg)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Workflow Diagram:
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts; ensure it is compatible with the analyte and does not have signals that overlap with those of interest.
-
Transfer the solution to a 5 mm NMR tube. The solvent provides the deuterium lock signal for the spectrometer to maintain a stable magnetic field.
-
Add a small amount of TMS as an internal standard (δ = 0.0 ppm). This provides a reference point for the chemical shift scale.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent. This ensures the magnetic field strength remains constant throughout the experiment.
-
Shim the magnetic field to achieve homogeneity. This process minimizes magnetic field distortions across the sample, resulting in sharp, well-resolved NMR signals. An automated shimming routine is typically sufficient.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters for a 13C NMR experiment. Key parameters include:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Acquisition Time: Typically 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 2-5 seconds between pulses is crucial to allow the carbon nuclei to return to their equilibrium state, ensuring accurate signal integration, although for routine spectra, this can be shorter.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.
-
-
Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the TMS peak to 0.0 ppm.
-
Conclusion
The 13C NMR spectrum of this compound can be readily interpreted through a systematic comparison with its simpler structural analogs. The introduction of the N-Boc group and the 3-methoxy substituent induces predictable changes in the chemical shifts of the piperidine ring carbons, primarily due to inductive effects and alterations in the electronic environment. This comparative approach, grounded in the fundamental principles of NMR spectroscopy, provides a robust framework for the structural verification of complex organic molecules. The provided experimental protocol outlines the necessary steps to acquire high-quality data, ensuring the integrity and reliability of the analytical results.
References
-
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3544–3548. [Link]
-
Wikipedia contributors. (2023). Piperidine. In Wikipedia, The Free Encyclopedia. [Link]
-
NMRDB. (n.d.). 13C NMR Prediction. [Link]
-
Supporting Information for a relevant publication. (Please note that a specific publication for the experimental data of N-Boc-piperidine in d6-DMSO was not found, but this type of data is commonly reported in the supporting information of synthetic chemistry papers.) A representative example of such supporting information is provided for context: Supporting Information - A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids. The Royal Society of Chemistry. [Link]
Sources
A Senior Application Scientist's Guide to N-Boc vs. N-Cbz Protection of Piperidines
In the landscape of modern drug discovery and organic synthesis, the piperidine ring stands as a cornerstone privileged scaffold. Its prevalence in pharmaceuticals necessitates a robust and nuanced understanding of its chemical manipulation. Central to this is the strategic use of nitrogen protecting groups, which serve as temporary masks, preventing the secondary amine from engaging in unwanted side reactions while other parts of the molecule are modified.
This guide provides an in-depth comparison of the two most ubiquitous carbamate protecting groups for piperidines: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, provide field-tested protocols, and offer a decision-making framework to empower researchers to select the optimal protecting group for their specific synthetic challenge.
The N-Boc Group: The Acid-Labile Workhorse
The N-Boc group is arguably the most common protecting group for piperidines, favored for its general stability and the straightforward, metal-free conditions required for its removal.
Installation of the N-Boc Group
Protection is most frequently achieved via the reaction of the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds through the nucleophilic attack of the piperidine amine onto one of the electrophilic carbonyls of the anhydride. This process liberates one equivalent of tert-butanol, carbon dioxide, and a proton. Consequently, a stoichiometric amount of a non-nucleophilic base is required to neutralize the acid generated, driving the reaction to completion.[1]
The choice of base and solvent is critical for optimizing reaction efficiency. Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard, while bases such as triethylamine (TEA) or even milder inorganic bases like sodium bicarbonate are commonly employed.[1]
Caption: General workflow for N-Boc protection of piperidines.
Cleavage of the N-Boc Group
The defining characteristic of the Boc group is its lability under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the tetrahedral intermediate to form a stable tert-butyl cation, carbon dioxide, and the protonated amine. Strong acids, most commonly trifluoroacetic acid (TFA) in a solvent like DCM, are used to effect this transformation efficiently at room temperature.[2] The volatility of TFA, DCM, and the gaseous byproducts simplifies workup, as they can be largely removed in vacuo. For substrates sensitive to strong acid, milder conditions such as HCl in an organic solvent can also be effective.[3]
Caption: General workflow for acidic cleavage of N-Boc piperidines.
Stability and Reactivity Considerations
The N-Boc group is exceptionally stable to a wide range of reagents, including bases, nucleophiles, and catalytic hydrogenation conditions. This robustness is a key advantage, allowing for extensive chemical modifications on other parts of the molecule. However, the Boc group is thermally labile and can be cleaved at elevated temperatures.[1]
From a reactivity standpoint, the bulky tert-butyl group significantly influences the conformational dynamics of the piperidine ring. Furthermore, the carbamate functionality can direct deprotonation to the adjacent C2/C6 positions using strong organolithium bases, a powerful strategy for α-functionalization.[4]
The N-Cbz Group: The Hydrogenolysis-Labile Classic
The benzyloxycarbonyl (Cbz or Z) group, a foundational protecting group in peptide chemistry, offers a distinct set of properties, most notably its stability to acidic conditions and its unique cleavage via hydrogenolysis.[5]
Installation of the N-Cbz Group
N-Cbz protection is typically achieved using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions—a biphasic system with an aqueous base (e.g., Na₂CO₃) and an organic solvent—or in a single organic phase with a tertiary amine base.[5] The piperidine amine attacks the highly reactive acyl chloride, displacing chloride, which is neutralized by the base.
Caption: General workflow for N-Cbz protection of piperidines.
Cleavage of the N-Cbz Group
The hallmark of the Cbz group is its removal by catalytic hydrogenolysis.[5] The reaction involves heterogeneous catalysis, typically with palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. The benzyl C-O bond is cleaved, liberating the free amine through an unstable carbamic acid intermediate, which spontaneously decarboxylates. The only byproducts are toluene and carbon dioxide, which are easily removed. This deprotection method is exceptionally mild and chemoselective, leaving most other functional groups untouched.
Alternative methods exist, such as using strong acids like HBr in acetic acid, but these are harsh and less common.[6] Newer protocols using reagents like AlCl₃ in hexafluoroisopropanol (HFIP) also offer non-reductive cleavage pathways.[7]
Caption: General workflow for hydrogenolytic cleavage of N-Cbz piperidines.
Stability and Reactivity Considerations
The Cbz group is stable to both mild and moderately strong acidic conditions, under which a Boc group would be cleaved.[8] It is also robust towards most bases and nucleophiles. Its primary liability is its incompatibility with reducing conditions, particularly catalytic hydrogenation. Any functional groups sensitive to these conditions (e.g., alkenes, alkynes, some benzyl ethers) may be reduced concurrently.
Head-to-Head Comparison: N-Boc vs. N-Cbz
The choice between Boc and Cbz is a strategic one, dictated by the planned synthetic route. Their differing cleavage conditions are the basis of their "orthogonality," meaning one can be selectively removed in the presence of the other—a powerful tool in complex synthesis.[5][9]
| Feature | N-Boc | N-Cbz |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl Chloroformate (Cbz-Cl) |
| Protection Conditions | Base (TEA, NaHCO₃), Aprotic Solvent (DCM, THF) | Base (Na₂CO₃, TEA), Schotten-Baumann or Aprotic Solvent |
| Primary Cleavage Method | Acidolysis (TFA, HCl) | Hydrogenolysis (H₂, Pd/C) |
| Stability to Acids | Labile | Stable (to non-reducing, moderate acids) |
| Stability to Bases | Stable | Stable |
| Stability to Hydrogenolysis | Stable | Labile |
| Key Deprotection Byproducts | Isobutylene, CO₂ | Toluene, CO₂ |
| Key Advantage | Easy, metal-free cleavage; volatile byproducts | Orthogonal to acid-labile groups; very mild cleavage |
| Key Limitation | Acid sensitivity | Incompatible with reducible groups (e.g., alkenes) |
Decision-Making Workflow: Selecting Your Protecting Group
The following workflow provides a logical framework for choosing between N-Boc and N-Cbz protection for a piperidine-containing synthetic intermediate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. jgtps.com [jgtps.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the X-ray Crystal Structure of N-Boc-3-methoxypiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational rigidity and synthetic tractability make it an ideal framework for presenting pharmacophoric elements in a well-defined three-dimensional orientation. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen further enhances its utility in multi-step syntheses. This guide provides an in-depth technical comparison of the X-ray crystal structure of N-Boc-3-methoxypiperidine derivatives, offering insights into their synthesis, conformational preferences, and the critical role of X-ray crystallography in their structural elucidation.
While a publicly available crystal structure for N-Boc-3-methoxypiperidine itself is not readily found in crystallographic databases, we will utilize representative crystallographic data from a closely related analog, (S)-1-Boc-3-aminopiperidine, to illustrate the principles and expected structural features. This allows for a robust comparative analysis with other potential derivatives and analytical techniques.
The Significance of 3-Substituted Piperidines in Drug Discovery
The strategic placement of substituents on the piperidine ring is a key strategy in modulating the pharmacological profile of a lead compound. The 3-position, in particular, offers a vector for substitution that can significantly influence receptor binding, selectivity, and pharmacokinetic properties. The methoxy group, with its hydrogen bond accepting capability and moderate steric bulk, can play a crucial role in establishing favorable interactions within a biological target. Understanding the precise conformational impact of such a substituent is therefore paramount for rational drug design.
Synthesis and Crystallization of N-Boc-3-methoxypiperidine Derivatives: A Methodical Approach
The synthesis of N-Boc-3-methoxypiperidine typically proceeds from a readily available precursor, 3-hydroxypiperidine. The following protocol outlines a general and efficient pathway for its preparation and subsequent crystallization, which is a critical prerequisite for X-ray diffraction analysis.
Experimental Protocol: Synthesis of N-Boc-3-methoxypiperidine
Step 1: N-Boc Protection of 3-Hydroxypiperidine
-
To a solution of 3-hydroxypiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, add a base like triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine.
Step 2: O-Methylation to N-Boc-3-methoxypiperidine
-
Dissolve the N-Boc-3-hydroxypiperidine (1.0 eq.) in an anhydrous solvent like tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I, 1.5 eq.) dropwise to the suspension.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude N-Boc-3-methoxypiperidine by column chromatography on silica gel.
Step 3: Crystallization for X-ray Analysis
Obtaining single crystals of sufficient quality is often the most challenging step. Slow evaporation is a commonly employed technique:
-
Dissolve the purified N-Boc-3-methoxypiperidine in a minimal amount of a suitable solvent (e.g., ethyl acetate, hexane, or a mixture thereof).
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.
-
Monitor for the formation of well-defined single crystals.
X-ray Crystallography: Unveiling the Molecular Architecture
X-ray crystallography provides the most definitive and high-resolution structural information for crystalline compounds. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.
The Crystallographic Workflow
Figure 2: Chair conformations of N-Boc-3-methoxypiperidine showing the favored equatorial and disfavored axial orientation of the methoxy group.
The preference for the equatorial conformer can be quantified by the conformational free energy difference (ΔG°), which can be determined experimentally by NMR spectroscopy or calculated using computational methods. For a methoxy group on a cyclohexane ring, the A-value (a measure of the preference for the equatorial position) is approximately 0.6 kcal/mol. A similar value would be expected for the 3-methoxypiperidine ring.
Alternative Analytical Techniques: A Complementary Perspective
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer valuable and complementary information, particularly regarding the behavior of the molecule in solution.
| Technique | Information Provided | Comparison with X-ray Crystallography |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the connectivity of atoms, the electronic environment, and, through coupling constants, the dihedral angles and conformational preferences in solution. | Can reveal the presence of multiple conformers in equilibrium in solution, which may not be observed in the static crystal structure. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule through their characteristic vibrational frequencies. | Provides less detailed structural information than X-ray crystallography but is a quick and simple method for confirming the presence of key functional groups. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. | Confirms the identity of the synthesized compound but provides no information on its three-dimensional structure. |
| Computational Modeling | Can predict the lowest energy conformations and provide theoretical structural parameters. | A powerful tool for rationalizing experimental findings and for studying systems where experimental data is unavailable. The accuracy is dependent on the level of theory used. |
Conclusion: A Multidimensional Approach to Structural Elucidation
The determination of the X-ray crystal structure of N-Boc-3-methoxypiperidine derivatives is a critical step in understanding their structure-activity relationships. While experimental data for the primary compound of interest remains elusive in the public domain, a comparative analysis based on closely related analogs provides a robust framework for predicting its structural features. The piperidine ring is expected to adopt a chair conformation with the N-Boc and 3-methoxy groups in equatorial positions to minimize steric strain.
For a comprehensive understanding, it is essential to employ a multi-faceted approach that combines the definitive solid-state data from X-ray crystallography with the dynamic solution-phase information from NMR spectroscopy and the theoretical insights from computational modeling. This integrated strategy empowers researchers and drug development professionals to make informed decisions in the design and optimization of novel piperidine-based therapeutic agents.
References
- Google Patents.Synthesis method for N-Boc-3-piperidone. CN103204801A.
- Google Patents.Preparation method of (S)-N-Boc-3-hydroxypiperidine. CN104557674A.
-
Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.[Link]
A Senior Application Scientist's Guide: Catalytic Hydrogenation vs. Reductive Amination for Piperidine Synthesis
Introduction
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a significant number of pharmaceuticals and natural products.[1][2] Its prevalence in FDA-approved drugs underscores the enduring importance of efficient and scalable methods for its synthesis.[1][2] For researchers and drug development professionals, selecting the optimal synthetic route is a critical decision that impacts yield, purity, scalability, and functional group tolerance.
This guide provides an in-depth comparison of two of the most powerful and widely employed strategies for constructing the piperidine ring: the catalytic hydrogenation of pyridines and the intramolecular reductive amination of 1,5-dicarbonyl compounds . We will move beyond a simple listing of protocols to explore the mechanistic underpinnings, practical considerations, and performance data that inform the choice between these two robust methodologies.
I. The Strategic Overview: Two Paths to a Privileged Scaffold
The choice between catalytic hydrogenation and reductive amination is fundamentally a choice of starting materials and synthetic strategy.
-
Catalytic Hydrogenation is the most direct and atom-economical approach, converting a readily available aromatic pyridine precursor into its saturated piperidine analogue through the addition of hydrogen.[1] This "aromatic to aliphatic" transformation is powerful but often requires robust reaction conditions to overcome the stability of the pyridine ring.
-
Reductive Amination offers a convergent and highly versatile approach. It constructs the piperidine ring by forming two new C-N bonds in a single conceptual operation, cyclizing a linear 1,5-dicarbonyl precursor with an amine.[3][4] This method provides exceptional control over the nitrogen substituent from the outset.
The logical decision-making process for selecting a synthetic route is visualized below.
Caption: Decision workflow for choosing a piperidine synthesis route.
II. Method 1: Catalytic Hydrogenation of Pyridines
This method involves the saturation of the pyridine ring with three equivalents of hydrogen gas, typically mediated by a metal catalyst.[1]
Mechanism and Causality
The hydrogenation of an aromatic heterocycle like pyridine is mechanistically challenging. The high resonance stability of the ring necessitates a potent catalyst to activate both the pyridine and molecular hydrogen.[1] The process generally follows a Langmuir-Hinshelwood mechanism on heterogeneous catalysts, where both H₂ and the pyridine adsorb onto the catalyst surface, followed by a stepwise transfer of hydrogen atoms to the ring.[5]
A critical consideration is the Lewis basic nitrogen atom, which can bind strongly to the metal catalyst surface, potentially leading to catalyst poisoning or inhibition. To mitigate this, reactions are often run under acidic conditions (e.g., in acetic acid). Protonation of the pyridine nitrogen reduces its coordinating ability, thereby facilitating adsorption and reduction of the aromatic ring.[6][7]
Caption: Stepwise reduction of pyridine to piperidine.
Catalysts and Reaction Conditions
The choice of catalyst is paramount and dictates the required reaction conditions.
-
Heterogeneous Catalysts : These are the workhorses for pyridine hydrogenation, especially in industrial applications, due to their ease of separation and recyclability.[1][8]
-
Platinum Group Metals (PGMs) : Platinum (e.g., PtO₂, Adams' catalyst) and Palladium (e.g., Pd/C) are highly effective, often requiring acidic media and elevated pressures (50-70 bar).[1][7][9]
-
Rhodium : Catalysts like Rh₂O₃ have shown high activity under milder conditions (e.g., 5 bar H₂, 40°C), tolerating a broad range of functional groups.[10]
-
-
Homogeneous Catalysts : These systems offer the potential for higher selectivity and activity under milder conditions, though catalyst-product separation can be more complex.[1][8][11] Their well-defined active sites allow for more rational catalyst design.[8]
-
Metal-Free Systems : Frustrated Lewis Pairs (FLPs), such as those involving B(C₆F₅)₃, can activate H₂ and facilitate pyridine reduction, offering a sustainable alternative to transition metals.[1][12]
Performance and Chemoselectivity
The primary challenge in hydrogenating substituted pyridines is chemoselectivity—reducing the pyridine ring without affecting other reducible functional groups (e.g., olefins, carbonyls, nitriles).
-
High-Pressure PGM Systems : While effective, these conditions can lead to over-reduction of sensitive groups. For example, reducing 2-vinylpyridine can also saturate the vinyl group.
-
Milder Rhodium Systems : Recent studies using Rh₂O₃ demonstrate excellent tolerance for alcohols, amines, and even some carbonyl groups under mild conditions (5 bar H₂).[10]
-
Substituent Effects : Electron-donating groups or significant steric hindrance, particularly at the 4-position of the pyridine ring, can impede the reaction, suggesting that hydrogenation may initiate at this position.[9]
III. Method 2: Reductive Amination
This strategy involves the cyclization of a 1,5-dicarbonyl compound (a dialdehyde or diketone) with a primary amine or ammonia, followed by in-situ reduction of the cyclic iminium ion intermediate.[3][4]
Mechanism and Causality
This reaction is a powerful example of an intramolecular tandem process. It proceeds via two key steps, often in a single pot:[13][14]
-
Iminium Ion Formation : The amine first condenses with one of the carbonyl groups to form a hemiaminal, which then dehydrates to an imine. This imine is in equilibrium with its protonated form, the iminium ion. The second carbonyl group then participates in an intramolecular cyclization with the enamine tautomer or directly with the initial amine, ultimately leading to a cyclic iminium ion after dehydration.
-
Reduction : A reducing agent, present in the reaction mixture, selectively reduces the electrophilic C=N⁺ bond of the cyclic iminium ion to yield the final piperidine ring.
The key to a successful one-pot reaction is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl groups.[15][16] This prevents premature reduction of the precursor before cyclization can occur.
Caption: General pathway for piperidine synthesis via reductive amination.
Reducing Agents and Reaction Conditions
The reaction conditions for reductive amination are generally milder than for high-pressure hydrogenation.
-
Selective Hydride Reagents :
-
Sodium Cyanoborohydride (NaBH₃CN) : A classic choice. It is stable in mildly acidic conditions (pH 4-5) required for imine formation and is selective for reducing the protonated iminium ion over the neutral carbonyl group.[15][16]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) : An increasingly popular alternative to the more toxic NaBH₃CN.[15][17][18] It is a mild and selective reagent that does not require strict pH control and is effective in solvents like dichloromethane (DCM) or dichloroethane (DCE).[17][18][19]
-
-
Less Selective Hydride Reagents :
-
Catalytic Hydrogenation : Molecular hydrogen (H₂) with a catalyst (e.g., Pd/C) can also be used as the reductant in a one-pot process, bridging the two methodologies.[13][21]
Performance and Scope
Reductive amination is exceptionally versatile.
-
N-Substituent Diversity : The method's greatest strength is its ability to directly install a wide variety of substituents on the piperidine nitrogen by simply changing the primary amine used in the reaction.[3]
-
Stereocontrol : When using sugar-derived dicarbonyl compounds, the stereochemistry of the hydroxyl groups on the piperidine ring can be precisely controlled, which is crucial for the synthesis of iminosugars and other complex natural products.[3]
-
Challenges : The primary challenges include potential side reactions like aldol condensation of the dicarbonyl starting material and the formation of alcohol byproducts from premature reduction.[3][22] Careful selection of a selective reducing agent and optimization of reaction conditions are key to minimizing these issues.[19]
IV. Quantitative Performance Comparison
The following table summarizes typical experimental data for both methods, compiled from various literature sources. This data is intended to be representative and will vary based on the specific substrate and catalyst system.
| Parameter | Catalytic Hydrogenation of Pyridine | Intramolecular Reductive Amination |
| Starting Materials | Substituted Pyridine | 1,5-Dicarbonyl Compound + Primary Amine |
| Typical Catalysts | PtO₂, Pd/C, Rh₂O₃, Ru/C | None (uses stoichiometric reducing agent) |
| Typical Reductants | H₂ (gas) | NaBH(OAc)₃, NaBH₃CN, NaBH₄ |
| Pressure | 5 - 70 bar (0.5 - 7 MPa)[1][7] | Atmospheric[3][19] |
| Temperature | 25 - 80 °C[1][7] | 0 - 55 °C[19][23] |
| Typical Yields | 78% - >99%[6][7] | 50% - 95%[3] |
| Key Advantage | Atom economy, directness[1] | N-substituent versatility, stereocontrol[3] |
| Key Challenge | Chemoselectivity, harsh conditions | Substrate availability, byproduct formation[3][22] |
V. Experimental Protocols
The following protocols are illustrative examples grounded in established literature procedures. Researchers must adapt these to their specific substrates and laboratory safety protocols.
Protocol 1: Catalytic Hydrogenation of 3-Methylpyridine using PtO₂
This protocol is adapted from procedures utilizing Adams' catalyst for pyridine hydrogenation.[1][7]
Materials:
-
3-Methylpyridine (1.0 g)
-
Platinum(IV) oxide (PtO₂, 5 mol%)
-
Glacial Acetic Acid (10 mL)
-
High-pressure autoclave reactor with magnetic stirring
-
Hydrogen gas source
-
Ethyl acetate, Sodium bicarbonate (saturated solution), Celite®, Anhydrous sodium sulfate
Procedure:
-
Reactor Setup : To the glass liner of a high-pressure reactor, add 3-methylpyridine (1.0 g).
-
Solvent and Catalyst Addition : Add glacial acetic acid (10 mL) followed by the careful addition of PtO₂ catalyst (5 mol%).
-
Seal and Purge : Securely seal the reactor vessel. Connect it to the hydrogenation apparatus and purge the system 3-5 times with an inert gas (e.g., nitrogen) to remove all air.
-
Hydrogenation : Pressurize the reactor with hydrogen gas to 70 bar (1000 psi).[7] Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing the pressure drop.
-
Work-up : Once the reaction is complete (typically 6-10 hours, no further H₂ uptake), carefully vent the excess hydrogen gas and purge the reactor with nitrogen.
-
Catalyst Removal : Open the reactor, dilute the reaction mixture with ethyl acetate, and carefully filter it through a pad of Celite® to remove the platinum catalyst. Caution : The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Quench the filter cake with water immediately after filtration.[1]
-
Extraction and Isolation : Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by adding saturated sodium bicarbonate solution until effervescence ceases. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-methylpiperidine.
-
Purification : Purify the product by distillation or column chromatography as necessary.
Protocol 2: Reductive Amination Synthesis of 1-Benzylpiperidine
This protocol for the double reductive amination of glutaraldehyde with benzylamine is based on general principles using STAB.[19][24]
Materials:
-
Glutaraldehyde (25% solution in water, 1.0 eq)
-
Benzylamine (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
Acetic Acid (catalytic)
-
Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup : To a round-bottom flask under an inert atmosphere, add a solution of benzylamine (1.0 eq) in anhydrous DCM. Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Substrate Addition : Slowly add the glutaraldehyde solution (1.0 eq) to the stirred mixture at room temperature. Stir for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
Reduction : Cool the reaction mixture to 0 °C in an ice bath. In portions, carefully add sodium triacetoxyborohydride (STAB, 1.5 eq). Caution : The addition may be exothermic and cause gas evolution.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Quench the reaction by slowly adding saturated sodium bicarbonate solution. Stir vigorously for 30 minutes.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the resulting crude 1-benzylpiperidine by column chromatography on silica gel.
VI. Conclusion and Future Outlook
Both catalytic hydrogenation and reductive amination are indispensable tools for the synthesis of piperidines.
Catalytic hydrogenation is the method of choice when the corresponding pyridine is readily available and the desired product is the unsubstituted piperidine or contains robust functional groups. Its atom economy is unparalleled. The future of this field lies in the development of more active and chemoselective catalysts—particularly those based on non-precious metals—that can operate under increasingly mild, "green" conditions, such as electrocatalytic systems that use water as a proton source.[2][6]
Reductive amination excels in its versatility and mild reaction conditions. It is the superior strategy for creating libraries of N-substituted analogues and for constructing complex, stereochemically rich piperidines from chiral pool precursors.[3] Ongoing research focuses on developing even more selective and efficient reducing agents and expanding the scope of one-pot tandem reactions.[25]
Ultimately, the decision rests on a careful analysis of substrate availability, desired substitution pattern, required scale, and the functional group landscape of the target molecule. A thorough understanding of the causality and trade-offs inherent in each method, as presented in this guide, will empower researchers to make the most strategic and efficient choice for their drug discovery and development programs.
References
- BenchChem. (2025). Catalytic Hydrogenation of Pyridine to Piperidine.
- Al-Zain, N., et al. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry.
- Minami, Y., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc.
-
Minami, Y., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
- Hanna, L., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
- Unknown Author. (n.d.). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts.
- Wang, C., et al. (2021). Borane-Catalyzed Reduction of Pyridines via a Hydroboration/Hydrogenation Cascade. American Chemical Society.
- Unknown Author. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Török, G., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
- Wikipedia. (n.d.).
- Unknown Author. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.
- Ji, C., et al. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Hanna, L., et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
- Senthamarai, T., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews.
- Unknown Author. (n.d.).
- Clemente, F., et al. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Myers, A. (n.d.).
- Tararov, V. I., et al. (2004). Direct Reductive Amination versus Hydrogenation of Intermediates –A Comparison.
- BenchChem. (2025). Optimizing Reductive Amination for Piperidine Synthesis. Technical Support Center.
- Senthamarai, T., et al. (2024). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines.
- Kuwano, R. (n.d.).
- Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC.
- BenchChem. (2025). Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- Reddit User. (2024). Reductive amination difficulties - poor conversion. r/Chempros.
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. [Link]
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. ethz.ch [ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
- 24. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Tert-butyl 3-methoxypiperidine-1-carboxylate
An Objective Comparison of Analytical Methodologies for a Key Pharmaceutical Intermediate
For researchers, scientists, and drug development professionals, the robust and accurate analysis of synthetic intermediates is a cornerstone of efficient and successful pharmaceutical development. Tert-butyl 3-methoxypiperidine-1-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires precise characterization to ensure purity, identity, and stability. This guide provides an in-depth, field-proven comparison of mass spectrometry and other analytical techniques for the comprehensive analysis of this critical intermediate.
The Central Role of this compound in Drug Discovery
This compound serves as a vital precursor in the synthesis of a range of pharmaceutical compounds. Its substituted piperidine core is a prevalent scaffold in many marketed drugs. The Boc (tert-butoxycarbonyl) protecting group facilitates controlled, sequential reactions, making it a versatile tool in multi-step syntheses. Given its importance, the ability to unequivocally identify and quantify this intermediate is paramount.
Mass Spectrometry: The Gold Standard for Structural Elucidation and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) has become the definitive technique for the analysis of pharmaceutical intermediates like this compound due to its exceptional sensitivity and selectivity.[1]
The "Why" Behind the Method: Ionization and Fragmentation
The choice of ionization technique is critical for obtaining meaningful data. For a molecule like this compound, which possesses a polar methoxy group and a thermally labile Boc protecting group, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that typically produces the protonated molecule, [M+H]⁺, minimizing in-source fragmentation and preserving the molecular ion for subsequent analysis.
Once ionized, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion. This controlled fragmentation provides a unique "fingerprint" of the molecule, allowing for unambiguous identification. The fragmentation pattern is dictated by the molecule's structure, with cleavage occurring at the most labile bonds.
Predicted Fragmentation Pathway
The fragmentation of protonated this compound is expected to proceed through several key pathways, primarily involving the Boc group and the piperidine ring.
Sources
A Senior Application Scientist's Guide to the Chiral Separation of 3-Methoxypiperidine Enantiomers
Introduction: The Strategic Importance of Chiral 3-Methoxypiperidine
The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, present in numerous approved pharmaceuticals. Introducing stereocenters into this heterocycle profoundly influences a molecule's three-dimensional shape, which in turn can dramatically affect its pharmacological profile—enhancing biological activity, improving selectivity, and optimizing pharmacokinetic properties. The 3-methoxypiperidine moiety, specifically, is a valuable building block in the synthesis of complex drug candidates, including agents targeting bacterial topoisomerase II.
Consequently, the ability to resolve and accurately quantify the enantiomers of 3-methoxypiperidine and its derivatives is not merely an analytical task; it is a critical-to-quality attribute in the pharmaceutical development pipeline. This guide provides an in-depth comparison of chromatographic techniques for this purpose, grounded in established principles and supported by experimental data for analogous structures.
Core Analytical Challenges
Successfully separating the enantiomers of 3-methoxypiperidine requires addressing two primary challenges inherent to its molecular structure:
-
Lack of a UV Chromophore: The molecule does not possess a significant UV-absorbing moiety, making detection by standard UV-Vis detectors inefficient. This necessitates either a derivatization step to introduce a chromophore or the use of universal detection methods like mass spectrometry (MS).
-
Basic Nature: The secondary amine in the piperidine ring is basic (pKa ≈ 9-10). This can lead to strong, undesirable interactions with residual acidic silanol groups on the silica surface of chiral stationary phases (CSPs), resulting in poor peak shape (tailing) and reduced resolution.
These challenges directly inform the strategic choices in method development, particularly regarding sample preparation, mobile phase composition, and detector selection.
Comparative Analysis of Separation Methodologies
The most effective techniques for resolving chiral piperidine intermediates are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). The choice depends on the specific analytical goal, available instrumentation, and desired throughput.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and versatile technique for enantiomeric separations due to the wide variety of available chiral stationary phases (CSPs).
Mechanism & Stationary Phase Selection: For piperidine derivatives, polysaccharide-based CSPs are overwhelmingly the most successful. These phases, typically derivatives of amylose or cellulose coated or bonded to a silica support, create chiral grooves and cavities. Enantioseparation occurs through a combination of transient interactions—including hydrogen bonds, dipole-dipole interactions, and steric hindrance—between the analyte and the chiral polymer.
Screening multiple polysaccharide columns is a prudent first step. Columns like the Chiralpak® IA, IB, IC, and AD-H series have demonstrated broad applicability for resolving chiral amines and their derivatives. For the closely related compound 1-Boc-3-hydroxypiperidine, the Chiralpak® IC-3 column has been shown to provide excellent baseline resolution.
Mobile Phase & Additive Strategy: The choice of mobile phase mode (Normal Phase, Polar Organic, or Reversed Phase) is critical.
-
Normal Phase (NP): Typically using hexane/alcohol mixtures, NP mode often provides the best selectivity for polysaccharide CSPs.
-
Polar Organic (PO): Using solvents like acetonitrile and methanol/ethanol, PO mode is also highly effective and more compatible with MS detection.
To counteract the basicity of the piperidine nitrogen and prevent peak tailing, the addition of a small amount of a basic modifier to the mobile phase is essential. Diethylamine (DEA) or triethylamine (TEA) at concentrations of 0.1-0.2% are highly effective for this purpose.
Detection Strategy: The Derivatization Imperative for UV Detection To overcome the lack of a native chromophore, a pre-column derivatization can be performed. Reacting the racemic 3-methoxypiperidine with an agent like para-toluenesulfonyl chloride (PTSC) introduces a strongly UV-absorbent tosyl group, enabling sensitive detection. This approach was successfully used to resolve piperidin-3-amine enantiomers.
Experimental Protocol: HPLC Separation via Pre-column Derivatization
This protocol is a robust starting point, adapted from validated methods for similar non-chromophoric piperidines.
Part A: Derivatization
-
Reaction Setup: In a microvial, dissolve 1 mg of racemic 3-methoxypiperidine in 500 µL of a suitable aprotic solvent (e.g., Dichloromethane).
-
Add Base: Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine.
-
Add Derivatizing Agent: Add 1.1 equivalents of para-toluenesulfonyl chloride (PTSC).
-
Reaction: Vortex the mixture and allow it to react at room temperature for 1 hour or until the reaction is complete (monitored by TLC or a fast LC method).
-
Quench & Dilute: Quench the reaction with a small amount of water, then dilute the sample to the final desired concentration with the mobile phase.
Part B: HPLC Analysis
-
Instrumentation: Standard HPLC system with UV detector.
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Ethanol with 0.1% Diethylamine (DEA) (Isocratic).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 228 nm.
-
Expected Outcome: Baseline resolution (Rs > 2.0) of the two derivatized enantiomer peaks.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful "green" alternative to HPLC, offering significantly faster analysis times and drastically reduced organic solvent consumption. It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to high-efficiency separations.
Methodology: SFC methods for piperidines also rely on polysaccharide-based CSPs. The mobile phase consists of supercritical CO2 and a small percentage of an alcohol co-solvent (e.g., methanol or ethanol). Crucially, an amine additive like DEA is still required to ensure good peak shape for basic analytes.
Experimental Protocol: High-Throughput SFC Screening
-
Instrumentation: Analytical SFC system with a backpressure regulator and UV or MS detector.
-
Chiral Columns: Screen a set of polysaccharide CSPs (e.g., Chiralpak® IA, IB, IC, ID).
-
Mobile Phase:
-
A: Supercritical CO2
-
B (Co-solvent): Methanol with 0.2% Diethylamine (DEA)
-
-
Gradient: A rapid screening gradient (e.g., 5
The Synthetic Chemist's Compass: A Comparative Guide to N-Boc-Piperidine Synthesis
For researchers, medicinal chemists, and professionals in drug development, the piperidine moiety is a cornerstone of molecular design. Its prevalence in pharmaceuticals necessitates efficient and scalable synthetic access. The addition of a tert-butyloxycarbonyl (Boc) protecting group renders the piperidine nitrogen inert to a wide range of reaction conditions, making N-Boc-piperidine a critical building block. This guide provides an in-depth cost and efficiency analysis of three prominent synthetic routes to this versatile intermediate, offering the data and protocols necessary to make informed decisions in a laboratory or process chemistry setting.
Introduction: Navigating the Synthetic Landscape
The choice of a synthetic route is a multi-faceted decision, balancing factors such as starting material cost, reagent expense, catalyst efficiency, reaction time, overall yield, and scalability. This guide will dissect three common strategies for the synthesis of N-Boc-piperidine:
-
Catalytic Hydrogenation of Pyridine: A classic and atom-economical approach.
-
Reductive Amination of Glutaraldehyde: A convergent and versatile method.
-
The Pictet-Spengler Reaction: A powerful tool for constructing the piperidine ring, particularly for more complex analogues.
We will explore the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their economic and practical viability.
Route 1: The Direct Approach - Catalytic Hydrogenation of Pyridine
The catalytic hydrogenation of pyridine is a direct and appealing route to the piperidine core.[1] The aromaticity of the pyridine ring, however, necessitates the use of potent catalytic systems, often involving precious metal catalysts and hydrogen gas under pressure.[1] The subsequent N-protection with Boc-anhydride is a straightforward step.
Mechanistic Rationale
The reaction proceeds via the adsorption of pyridine onto the surface of a heterogeneous catalyst (e.g., Pd/C, PtO₂). Hydrogen gas is also adsorbed and dissociates into atomic hydrogen. The hydrogen atoms are then sequentially added to the pyridine ring, breaking the aromatic system and forming the saturated piperidine ring. The Boc protecting group is generally stable under these neutral hydrogenation conditions.[2]
Experimental Protocol: Two-Step Synthesis of N-Boc-Piperidine via Pyridine Hydrogenation
Step 1: Catalytic Hydrogenation of Pyridine [3][4]
-
Materials: Pyridine, Glacial Acetic Acid, Platinum(IV) oxide (PtO₂), High-pressure hydrogenation reactor (e.g., Parr shaker), Celite®, Saturated sodium bicarbonate (NaHCO₃) solution, Ethyl acetate, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a high-pressure reactor vessel, add pyridine (1.0 eq).
-
Add glacial acetic acid as the solvent (5-10 mL per gram of pyridine).
-
Carefully add PtO₂ catalyst (2-5 mol%) to the solution.
-
Seal the reactor, purge with an inert gas (e.g., nitrogen), and then pressurize with hydrogen gas to 50-70 bar.
-
Stir the mixture vigorously at room temperature for 4-10 hours. Monitor the reaction by observing hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; keep the filter cake wet.
-
Neutralize the filtrate by washing with a saturated NaHCO₃ solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude piperidine.
-
Step 2: N-Boc Protection of Piperidine [5]
-
Materials: Crude piperidine from Step 1, Methanol, Potassium carbonate (K₂CO₃), Di-tert-butyl dicarbonate (Boc)₂O, Petroleum ether.
-
Procedure:
-
Dissolve the crude piperidine in methanol.
-
Add potassium carbonate (2.0 eq).
-
At room temperature, add di-tert-butyl dicarbonate (1.1 eq).
-
Stir the reaction mixture for 6-8 hours.
-
Filter to remove insoluble salts and concentrate the methanol phase.
-
Add petroleum ether to the residue to induce crystallization.
-
Filter the white crystals and dry to obtain N-Boc-piperidine.
-
Visualizing the Pathway: Catalytic Hydrogenation
Caption: Synthetic scheme for N-Boc-piperidine via catalytic hydrogenation.
Route 2: The Convergent Build - Reductive Amination of Glutaraldehyde
Reductive amination offers a convergent approach to the piperidine skeleton by forming two C-N bonds in a single pot.[6] This method utilizes readily available starting materials and a milder reducing agent compared to catalytic hydrogenation.
Mechanistic Rationale
The reaction between glutaraldehyde and a primary amine (in this case, a Boc-protected amine source or a precursor that is subsequently protected) initially forms a Schiff base at one aldehyde group. An intramolecular cyclization then occurs, forming a cyclic iminium ion. This intermediate is then reduced in situ by a hydride source, such as sodium triacetoxyborohydride (STAB), to yield the piperidine ring. STAB is a particularly effective reagent for this transformation as it is mild and tolerant of a slightly acidic pH, which is optimal for iminium ion formation.[7]
Experimental Protocol: One-Pot Synthesis of N-Boc-Piperidine via Reductive Amination [8]
-
Materials: Glutaraldehyde (50% in water), tert-Butyl carbamate, Dichloromethane (CH₂Cl₂), Triethylamine (Et₃N), Di-tert-butyl dicarbonate ((Boc)₂O), Sodium triacetoxyborohydride (STAB), Saturated sodium bicarbonate (NaHCO₃) solution, Brine.
-
Procedure:
-
To a solution of tert-butyl carbamate (1.0 eq) in anhydrous dichloromethane (10 mL per mmol), add triethylamine (2.5 eq) at room temperature.
-
Stir the solution vigorously for 1 hour.
-
Add glutaraldehyde (1.0 eq) followed by di-tert-butyl dicarbonate (1.2 eq) and then sodium triacetoxyborohydride (2.0 eq).
-
Stir the reaction for an additional 4 hours at room temperature.
-
Quench the reaction with a saturated NaHCO₃ solution and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-piperidine.
-
Visualizing the Pathway: Reductive Amination
Caption: Synthetic scheme for N-Boc-piperidine via reductive amination.
Route 3: The Intramolecular Cyclization - Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems.[9] A variation of this reaction can be employed for the synthesis of piperidines, typically starting from a β-aminoethyl precursor attached to an activating group that facilitates cyclization with an aldehyde. For a simple N-Boc-piperidine, this route is less direct but highly valuable for creating substituted analogs.
Mechanistic Rationale
The reaction involves the condensation of a β-arylethylamine with an aldehyde to form a Schiff base, which then isomerizes to an iminium ion.[9] An intramolecular electrophilic substitution reaction on the aromatic ring then occurs, leading to the formation of the piperidine ring. The reaction is typically catalyzed by a Brønsted or Lewis acid.[10] For the synthesis of a simple N-Boc-piperidine, a non-aromatic precursor can be used where an intramolecular cyclization is facilitated by other means.
Experimental Protocol: Diastereoselective Pictet-Spengler Reaction for a Substituted Piperidine [10]
-
Materials: β-arylethylamine precursor, Aldehyde or ketone, Anhydrous solvent (e.g., dichloromethane, toluene), Acid catalyst (e.g., trifluoroacetic acid - TFA), Saturated sodium bicarbonate (NaHCO₃) solution, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve the β-arylethylamine precursor (1.0 eq) in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the aldehyde or ketone (1.1 eq).
-
Slowly add the acid catalyst (e.g., TFA, 1.2 eq).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualizing the Pathway: Pictet-Spengler Reaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 6. soc.chim.it [soc.chim.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The 3-Methoxypiperidine Scaffold: A Privileged Motif in Modulating Key Biological Targets
A Comparative Guide for Drug Development Professionals
The piperidine ring is a cornerstone in medicinal chemistry, a privileged scaffold found in numerous approved drugs and clinical candidates. Its conformational flexibility and the ability to introduce substituents at various positions allow for the fine-tuning of pharmacological properties. Within this vast chemical space, the 3-methoxypiperidine moiety has emerged as a particularly intriguing structural motif. The introduction of a methoxy group at the 3-position imparts specific stereochemical and electronic properties, influencing how these compounds interact with their biological targets. This guide provides a comparative analysis of compounds containing the 3-methoxypiperidine scaffold, focusing on their activity as modulators of the Sigma-1 (σ1) receptor and the Neurokinin-1 (NK1) receptor, two critical targets in neuroscience and beyond. We will delve into the structure-activity relationships (SAR), present comparative biological data, and provide detailed experimental protocols to offer a comprehensive resource for researchers in drug discovery.
Section 1: 3-Methoxypiperidine Derivatives as High-Affinity Sigma-1 Receptor Ligands
The Sigma-1 (σ1) receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a wide range of cellular functions, including calcium signaling, ion channel modulation, and cellular stress responses. Consequently, σ1 receptor ligands are being explored for their therapeutic potential in neurodegenerative diseases, psychiatric disorders, and pain. The 3-methoxypiperidine scaffold has been incorporated into ligands to probe the binding pocket of the σ1 receptor, with substitutions on the piperidine nitrogen playing a key role in modulating affinity and selectivity.
Comparative Analysis of Phenyl-Triazole Piperidine Derivatives
A series of fentanyl triazole derivatives have been synthesized and evaluated for their affinity for the mu-opioid receptor (MOR) and the σ1 receptor. Within this series, compounds incorporating a 3-methoxyphenoxy moiety provide a valuable insight into the role of the 3-methoxypiperidine scaffold in σ1 receptor binding. The general structure involves a central 1,2,3-triazole ring linking the N-phenethylpiperidine core to a substituted phenoxymethyl group.
| Compound ID | R Group on Piperidine-N | σ1 Receptor Ki (nM) |
| 6c | N-phenylpropionamide | >10,000 |
| 5d | N-phenylamine | >10,000 |
| 4d | Ketone | 138 |
| Data synthesized from representative compounds in the series to illustrate SAR.[1] |
Expert Insights on Structure-Activity Relationships (SAR):
The data, although limited for this specific sub-series, suggests that the nature of the substituent at the 4-position of the piperidine ring, when part of a larger N-substituted scaffold, is critical for σ1 receptor affinity. For instance, the introduction of a ketone at the 4-position in compound 4d results in a significant increase in affinity compared to the bulkier N-phenylpropionamide or N-phenylamine groups in compounds 6c and 5d , respectively.[1] This highlights the steric constraints within the σ1 receptor binding site. The 3-methoxyphenoxy group, while distal to the core piperidine, contributes to the overall pharmacophore, likely through interactions with a hydrophobic region of the receptor. Further optimization of the linker and the piperidine substituents is necessary to achieve high-affinity and selective σ1 receptor ligands based on this scaffold.
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the σ1 receptor.
Materials:
-
Membrane Preparation: Guinea pig brain membranes or cell membranes expressing the human σ1 receptor.
-
Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor ligand).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of 3-methoxypiperidine derivatives.
-
Instrumentation: Scintillation counter, filter harvester.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kd).
-
100 µL of the membrane preparation (containing 150-200 µg of protein).
-
-
Incubation: Incubate the plate at 37°C for 150 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Causality Behind Experimental Choices:
-
Choice of Radioligand: [³H]-(+)-pentazocine is a well-characterized and selective σ1 receptor agonist, making it a suitable tool for competitive binding assays.
-
Non-specific Binding Control: Haloperidol, at a high concentration, is used to saturate all σ1 receptors, allowing for the determination of binding to non-receptor components.
-
Incubation Conditions: The temperature and duration of incubation are optimized to allow the binding to reach equilibrium.
Section 2: 3-Methoxypiperidine Derivatives as Neurokinin-1 (NK1) Receptor Antagonists
The Neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor (GPCR) involved in pain transmission, inflammation, and emesis. NK1 receptor antagonists have been successfully developed as antiemetic drugs to manage chemotherapy-induced nausea and vomiting. The 3-methoxypiperidine scaffold has been incorporated into various NK1 receptor antagonists, often as part of a larger, complex molecule.
Comparative Analysis of Spiro-Piperidine NK1 Antagonists
Patents reveal the exploration of spiro (piperidine-4,2′-pyrrolidine) derivatives as potent NK1 receptor antagonists. While specific data for a 3-methoxy substituted analog is not explicitly detailed in a comparative table within the provided search results, the claims and examples often encompass substitutions on the piperidine ring, suggesting the potential utility of the 3-methoxypiperidine moiety. The general structure features a spirocyclic core with an N-acyl or N-alkyl substituent on the piperidine nitrogen.
| Compound Class | General Structure Features | Reported NK1 Receptor Affinity |
| Spiro-Piperidines | Spiro (piperidine-4,2′-pyrrolidine) core with N-(3,5-bis(trifluoromethyl)phenyl)methylcarboxamide substituent. | High affinity, with potential for sub-nanomolar IC50 values. |
| Qualitative data synthesized from patent literature describing this class of compounds.[2] |
Expert Insights on Structure-Activity Relationships (SAR):
For this class of NK1 receptor antagonists, high affinity is typically achieved with a 3,5-bis(trifluoromethyl)benzyl moiety attached to the piperidine nitrogen via a carboxamide linker. The piperidine ring itself is conformationally constrained by the spirocyclic system. The introduction of a 3-methoxy group would likely influence the orientation of the larger N-substituent, potentially impacting the interaction with the receptor's binding pocket. The stereochemistry at the 3-position of the piperidine ring would be a critical determinant of activity. Further synthesis and testing of specific 3-methoxy analogs are required to elucidate their precise contribution to NK1 receptor antagonism.
Experimental Protocol: In Vivo Ferret Model for Antiemetic Activity
This protocol describes an in vivo model to assess the antiemetic efficacy of NK1 receptor antagonists against cisplatin-induced emesis in ferrets, considered the gold standard for such studies.[3]
Animals:
-
Male ferrets (1.0-1.5 kg).
Procedure:
-
Acclimation: Acclimate the ferrets to the experimental environment for at least one week. House them individually in cages that allow for clear observation of emetic events.
-
Drug Administration:
-
Administer the test compound (e.g., a 3-methoxypiperidine-containing NK1 antagonist) or vehicle via the desired route (e.g., oral or subcutaneous) at a predetermined time before the emetic challenge.
-
-
Emetic Challenge: Administer cisplatin (5-10 mg/kg, intraperitoneally) to induce emesis.[4][5]
-
Observation: Observe the animals continuously for a period of 4-8 hours. Record the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).
-
Data Analysis: Compare the number of emetic episodes (retches and vomits) in the drug-treated group to the vehicle-treated group. Calculate the percentage inhibition of emesis. Determine the ED50 (the dose of the drug that produces a 50% reduction in emesis).
Causality Behind Experimental Choices:
-
Animal Model: Ferrets have a well-developed emetic reflex that is pharmacologically similar to that of humans, making them an excellent model for studying antiemetic drugs.[3][6]
-
Emetic Agent: Cisplatin is a highly emetogenic chemotherapeutic agent that induces both acute and delayed emesis, providing a clinically relevant model.[4][5]
-
Behavioral Endpoints: The distinct observation and quantification of retching and vomiting provide a robust measure of a compound's antiemetic efficacy.[6]
Visualizing the Pathways
To better understand the biological context of these compounds, the following diagrams illustrate a simplified experimental workflow and a key signaling pathway.
Caption: A generalized workflow for the in vitro evaluation of 3-methoxypiperidine compounds.
Caption: Simplified signaling cascade of the NK1 receptor and the inhibitory action of an antagonist.
Conclusion
The 3-methoxypiperidine scaffold represents a valuable building block in the design of potent and selective ligands for challenging biological targets like the σ1 and NK1 receptors. While the available data specifically highlighting the 3-methoxy substitution is still emerging, the broader context of piperidine-based ligands suggests that this moiety can significantly influence the pharmacological profile of a compound. The comparative analysis and detailed protocols provided in this guide aim to equip researchers with the foundational knowledge and practical tools to further explore the therapeutic potential of this promising chemical scaffold. Future work should focus on the systematic synthesis and evaluation of 3-methoxypiperidine derivatives to build a more comprehensive understanding of their structure-activity relationships and unlock their full potential in drug discovery.
References
Click to expand
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Alvaro, G., Castiglioni, E., & Marasco, A. (2014). Spiro (piperidine-4,2′-pyrrolidine)-1-(3,5-trifluoromethylphenyl) methylcarboxamides as NK1 tachikynin receptor antagonists. U.S. Patent No. 8,633,214 B2. PubChem. [Link]
- Hoffmann-La Roche Inc. (2007). NK-1 receptor antagonists. U.S. Patent No. 7,211,579 B2.
-
NDI Neuroscience. Pre-clinical Contract Research - Emesis. [Link]
-
Tattersall, F. D., Rycroft, W., Cumberbatch, M., Mason, G., Tye, S., Williamson, D. J., ... & Hargreaves, R. J. (1996). The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor. Neuropharmacology, 35(8), 1121-1129. [Link]
-
Rudd, J. A., Ngan, M. P., Wai, M. K., & Chan, S. W. (2016). Profile of Antiemetic Activity of Netupitant Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew). Frontiers in pharmacology, 7, 281. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methoxypiperidine. PubChem. [Link]
-
Karakus, O. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]
-
National Center for Biotechnology Information. (n.d.). (3R)-3-methoxypiperidine. PubChem. [Link]
-
Bylund, D. B. (1993). Radioligand binding methods: practical guide and tips. Canadian journal of physiology and pharmacology, 71(10-11), 830-836. [Link]
-
De Tullio, P., Pirotte, B., Lebrun, P., Antoine, M. H., Dupont, L., & Delarge, J. (1994). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Arzneimittel-Forschung, 44(8), 921-927. [Link]
-
Percie du Sert, N., Rudd, J. A., Apfel, C. C., & Andrews, P. L. (2011). Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. Cancer chemotherapy and pharmacology, 67(3), 667-686. [Link]
-
Chan, S. W., He, J., & Rudd, J. A. (2019). Anti-emetic Action of the Brain-Penetrating New Ghrelin Agonist, HM01, Alone and in Combination With the 5-HT3 Antagonist, Palonosetron and With the NK1 Antagonist, Netupitant, Against Cisplatin- and Motion-Induced Emesis in Suncus murinus (House Musk Shrew). Frontiers in pharmacology, 10, 1269. [Link]
-
MacLeod, A. M., Merchant, K. J., & Swain, C. J. (1996). United States Patent (19). Google Patents. [Link]
- F. Hoffmann-La Roche AG. (2000). Piperidine derivatives as nk1 antagonists. IL Patent No. 180329A0.
-
Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-10. [Link]
-
Schepmann, D., Bräuner-Osborne, H., & Wünsch, B. (2020). Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. ChemistryOpen, 9(5), 578-588. [Link]
-
LookChem. (n.d.). Cas 4045-29-8, 3-METHOXYPIPERIDINE. [Link]
-
Berardi, F., Abate, C., Colabufo, N. A., Contino, M., Perrone, R., & Niso, M. (2009). 1-Cyclohexylpiperazine and 3, 3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central nervous system agents in medicinal chemistry, 9(3), 205-217. [Link]
-
Giardina, G. A., & Gagliardi, S. (2003). Antagonists at the neurokinin receptors--recent patent literature. Expert opinion on therapeutic patents, 13(6), 799-820. [Link]
-
Almanza-Perez, J. C., Gallardo-Vera, F., Garcia-Vazquez, M. L., Gomez-Molina, M. A., Gonzalez-Lara, M. F., Hernandez-Luis, F., ... & Romero-Castro, A. C. (2021). Synthesis of Fentanyl Triazole Derivatives and their Affinity for Mu-Opioid and Sigma-1 Receptors. Journal of the Mexican Chemical Society, 65(3), 366-382. [Link]
-
Berardi, F., Abate, C., Colabufo, N. A., Contino, M., Perrone, R., & Niso, M. (2009). 1-Cyclohexylpiperazine and 3, 3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-217. [Link]
-
Laghezza, A., Abatematteo, F. S., Mosier, P. D., Niso, M., Brunetti, L., Berardi, F., ... & Abate, C. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. ACS Chemical Neuroscience, 12(15), 2846-2858. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Spiro (piperidine-4,2â²-pyrrolidine)-1-(3,5-trifluoromethylphenyl) methylcarboxamides as NK1 tachikynin receptor antagonists - Patent US-8633214-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 4. Profile of Antiemetic Activity of Netupitant Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Configurational Stability of N-Boc-2-lithiopiperidine: A Comparative Guide to Stereocontrol
The stereoselective functionalization of saturated heterocycles is a cornerstone of modern pharmaceutical and agrochemical synthesis. Among these, the piperidine ring is a privileged scaffold found in numerous bioactive molecules. Accessing enantiomerically enriched 2-substituted piperidines often involves the use of chiral organolithium intermediates. This guide provides an in-depth comparison of the factors governing the configurational stability and dynamic resolution of N-Boc-2-lithiopiperidine, a key intermediate in asymmetric synthesis. We will explore how experimental conditions can be manipulated to control the stereochemical outcome, supported by comparative data and detailed protocols.
The Challenge: Configurational Instability as an Opportunity
Unlike many sp3-hybridized organolithiums, α-amino organolithiums such as N-Boc-2-lithiopiperidine are configurationally unstable at temperatures above -78 °C.[1][2] The C-Li bond undergoes rapid inversion, leading to interconversion between the (R) and (S) enantiomers. While this might seem like a barrier to stereocontrol, it is, in fact, a powerful synthetic opportunity. This rapid equilibration allows for dynamic resolution processes, where a chiral influence can selectively favor one enantiomer over the other, funneling the racemic mixture into a single, desired stereoisomer.
Two primary mechanisms are at play: Dynamic Thermodynamic Resolution (DTR) and Dynamic Kinetic Resolution (DKR).[3][4]
-
Dynamic Thermodynamic Resolution (DTR): In DTR, a chiral ligand is added to the racemic organolithium. It forms diastereomeric complexes with the (R) and (S) enantiomers. Due to differing stabilities, the equilibrium is shifted to favor the more stable diastereomeric complex. Quenching this equilibrated mixture with an electrophile yields an enantiomerically enriched product.[5][6]
-
Dynamic Kinetic Resolution (DKR): In DKR, the chiral ligand influences the rate of reaction of the two enantiomeric organolithiums with an electrophile. One diastereomeric complex reacts significantly faster than the other. If the rate of equilibration between the organolithium enantiomers is faster than the rate of reaction, the starting material will continuously replenish the faster-reacting enantiomer, leading to a high yield of a single product stereoisomer.[3][4]
Caption: Comparison of DTR and DKR mechanisms for N-Boc-2-lithiopiperidine.
Comparative Analysis of Chiral Ligands
The choice of chiral ligand is paramount in achieving high enantioselectivity. The classic ligand for asymmetric deprotonation, (-)-sparteine, often provides suboptimal results for N-Boc-piperidine. This has driven the development of alternative ligands, particularly chiral diamino-alkoxides, which have proven more effective for dynamic resolutions.[6]
(-)-Sparteine vs. Diamino-alkoxides
While the s-BuLi/(-)-sparteine system is highly effective for the asymmetric lithiation of N-Boc-pyrrolidine, its application to N-Boc-piperidine is less successful, often resulting in low yields and selectivities. This is attributed to a less favorable complexation and a slower rate of deprotonation relative to competing side reactions.
In contrast, chiral diamino-alkoxides have emerged as superior ligands for the DTR of pre-formed racemic N-Boc-2-lithiopiperidine.[5] These ligands are typically prepared by treating a chiral amino alcohol with an organolithium reagent. The resulting lithium alkoxide coordinates to the lithiated piperidine, creating the diastereomeric complexes necessary for thermodynamic resolution.
| Ligand Type | Typical Conditions | Electrophile | Yield (%) | Enantiomeric Ratio (er) | Reference |
| (-)-Sparteine | s-BuLi, Et₂O, -78 °C | Various | Generally low/variable | Low to moderate | |
| Chiral Diamino-alkoxide | 1. s-BuLi/TMEDA, Et₂O, -78°C | Bu₃SnCl | 65% | 85:15 | |
| Chiral Diamino-alkoxide | 2. Add Ligand, warm to -40°C | DMF | 30-60% | ~85:15 | |
| Catalytic Chiral Ligand | 3. Cool to -78°C, add E+ | Allyl Bromide | 81% | 97:3 | [7] |
| Catalytic Chiral Ligand | (CDR Protocol) | 3-Bromopyridine | 73% | 97:3 | [7] |
Key Insight: The data clearly shows that for N-Boc-piperidine, a dynamic resolution strategy using chiral diamino-alkoxides with a pre-formed racemic organolithium is superior to in-situ asymmetric deprotonation with (-)-sparteine. The ability to perform this resolution catalytically further enhances the method's utility.[7]
The Critical Role of Solvent and Temperature
The configurational stability of N-Boc-2-lithiopiperidine is highly dependent on both solvent and temperature. These parameters directly influence the rate of enantiomerization and the position of the thermodynamic equilibrium in a DTR process.
-
Temperature: At -78 °C, the rate of interconversion between enantiomers is slow. For a dynamic resolution to be efficient, the temperature must be raised to a point where equilibration is fast relative to the timescale of the experiment. For many diamino-alkoxide-mediated DTRs of N-Boc-2-lithiopiperidine, warming to between -40 °C and -20 °C is necessary to allow the system to reach thermodynamic equilibrium.[6] However, raising the temperature too high can lead to decomposition of the organolithium. In catalytic dynamic resolutions followed by Negishi coupling, it was found that temperatures of 60 °C led to significant racemization, whereas room temperature reactions maintained high enantioselectivity.[7]
-
Solvent: The choice of solvent can influence the aggregation state of the organolithium and its complexation with chiral ligands. Diethyl ether (Et₂O) is a common solvent for these reactions. The addition of coordinating co-solvents like N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial for the initial deprotonation step but also plays a role in the subsequent resolution.[6] Studies on the analogous N-Boc-2-lithiopyrrolidine have shown that additives like TMEDA and (-)-sparteine dramatically lower the activation barrier for enantiomerization, highlighting the importance of additives in facilitating dynamic resolutions.[8]
| Solvent/Additive | Temperature | Outcome | Rationale / Causality | Reference |
| Et₂O / TMEDA | -78 °C → -40 °C → -78 °C | Efficient DTR (er up to 85:15) | Warming allows rapid equilibration to the thermodynamic minimum. TMEDA facilitates deprotonation and influences the resolution. | [6] |
| THF | -20 °C | High enantioselectivity (er 95:5) in some DKR | THF can accelerate reaction rates and influence the stability of diastereomeric complexes. | |
| Various | 60 °C (for Negishi coupling) | Loss of enantiopurity (er from 97:3 to 86:14) | The organozinc intermediate, while more stable than the organolithium, shows compromised configurational stability at elevated temperatures. | [7] |
Experimental Protocol: Dynamic Thermodynamic Resolution (DTR)
This protocol is a representative example based on procedures described by Coldham and coworkers for achieving DTR of N-Boc-2-lithiopiperidine using a chiral diamino-alkoxide ligand.
Materials:
-
N-Boc-piperidine
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically ~1.4 M)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous diethyl ether (Et₂O)
-
Chiral diamino-alkoxide ligand (e.g., ligand 7 from Coldham et al.)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., Tributyltin chloride, Bu₃SnCl)
-
Anhydrous solvents and glassware under an inert atmosphere (N₂ or Ar)
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Dynamic kinetic and kinetic resolution of N-Boc-2-lithiopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Dynamic resolution of N-Boc-2-lithiopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 3-methoxypiperidine-1-carboxylate
Welcome to your comprehensive guide on the safe and compliant disposal of tert-butyl 3-methoxypiperidine-1-carboxylate (Boc-3-methoxypiperidine). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document provides a detailed, step-by-step protocol for managing waste streams containing this compound, grounded in established safety standards and regulatory requirements. Our goal is to empower you with the knowledge to not only follow procedures but to understand the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound was not found in the immediate search, we can extrapolate a reliable hazard profile from closely related N-Boc protected piperidine derivatives.[1][2][3][4] This analysis forms the basis of our risk assessment and dictates the necessary safety precautions.
The primary hazards associated with this class of compounds generally include:
-
Skin Irritation: Causes skin irritation upon contact.[1][3][4][5]
-
Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][5]
These classifications are based on the Globally Harmonized System (GHS) and are critical for determining the appropriate handling and disposal pathway.
Table 1: Probable Hazard Profile for this compound
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2][5] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation[1][2][5] |
| Specific target organ toxicity (single exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1][5] |
| Acute toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed[1][5] |
This profile necessitates careful handling to minimize exposure. All laboratory operations should be conducted under a Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[6][7][8]
Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE is required when handling this compound and its associated waste streams. The use of appropriate PPE is your first and most critical line of defense against chemical exposure.[9][10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.
-
Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[11]
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.[11]
-
Respiratory Protection: All handling of solid material or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11]
Waste Characterization and Disposal Workflow
Proper disposal begins with correct waste characterization. This is a critical step mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13][14] You must determine if your chemical waste is hazardous and segregate it accordingly.
The following diagram outlines the decision-making process for segregating waste containing this compound.
Caption: Waste segregation and disposal decision workflow.
Causality: this compound is not typically listed as an acute hazardous waste (P-list). However, it must be evaluated against the characteristics of hazardous waste (ignitability, corrosivity, reactivity, toxicity).[15] Given its potential for irritation and harm if swallowed, it is best practice to manage it as a hazardous waste. Segregation is crucial; for instance, mixing with strong acids could potentially lead to the uncontrolled cleavage of the tert-butoxycarbonyl (Boc) protecting group, generating isobutylene gas and pressurizing the container.
Step-by-Step Disposal Protocols
Follow these procedures based on the type of waste generated. All waste containers must be properly labeled with the words "Hazardous Waste" and a full chemical identification of the contents.[7][12]
Protocol 4.1: Unused or Expired Solid Chemical
-
Do Not Discard in Trash: Solid this compound must never be disposed of in the regular trash.
-
Original Container: If possible, keep the chemical in its original, clearly labeled container.
-
Waste Tagging: Attach a hazardous waste tag, filled out completely, to the container.
-
Segregation: Store the container in a designated satellite accumulation area, segregated from incompatible materials.[12]
-
Disposal Request: Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[13]
Protocol 4.2: Contaminated Labware (Gloves, Wipes, Pipettes)
-
Gross Contamination: For items with significant chemical residue, treat them as hazardous waste.
-
Collection: Place grossly contaminated items into a designated, lined solid hazardous waste container or a sealed plastic bag.
-
Labeling: Clearly label the container or bag with "Hazardous Waste" and list the chemical contaminant.
-
Disposal: Dispose of the container through your institution's hazardous waste program.
Protocol 4.3: Solutions and Liquid Waste
-
Aqueous Waste: Do not pour aqueous solutions containing this compound down the drain.[5] Ecological data for this specific compound is limited, and discharging chemicals into the sewer system is broadly prohibited.[5][15]
-
Waste Container: Collect all liquid waste in a dedicated, chemically compatible (e.g., polyethylene or glass) hazardous waste container.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical components by percentage, including solvents.
-
Segregation: Keep halogenated and non-halogenated solvent waste streams separate if required by your disposal facility.
-
Closure: Keep the waste container securely closed when not in use.[12]
-
Disposal: When the container is full, arrange for pickup via your institutional EHS program.
Spill Management Procedures
Accidents can happen, and a clear plan for spill response is a key component of laboratory safety.[10]
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your EHS office.
-
Control Ignition Sources: If flammable solvents are involved, remove all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand.[16]
-
Cleanup:
-
Wearing the appropriate PPE, carefully sweep up the absorbed material (for liquid spills) or the solid powder.
-
Use dry clean-up procedures and avoid generating dust.[1]
-
Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of the cleanup materials as hazardous waste according to Protocol 4.2.
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and responsibility. Your diligence protects you, your colleagues, and the environment.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. OSHA. Available at: [Link]
-
OSHA Standards to Know Before Starting Your Lab. Lab Manager. Available at: [Link]
-
OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG. Available at: [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
tert-Butyl 3-oxopiperidine-1-carboxylate. PubChem, National Institutes of Health. Available at: [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. Available at: [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). Available at: [Link]
-
3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Jubilant Ingrevia Limited. Available at: [Link]
-
(R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Jubilant Ingrevia Limited. Available at: [Link]
-
(3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE. Chemsrc. Available at: [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. osha.gov [osha.gov]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. osha.gov [osha.gov]
- 9. lighthouselabservices.com [lighthouselabservices.com]
- 10. ipgsf.com [ipgsf.com]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. youtube.com [youtube.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
A Senior Application Scientist's Guide to Handling Tert-butyl 3-methoxypiperidine-1-carboxylate
This guide provides essential safety and handling protocols for Tert-butyl 3-methoxypiperidine-1-carboxylate, a key building block in modern drug discovery. As researchers and scientists, our primary responsibility extends beyond achieving novel syntheses to ensuring a safe and controlled laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and safety. The recommendations herein are synthesized from safety data for structurally analogous Boc-protected piperidine derivatives and established best practices in chemical hygiene.
Hazard Assessment: Understanding the Risks
This compound and related compounds in its class are not benign. Based on data from similar chemical structures, we must anticipate the following hazards:
-
Skin Irritation (H315): Direct contact can cause skin irritation, redness, and discomfort.[1][2] Prolonged exposure may lead to more severe dermal effects.
-
Serious Eye Damage/Irritation (H318/H319): This is a primary concern. Contact with the eyes can cause serious irritation and potentially irreversible damage.[1][3][4][5]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1][2][5] Therefore, handling should always occur in a well-ventilated area.
Given these potential hazards, a robust personal protective equipment (PPE) strategy is not merely a recommendation—it is a critical component of the experimental design.
Core Protective Measures: Your Personal Protective Equipment (PPE) Plan
The selection of PPE is dictated by the potential routes of exposure. The following table outlines the minimum required PPE for handling this compound under standard laboratory conditions.
| Protection Type | Required PPE | Rationale & Standard |
| Eye & Face | Chemical Safety Goggles | Provides a seal around the eyes to protect against splashes and fine dust. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][3][6] |
| Hand | Nitrile Gloves | Offers chemical resistance for incidental contact. Always check for tears before use and replace immediately if compromised. |
| Body | Laboratory Coat | Protects skin and personal clothing from contamination. Long-sleeved coats are mandatory.[1] |
| Respiratory | Not required under normal use | When handling small quantities in a certified chemical fume hood, specific respiratory protection is not typically needed.[3][7] For large quantities or outside of a fume hood, a NIOSH-approved respirator is necessary.[1][6] |
Operational Protocol: From Bench to Disposal
Adherence to a strict, repeatable workflow is paramount for safety. This protocol covers the entire lifecycle of the chemical in your laboratory.
Step 1: Preparation and Engineering Controls
-
Designate a Workspace: All handling of solid or dissolved this compound must occur within a certified chemical fume hood to mitigate inhalation risk.[5][6]
-
Verify Safety Equipment: Before starting, ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[3][8]
-
Assemble Materials: Lay out all necessary equipment (spatulas, glassware, weighing paper, etc.) on a clean, contained surface within the fume hood to minimize movement and potential for spills.
Step 2: Donning PPE and Handling the Chemical
-
Don PPE: Put on your lab coat, followed by chemical safety goggles, and finally, your gloves.
-
Handling:
Step 3: Emergency Response
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water.[3] If irritation persists, seek medical attention.[3] Remove any contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen and seek medical attention.
-
Spill: For minor spills, follow the workflow detailed in the diagram below. Evacuate the area for major spills and contact your institution's emergency response team.
Spill Response Workflow
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. msdspds.bp.com [msdspds.bp.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
